molecular formula C8H18N2 B1526284 N,N-Dimethyl-3-azepanamine CAS No. 933733-52-9

N,N-Dimethyl-3-azepanamine

Cat. No.: B1526284
CAS No.: 933733-52-9
M. Wt: 142.24 g/mol
InChI Key: RRKCNYMLYVVFAP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-azepanamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Dimethyl-3-azepanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-3-azepanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dimethylazepan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKCNYMLYVVFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N-Dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physical properties of N,N-Dimethyl-3-azepanamine. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of chemical structure and data from analogous compounds to offer scientifically grounded estimations. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this molecule's physical characteristics for applications in synthesis, formulation, and further research. We will explore its molecular structure, predicted physicochemical properties, and solubility characteristics, and provide a comparative analysis with a structurally related isomer for which experimental data is available.

Introduction and Structural Elucidation

N,N-Dimethyl-3-azepanamine is a saturated heterocyclic compound featuring a seven-membered azepane ring substituted at the 3-position with a dimethylamino group. The azepane ring provides a flexible, non-planar backbone, while the tertiary amine functionality of the dimethylamino group significantly influences the molecule's polarity, basicity, and intermolecular interactions. The synthesis of related 3-aminoazepane derivatives has been reported in the scientific literature, confirming the viability of this structural motif.[1][2]

The accurate prediction of physical properties is paramount for the practical application of any chemical entity. These properties govern its behavior in various environments, dictating its suitability for use in pharmaceuticals, agrochemicals, and material science. The absence of direct experimental data for N,N-Dimethyl-3-azepanamine necessitates a theoretical and comparative approach to understanding its physical characteristics.

Predicted Physicochemical Properties

The physical properties of N,N-Dimethyl-3-azepanamine are primarily determined by its molecular weight, the presence of the tertiary amine groups, and the overall molecular structure.

Molecular Weight and Formula

The molecular formula for N,N-Dimethyl-3-azepanamine is C₈H₁₈N₂. This gives it a molecular weight of 142.24 g/mol .

Predicted Boiling and Melting Points
Predicted Density

The density is expected to be slightly less than that of water, a common characteristic of many aliphatic amines.

The following diagram illustrates the logical flow for estimating the physical properties of N,N-Dimethyl-3-azepanamine in the absence of direct experimental data.

G A Target Compound: N,N-Dimethyl-3-azepanamine B Direct Experimental Data (Unavailable) A->B Search for C Structural Analysis - Azepane ring - Tertiary amine B->C Leads to F Predicted Physical Properties - Boiling/Melting Point - Density - Solubility C->F Informs D Analogous Compound Data (1,3-Cyclohexanebis(methylamine)) D->F Provides quantitative comparison E General Chemical Principles (Properties of cyclic & tertiary amines) E->F Provides qualitative understanding

Caption: Workflow for predicting physical properties.

Comparative Analysis with a Structural Isomer: 1,3-Cyclohexanebis(methylamine)

In the absence of direct data, examining a well-characterized structural isomer can provide valuable quantitative insights. 1,3-Cyclohexanebis(methylamine) shares the same molecular formula (C₈H₁₈N₂) and is also a cyclic diamine, making it a suitable, albeit imperfect, comparator.[4][5][6] It is important to note that as a primary amine, its ability to form hydrogen bonds will lead to a higher boiling point and potentially different solubility characteristics compared to the tertiary amine structure of N,N-Dimethyl-3-azepanamine.

Property1,3-Cyclohexanebis(methylamine)Predicted N,N-Dimethyl-3-azepanamineRationale for Prediction
Molecular Formula C₈H₁₈N₂C₈H₁₈N₂Isomers
Molecular Weight 142.24 g/mol 142.24 g/mol Isomers
Boiling Point 220 °C[4][6]Lower than 220 °CAbsence of N-H bonds for intermolecular hydrogen bonding in the tertiary amine.
Melting Point -70 °C[4][6]Likely a low-melting solid or liquid at room temperatureGeneral property of similar aliphatic amines.
Density 0.945 g/mL at 25 °C[4][6]~0.9 g/mLSimilar aliphatic cyclic structure.
Water Solubility Soluble[4][6]Expected to be solubleThe presence of two nitrogen atoms with lone pairs allows for hydrogen bonding with water.[7][8][9]

Predicted Solubility Profile

The solubility of N,N-Dimethyl-3-azepanamine is dictated by the interplay of its hydrophobic azepane ring and the hydrophilic dimethylamino group.

  • Aqueous Solubility : Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds with water molecules.[3][9] The two nitrogen atoms in N,N-Dimethyl-3-azepanamine, with their lone pairs of electrons, can act as hydrogen bond acceptors. Therefore, it is predicted to be soluble in water. The solubility is likely to be pH-dependent; in acidic solutions, the protonation of the amine groups would form ammonium salts, further increasing aqueous solubility.

  • Organic Solvent Solubility : Aliphatic amines typically exhibit good solubility in a range of organic solvents.[10] N,N-Dimethyl-3-azepanamine is expected to be soluble in polar organic solvents such as alcohols, as well as in less polar solvents like ethers and hydrocarbons.

The following diagram outlines the key factors influencing the solubility of N,N-Dimethyl-3-azepanamine.

G A N,N-Dimethyl-3-azepanamine B Hydrophilic Character (Dimethylamino group) A->B C Hydrophobic Character (Azepane ring) A->C D Aqueous Solubility (Predicted: Soluble) B->D Dominant in polar solvents E Organic Solvent Solubility (Predicted: Soluble) C->E Contributes to solubility in non-polar solvents

Caption: Factors influencing solubility.

Conclusion

While direct experimental data for the physical properties of N,N-Dimethyl-3-azepanamine remains elusive, a robust set of predictions can be made based on its chemical structure, the established properties of cyclic and tertiary amines, and a comparative analysis with the structural isomer 1,3-Cyclohexanebis(methylamine). It is anticipated that N,N-Dimethyl-3-azepanamine is a low-melting solid or liquid at room temperature with a boiling point lower than its primary amine isomer, a density slightly less than water, and good solubility in both aqueous and organic solvents. These predicted properties provide a valuable starting point for researchers and professionals working with this compound. It is strongly recommended that these properties be experimentally verified under controlled laboratory conditions.

References

  • ACS Publications. (n.d.). Mutual solubilities: water + cyclic amines, water + alkanolamines, and water + polyamines. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubMed. (2020, July 21). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Cyclohexanedimethanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N-Dimethylethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminohexane-1,2,4,5-tetrol. Retrieved from [Link]

  • Bentham Science Publishers. (2021, February 1). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. Retrieved from [Link]

  • ChemBK. (2024, April 10). 1,3-Bis(aminomethyl)cyclohexane (cis- and trans- mixture). Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Physical Properties of Amines. Retrieved from [Link]

Sources

An In-depth Technical Guide to N,N-Dimethyl-3-azepanamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-3-azepanamine is a saturated seven-membered heterocyclic compound containing a dimethylamino substituent at the 3-position of the azepane ring. While specific literature on this exact molecule is sparse, its structural motifs—the azepane core and the tertiary amine—are of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of N,N-Dimethyl-3-azepanamine, including its determined molecular formula and weight, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in drug discovery and development based on the established pharmacological relevance of the azepane scaffold.

Core Molecular Attributes

A thorough analysis, starting from the commercially available precursor 3-Boc-amino-azepane, has allowed for the determination of the fundamental molecular properties of N,N-Dimethyl-3-azepanamine.

Molecular Formula and Weight

The molecular formula of 3-Boc-amino-azepane is C₁₁H₂₂N₂O₂. The tert-butoxycarbonyl (Boc) protecting group has a formula of C₅H₉O₂. By subtracting the atoms of the Boc group, the molecular formula of the parent compound, 3-aminoazepane, is determined to be C₆H₁₃N. Subsequent N,N-dimethylation introduces two methyl groups (C₂H₆), resulting in the final molecular formula for N,N-Dimethyl-3-azepanamine:

Molecular Formula: C₈H₁₈N₂

Based on this formula, the calculated molecular weight is:

Molecular Weight: 142.24 g/mol

Structural Representation

The chemical structure of N,N-Dimethyl-3-azepanamine is characterized by a seven-membered azepane ring with a dimethylamino group attached to the carbon at the 3-position.

Caption: 2D structure of N,N-Dimethyl-3-azepanamine.

Synthesis and Methodologies

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the primary amine of 3-Boc-amino-azepane is removed under acidic conditions to yield 3-aminoazepane.

  • Reductive N,N-dimethylation: The resulting primary amine, 3-aminoazepane, is then subjected to reductive amination with formaldehyde in the presence of a suitable reducing agent to yield the final product, N,N-Dimethyl-3-azepanamine.

G A 3-Boc-amino-azepane B 3-Aminoazepane A->B  Acidic Deprotection  (e.g., TFA, HCl) C N,N-Dimethyl-3-azepanamine B->C  Reductive Amination  (HCHO, NaBH(OAc)3)

Caption: Proposed synthetic workflow for N,N-Dimethyl-3-azepanamine.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard laboratory practices for Boc deprotection and reductive amination.[1][2] Researchers should adapt and optimize the conditions as necessary.

Step 1: Deprotection of 3-Boc-amino-azepane

  • To a solution of 3-Boc-amino-azepane (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of 3-aminoazepane.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the salt in water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of 9-10.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-aminoazepane.

Step 2: Reductive N,N-dimethylation of 3-aminoazepane

  • Dissolve 3-aminoazepane (1.0 eq) in 1,2-dichloroethane (DCE, 15 mL/mmol).

  • Add aqueous formaldehyde (37 wt. % in H₂O, 2.5 eq) to the solution.

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N,N-Dimethyl-3-azepanamine.

Potential Applications in Drug Discovery

While N,N-Dimethyl-3-azepanamine itself has no documented biological activity, the azepane scaffold is a key structural motif in a number of approved drugs and clinical candidates.[3][4][5] The seven-membered ring of azepane provides a three-dimensional structure that can be exploited for binding to biological targets.

Central Nervous System (CNS) Disorders

Substituted azepanes are prevalent in drugs targeting the central nervous system.[4][5] The conformational flexibility of the azepane ring allows for optimal interactions with various receptors and enzymes in the brain. The introduction of a dimethylamino group, as in the title compound, can influence properties such as basicity, polarity, and receptor affinity, making it a potential scaffold for the development of novel antipsychotics, antidepressants, or anticonvulsants.

Other Therapeutic Areas

The versatility of the azepane ring extends beyond CNS applications. Azepane derivatives have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[3][5] The N,N-dimethylamino moiety can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. Therefore, N,N-Dimethyl-3-azepanamine could serve as a valuable building block for the synthesis of novel therapeutic agents in these areas.

Physicochemical Properties (Predicted)

Due to the lack of experimental data, the following physicochemical properties are predicted based on the structure of N,N-Dimethyl-3-azepanamine.

PropertyPredicted Value
Molecular Weight 142.24 g/mol
Molecular Formula C₈H₁₈N₂
Topological Polar Surface Area 6.48 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
LogP 1.5-2.0

Conclusion

N,N-Dimethyl-3-azepanamine, with a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol , represents an intriguing yet underexplored molecule. While direct experimental data is currently unavailable, this guide provides a solid foundation for its synthesis and potential applications based on the well-established chemistry and pharmacology of the azepane scaffold. The proposed synthetic route offers a clear and feasible pathway for its preparation in a laboratory setting. Given the proven success of substituted azepanes in drug discovery, N,N-Dimethyl-3-azepanamine and its derivatives warrant further investigation as potential scaffolds for novel therapeutic agents.

References

Sources

Introduction: The Significance of the Azepane Scaffold and the N,N-Dimethyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-3-azepanamine

N,N-Dimethyl-3-azepanamine is a tertiary amine built upon the azepane ring, a seven-membered saturated heterocycle. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The azepane core provides a flexible, three-dimensional scaffold that can be exploited to orient functional groups in precise vectors to optimize interactions with biological targets.

The incorporation of a dimethylamino group is a common strategy in pharmaceutical design. The dimethylamine (DMA) moiety can influence a molecule's physicochemical properties, such as basicity (pKa), solubility, and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the tertiary amine can engage in crucial ionic interactions with biological targets like receptors and enzymes. A review of FDA-approved drugs over the last 50 years reveals that the dimethylamine pharmacophore is a recurring feature in a wide array of therapeutic agents, highlighting its importance in drug discovery.[1][2]

This guide provides a detailed exploration of the primary synthetic routes to N,N-Dimethyl-3-azepanamine, offering a comparative analysis to inform strategic decisions in research and development settings.

Strategic Overview of Synthetic Pathways

The synthesis of N,N-Dimethyl-3-azepanamine can be approached via several distinct strategies, primarily converging on two robust and well-established methodologies: the direct reductive amination of a ketone precursor and the construction of the azepane ring from a chiral starting material followed by N-alkylation. The choice of route often depends on factors such as the desired stereochemistry, scalability, and the availability of starting materials.

G cluster_0 Synthetic Strategies cluster_1 Route 1 Details cluster_2 Route 2 Details Topic Synthesis of N,N-Dimethyl-3-azepanamine Route1 Route 1: Reductive Amination Topic->Route1 Route2 Route 2: N-Alkylation Topic->Route2 Ketone 3-Azepanone (Precursor) Route1->Ketone Amine Dimethylamine Route1->Amine Product1 N,N-Dimethyl-3-azepanamine Ketone->Product1 Reductive Amination Amine->Product1 Precursor L-Lysine Intermediate 3-Aminoazepane Precursor->Intermediate Cyclization/ Reduction Methylation Eschweiler-Clarke Reaction Intermediate->Methylation Product2 N,N-Dimethyl-3-azepanamine Methylation->Product2

Caption: Overview of primary synthetic routes to N,N-Dimethyl-3-azepanamine.

Route 1: Reductive Amination of 3-Azepanone

Reductive amination is one of the most powerful and widely used methods for the synthesis of amines.[3] This one-pot reaction involves the reaction of a carbonyl compound (in this case, 3-azepanone) with an amine (dimethylamine) to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.[4][5] This approach is highly efficient for producing N,N-dimethyl tertiary amines from corresponding ketones.[6]

Causality and Mechanistic Insight

The reaction proceeds in two main stages. First, the nucleophilic dimethylamine attacks the carbonyl carbon of 3-azepanone. Following proton transfer, a water molecule is eliminated to form a transient iminium cation. This electrophilic intermediate is then irreversibly reduced by a hydride-donating reagent.

A critical aspect of this process is the choice of the reducing agent. While powerful reductants like sodium borohydride (NaBH₄) can reduce the starting ketone, milder, and more selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as they are less reactive towards ketones but readily reduce the protonated iminium ion as it forms, driving the equilibrium towards the final amine product.[4][7] The use of NaBH₃CN is particularly effective and was one of the first reagents reported for this transformation.[4]

G compound 3-Azepanone + (CH₃)₂NH hemiaminal Hemiaminal Intermediate compound->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Dehydration (-H₂O) product N,N-Dimethyl-3-azepanamine iminium->product Reduction [H⁻]

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination

Starting Materials: 3-Azepanone, Dimethylamine (2.0 M solution in THF or as hydrochloride salt with a base), Sodium Triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Acetic Acid (optional, as catalyst).

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-azepanone (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of dimethylamine (1.5 eq, 2.0 M in THF).

  • pH Adjustment: If starting with dimethylamine hydrochloride, add a non-nucleophilic base like triethylamine (2.2 eq) to liberate the free amine. For ketone reactions, the addition of a catalytic amount of acetic acid can facilitate iminium ion formation.[7]

  • Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N,N-Dimethyl-3-azepanamine.

Data Summary: Reductive Amination Conditions
Reducing AgentSolventCatalystTypical YieldReference(s)
NaBH(OAc)₃DCM/DCEAcetic AcidHigh[7]
NaBH₃CNMeOHpH control (4-5)Good to High[3][4]
H₂ / Pd/CEtOH-Variable[5]
Ti(OiPr)₄ / NaBH₃CN-Lewis AcidGood[4]

Route 2: Synthesis from L-Lysine and Subsequent N-Alkylation

An alternative and stereoselective strategy begins with a readily available chiral building block, the amino acid L-lysine. This pathway first involves the construction of the 3-aminoazepane heterocyclic core, followed by the exhaustive methylation of the primary amine at the C3 position.[8][9] This route is particularly valuable for producing enantiomerically pure N,N-Dimethyl-3-azepanamine.

Part A: Synthesis of the 3-Aminoazepane Core

The synthesis of 3-aminoazepan-2-one (a lactam) from lysine methyl ester is a key step. The free amino ester can be cyclized under reflux in methanol to form the seven-membered lactam ring.[8] This lactam can then be reduced to the corresponding 3-aminoazepane. Various enzyme-based cascade reactions have also been developed to convert protected L-lysinol into protected L-3-aminoazepane, offering a biocatalytic alternative.

Part B: N-Methylation via the Eschweiler-Clarke Reaction

Once 3-aminoazepane is obtained, the final dimethylation step can be efficiently achieved using the Eschweiler-Clarke reaction . This classic named reaction is a specific form of reductive amination that methylates a primary or secondary amine using excess formaldehyde as the carbon source and formic acid as the reducing agent.[10][11]

Causality and Mechanistic Insight: The reaction begins with the formation of an imine between 3-aminoazepane and formaldehyde. This imine is then reduced by formic acid, which acts as a hydride donor, to yield the monomethylated amine. The process repeats with a second molecule of formaldehyde to form a new iminium ion, which is again reduced by formic acid to yield the final N,N-dimethylated product.[12] A key advantage of the Eschweiler-Clarke reaction is that the methylation stops at the tertiary amine stage, as the formation of a quaternary ammonium salt is not possible under these conditions, thus preventing over-alkylation.[12]

G Start 3-Aminoazepane Step1 React with Formaldehyde (HCHO) Start->Step1 Intermediate1 Iminium Ion Formation Step1->Intermediate1 Step2 Reduction with Formic Acid (HCOOH) Intermediate1->Step2 Intermediate2 3-(Methylamino)azepane Step2->Intermediate2 Step3 Repeat with HCHO Intermediate2->Step3 Intermediate3 Secondary Iminium Ion Step3->Intermediate3 Step4 Reduction with HCOOH Intermediate3->Step4 Product N,N-Dimethyl-3-azepanamine Step4->Product

Caption: Workflow for the Eschweiler-Clarke Reaction.

Experimental Protocol: Eschweiler-Clarke Methylation

Starting Materials: 3-Aminoazepane, Formaldehyde (37% aqueous solution), Formic Acid (98-100%).

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 3-aminoazepane (1.0 eq). Cool the flask in an ice bath.

  • Reagent Addition: Slowly add formic acid (3.0 eq), followed by the slow, dropwise addition of aqueous formaldehyde (2.5 eq).

  • Heating: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to 80-100 °C for 6-12 hours. The reaction typically evolves carbon dioxide gas.

  • Reaction Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product mass and the disappearance of the starting material and monomethylated intermediate.

  • Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide (NaOH) solution while cooling in an ice bath.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N-Dimethyl-3-azepanamine. Further purification can be achieved via distillation or chromatography if necessary.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: N-Alkylation (Eschweiler-Clarke)
Starting Materials 3-Azepanone, DimethylamineL-Lysine (ultimately), 3-Aminoazepane, Formaldehyde
Stereochemistry Produces a racemic mixture unless a chiral reduction method is employed.Can produce enantiomerically pure product if starting from chiral L-lysine.
Key Advantages High atom economy, direct, often a one-pot procedure.Excellent control of stereochemistry, avoids over-alkylation, uses inexpensive reagents (formaldehyde/formic acid).
Potential Challenges Requires synthesis of 3-azepanone precursor. Control of over-alkylation with other alkylating agents can be an issue (not for this target).Multi-step process to get to the 3-aminoazepane precursor.
Scalability Generally scalable, especially with catalytic hydrogenation.Highly scalable and a classic industrial reaction.

Conclusion

The synthesis of N,N-Dimethyl-3-azepanamine is readily achievable through well-established and robust chemical transformations. The choice between direct reductive amination of 3-azepanone and a multi-step approach from L-lysine followed by Eschweiler-Clarke methylation is a strategic one. Reductive amination offers a more direct and convergent route, which may be preferable for producing racemic material quickly. Conversely, the route starting from L-lysine provides an excellent solution for accessing enantiomerically pure material, which is often a critical requirement in drug development. Both methods are high-yielding and utilize readily available reagents, making N,N-Dimethyl-3-azepanamine an accessible and valuable building block for scientific research.

References

  • A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(9), 2695–2706. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Medicinal Chemistry. [Link]

  • Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

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An In-depth Technical Guide to N,N-Dimethyl-3-azepanamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-3-azepanamine, a substituted seven-membered heterocyclic amine. Due to its structural motifs—a privileged azepane scaffold and a dimethylamino group—this compound represents a molecule of significant interest for medicinal chemistry and materials science. As of the latest database review, a specific CAS number for N,N-Dimethyl-3-azepanamine has not been assigned, suggesting its status as a novel or infrequently synthesized compound. This guide addresses this by providing detailed identification of the parent scaffold, proposing a robust synthetic pathway, estimating physicochemical properties based on close structural analogs, and exploring its potential applications by drawing parallels with related pharmacologically active agents. This document is intended to serve as a foundational resource for researchers investigating this and similar molecular architectures.

Compound Identification and Nomenclature

While N,N-Dimethyl-3-azepanamine is not currently indexed with a unique Chemical Abstracts Service (CAS) number, its constituent parts and systematic nomenclature provide a clear structural definition.

  • Systematic IUPAC Name: N,N-Dimethylazepan-3-amine

  • Common Synonyms: 3-(Dimethylamino)azepane

  • Core Scaffold: Azepane

  • CAS Number for Parent Scaffold (Azepane): 111-49-9[1][2]

  • Molecular Formula: C₈H₁₈N₂

  • Molecular Weight: 142.24 g/mol

The azepane ring is a saturated seven-membered heterocycle containing a nitrogen atom, also known as hexahydroazepine or homopiperidine.[1] This scaffold is prevalent in a variety of FDA-approved drugs and biologically active compounds, making its derivatives, such as the topic of this guide, attractive targets for synthesis.[3][4]

Estimated Physicochemical Properties

Precise experimental data for N,N-Dimethyl-3-azepanamine is not available in the literature. However, by examining its closest structural analog with published data, N,N-dimethylcyclohexylamine (CAS: 98-94-2) , we can provide reliable estimations for key properties. The primary difference is the ring expansion from a six-membered carbocycle to a seven-membered heterocycle, which is expected to influence properties like boiling point and density.

PropertyEstimated Value for N,N-Dimethyl-3-azepanamineExperimental Value for N,N-Dimethylcyclohexylamine[5][6][7][8]Justification for Estimate
Appearance Colorless to light yellow liquidColorless liquid with a musky, ammonia-like odorSimilar aliphatic amines are typically clear liquids.
Boiling Point ~165-175 °C159-162 °CIncreased ring size and molecular weight generally lead to a higher boiling point.
Density ~0.86 g/mL0.849 g/mL at 20 °CA slight increase in density is expected with the larger ring structure.
Solubility in Water Partially soluble20 g/L at 20 °CThe presence of two amine groups may slightly increase water solubility compared to the analog.
logP (Octanol/Water) ~1.8 - 2.22.01 - 2.31The additional nitrogen may slightly decrease the logP, but the overall lipophilicity remains similar.
pKa (Conjugate Acid) ~10.5 - 11.010.72The basicity of the dimethylamino group is expected to be very similar to its cyclohexyl counterpart.

Synthesis Methodology: A Protocol for Reductive Amination

The most direct and widely applicable method for synthesizing N,N-Dimethyl-3-azepanamine is through the reductive amination of an appropriate ketone precursor.[9][10] This approach offers high selectivity and is compatible with a range of functional groups. The proposed synthesis begins with the commercially available D-Lysine, proceeding through a cyclization to form the key azepane lactam intermediate.

Part A: Synthesis of (S)-3-aminoazepan-2-one from D-Lysine

This initial phase is adapted from established literature procedures for the cyclization of amino acids to form lactams.[11][12]

Protocol:

  • Esterification: D-Lysine is esterified by refluxing with methanol in the presence of an acid catalyst (e.g., HCl) to produce the corresponding methyl ester.

  • Cyclization: The crude amino acid methyl ester is then treated with a base, such as sodium methoxide in methanol, and heated under reflux. This condition promotes intramolecular cyclization to yield the lactam, (S)-3-aminoazepan-2-one.[12]

  • Purification: The resulting lactam can be purified via crystallization or column chromatography.

Part B: Synthesis of N,N-Dimethyl-3-azepanamine via Reductive Amination

This core step involves the formation of an iminium ion intermediate from a ketone and a secondary amine, followed by its reduction to the target tertiary amine. A common and effective reducing agent for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is mild enough not to reduce the initial ketone.[9]

Protocol:

  • Protection: The primary amine of (S)-3-aminoazepan-2-one is first protected (e.g., as a Boc-carbamate) to prevent side reactions.

  • Oxidation: The protected lactam is then oxidized to the corresponding ketone, N-Boc-azepan-3-one.

  • Reductive Amination Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-azepan-3-one (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add dimethylamine (a 2M solution in THF or as dimethylamine hydrochloride with a non-nucleophilic base like triethylamine, 2-3 equivalents).

    • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution. The reaction is often slightly exothermic.

    • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting crude N-Boc-N,N-dimethyl-3-azepanamine can be purified by flash column chromatography.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product, N,N-Dimethyl-3-azepanamine.

Causality in Experimental Design:
  • Choice of Solvent: Dichloromethane and 1,2-dichloroethane are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is specifically chosen because it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone, preventing the formation of alcohol byproducts.[9]

  • Use of Protecting Group: Protection of the lactam nitrogen is crucial to prevent N-alkylation during the reductive amination step, ensuring the dimethylamino group is installed at the desired C3 position.

SynthesisWorkflow cluster_part_a Part A: Precursor Synthesis cluster_part_b Part B: Final Product Synthesis DLysine D-Lysine Lactam (S)-3-Aminoazepan-2-one DLysine->Lactam Esterification & Cyclization (MeOH, NaOMe) ProtectedLactam N-Boc-(S)-3-Aminoazepan-2-one Lactam->ProtectedLactam Boc₂O Protection Azepanone N-Boc-azepan-3-one ProtectedLactam->Azepanone Oxidation FinalProtected N-Boc-N,N-Dimethyl-3-azepanamine Azepanone->FinalProtected Reductive Amination (Me₂NH, NaBH(OAc)₃) FinalProduct N,N-Dimethyl-3-azepanamine FinalProtected->FinalProduct Deprotection (TFA)

Caption: Proposed multi-step synthesis of N,N-Dimethyl-3-azepanamine.

Applications in Research and Drug Development

The azepane scaffold is a key structural component in numerous pharmacologically active compounds.[3][4] Its non-planar, flexible seven-membered ring allows for optimal three-dimensional positioning of substituents to interact with biological targets. The incorporation of a dimethylamino group, a common feature in many central nervous system (CNS) active drugs, further enhances the potential utility of N,N-Dimethyl-3-azepanamine as a building block in drug discovery.

Potential Therapeutic Areas:

  • Oncology: Substituted azepanes have been investigated as potent inhibitors of various kinases and other signaling proteins implicated in cancer progression.[3]

  • Neuroscience: The azepane core is found in drugs targeting CNS disorders. The dimethylamino moiety can improve blood-brain barrier penetration and interact with aminergic receptors. Therefore, derivatives could be explored for activity as antidepressants, antipsychotics, or agents for neurodegenerative diseases like Alzheimer's.[3]

  • Antimicrobial Agents: The flexible azepane ring can be functionalized to mimic natural substrates of bacterial enzymes, and several azepane derivatives have demonstrated antimicrobial activity.[3]

The primary value of N,N-Dimethyl-3-azepanamine in a research context is as a scaffold or building block . Its two distinct nitrogen atoms—the secondary amine within the ring and the tertiary amine at the C3 position—allow for orthogonal chemical modifications. The ring nitrogen can be functionalized (e.g., through acylation or alkylation) while the exocyclic dimethylamino group provides a basic center for salt formation or hydrogen bonding interactions.

LogicalRelationships cluster_scaffold Core Scaffold cluster_features Key Structural Features cluster_applications Potential Applications Azepane Azepane Ring (7-Membered Heterocycle) Flexibility Conformational Flexibility Azepane->Flexibility provides Vectors 3D Exit Vectors for Substituent Placement Azepane->Vectors offers Materials Catalyst / Ligand Development Azepane->Materials can be used as CNS CNS Drug Discovery (Receptor Binding) Flexibility->CNS Oncology Oncology (Kinase Inhibition) Vectors->Oncology Dimethylamino Dimethylamino Group (Basic & Lipophilic) Dimethylamino->CNS influences BBB penetration

Caption: Key features of the azepane scaffold and potential applications.

Conclusion

N,N-Dimethyl-3-azepanamine is a structurally intriguing molecule that, while not yet characterized by a CAS number, holds considerable potential as a building block for novel chemical entities. This guide has provided a framework for its identification, a plausible and detailed synthetic route via reductive amination, estimated key physicochemical properties, and outlined its prospective applications in medicinal chemistry. The methodologies and insights presented herein are intended to facilitate further research into this and other polysubstituted azepane derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.

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A Comprehensive Spectroscopic Guide to N,N-Dimethyl-3-azepanamine: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the spectroscopic characterization of N,N-Dimethyl-3-azepanamine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering in-depth analysis and the rationale behind the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is grounded in fundamental principles to ensure a robust and validated understanding of the molecule's structure.

Introduction

N,N-Dimethyl-3-azepanamine is a tertiary amine featuring a seven-membered azepane ring with a dimethylamino substituent at the 3-position. The structural elucidation of such molecules is critical in various fields, including medicinal chemistry and materials science, where precise knowledge of the molecular architecture dictates function. This guide will detail the expected spectroscopic signatures of N,N-Dimethyl-3-azepanamine and the experimental considerations for their acquisition.

The Logic of Spectroscopic Analysis

A multi-spectroscopic approach is essential for unambiguous structure determination. Each technique provides a unique piece of the molecular puzzle:

  • NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, including the number of unique proton and carbon environments, their connectivity, and spatial relationships.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which aids in confirming the structure.

Below, we delve into the specifics of each technique as it applies to N,N-Dimethyl-3-azepanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N,N-Dimethyl-3-azepanamine, both ¹H and ¹³C NMR will provide crucial information.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
N(CH₃)₂~2.2 - 2.6s6HSinglet due to the absence of adjacent protons. The chemical shift is characteristic of N-methyl groups.[1]
H-3~2.5 - 3.0m1HMethine proton attached to the nitrogen-bearing carbon. Expected to be a complex multiplet due to coupling with adjacent CH₂ groups.
Azepane Ring Protons (H-2, H-4, H-5, H-6, H-7)~1.4 - 2.8m10HOverlapping multiplets due to the various diastereotopic protons of the flexible seven-membered ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of N,N-Dimethyl-3-azepanamine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts.[2]

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will indicate the number of unique carbon environments within the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Rationale
N(CH₃)₂~45Typical chemical shift for N-methyl carbons in aliphatic amines.[3]
C-3~60 - 70The carbon atom directly attached to the two nitrogen atoms will be significantly deshielded.
C-2, C-7~50 - 60Carbons adjacent to the ring nitrogen.
C-4, C-5, C-6~25 - 40Alkane-like carbons of the azepane ring.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically used for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: Same as for ¹H NMR.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width (0-220 ppm) is necessary.

    • A longer acquisition time or a greater number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For N,N-Dimethyl-3-azepanamine, the key is to confirm the presence of C-H and C-N bonds and the absence of N-H bonds.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityRationale
C-H (sp³) stretch2850 - 3000Medium-StrongCharacteristic of alkyl C-H bonds in the azepane ring and methyl groups.[4]
C-N stretch1020 - 1250Medium-WeakIndicative of aliphatic amines.[4][5]
N-H stretchAbsent-As a tertiary amine, there are no N-H bonds, so no absorption is expected in the 3300-3500 cm⁻¹ region.[1][5][6]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after solvent evaporation.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates or the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Predicted Mass Spectrum Data:

m/z ValueInterpretationRationale
[M]⁺Molecular IonThe molecular weight of N,N-Dimethyl-3-azepanamine (C₉H₂₀N₂) is 156.27 g/mol . An odd number of nitrogen atoms results in an even molecular weight, which is a deviation from the typical nitrogen rule for odd-electron ions.
[M-CH₃]⁺Loss of a methyl groupFragmentation of a methyl group from the dimethylamino moiety.
Base PeakIminium ionAlpha-cleavage is a characteristic fragmentation pathway for amines, leading to the formation of a stable resonance-stabilized iminium cation.[1][7][8] This is often the most abundant ion (the base peak).

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for GC-MS and will induce fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often results in a prominent protonated molecule peak ([M+H]⁺).

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualizing the Structure and Workflow

Molecular Structure of N,N-Dimethyl-3-azepanamine:

Caption: Chemical structure of N,N-Dimethyl-3-azepanamine.

Spectroscopic Analysis Workflow:

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of N,N-Dimethyl-3-azepanamine, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a self-validating system for its structural confirmation. While direct experimental data for this specific molecule may be sparse in the public domain, the principles outlined in this guide, based on the well-established spectroscopic behavior of analogous functional groups and structures, offer a robust framework for its characterization. This predictive and interpretive approach is fundamental to the work of research scientists in confirming the identity and purity of novel chemical entities.

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The Azepane Scaffold: A Privileged Motif Unlocking New Frontiers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has steadily emerged from the periphery of medicinal chemistry to establish itself as a privileged scaffold in modern drug discovery.[1][2] Its inherent three-dimensional structure, synthetic tractability, and ability to present diverse pharmacophoric features in distinct spatial orientations have captured the attention of researchers across academia and industry. This guide provides a comprehensive technical exploration of the burgeoning applications of azepane derivatives, moving beyond a mere catalog of activities to delve into the causality behind their therapeutic potential, detailed experimental methodologies, and the molecular pathways they modulate. With over 20 FDA-approved drugs incorporating this versatile ring system, the clinical and commercial significance of azepanes is firmly established.[2]

The Strategic Advantage of the Azepane Ring in Drug Design

The utility of the azepane scaffold is rooted in its unique conformational flexibility, which allows it to adopt multiple low-energy conformations. This property enables azepane-containing molecules to effectively probe the binding pockets of biological targets, often leading to enhanced potency and selectivity compared to their five- or six-membered ring counterparts. Furthermore, the saturated nature of the azepane ring provides a greater degree of three-dimensionality, a desirable attribute in contemporary drug design that often translates to improved physicochemical properties and a more favorable intellectual property landscape.[1]

The synthesis of functionalized azepane scaffolds has been a subject of intense investigation, with several robust methodologies now available to the medicinal chemist. These include ring-closing metathesis, reductive amination of dicarbonyl compounds, and, more recently, innovative approaches involving diazocarbonyl chemistry and dearomative ring expansion of nitroarenes.[3][4][5] The ability to strategically introduce substituents at various positions on the azepane ring allows for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties, a critical aspect of successful drug development.

Therapeutic Applications of Azepane Derivatives: A Journey Through Diverse Pathologies

The pharmacological promiscuity of the azepane scaffold is remarkable, with derivatives demonstrating significant potential across a wide spectrum of diseases. This section will explore some of the most promising therapeutic areas, providing insights into the mechanism of action, structure-activity relationships (SAR), and relevant experimental data.

Oncology: Targeting Key Pathways in Cancer Progression

The quest for novel anticancer agents has led to the exploration of numerous heterocyclic scaffolds, with azepane derivatives showing particular promise.

Protein tyrosine phosphatases PTPN2 and PTPN1 have emerged as critical negative regulators of immune signaling pathways, and their inhibition is a promising strategy to enhance anti-tumor immunity.[6] Azepane-containing compounds have been developed as potent, orally bioavailable inhibitors of PTPN2/PTPN1.[6][7] These inhibitors can promote the anti-tumor activity of immune cells, such as T cells and dendritic cells, by increasing cytokine production and antigen presentation.[7] Preclinical studies have demonstrated that PTPN2/PTPN1 inhibitors can enhance the efficacy of checkpoint inhibitors like anti-PD-1 antibodies.[7]

Table 1: In Vitro Inhibitory Activity of Representative Azepane-Based PTPN2/PTPN1 Inhibitors

Compound IDPTPN2 IC50 (nM)PTPN1 IC50 (nM)Reference
Compound 4< 10< 10[8]
ABBV-CLS-484Data not specifiedData not specified[8]

Note: Specific IC50 values for Compound 4 were stated as being in the nanomolar range in the source material, but precise figures were not provided in the abstract. ABBV-CLS-484 is a clinical trial candidate with a similar target profile.

Novel pyrrolo[1,2-a]azepine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle, exhibiting significant anticancer activity.[8] The rigid, fused ring system of these compounds allows for optimal presentation of pharmacophoric groups within the ATP-binding pocket of the kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General Protocol)

  • Enzyme and Substrate Preparation: Recombinant human CDK2/cyclin complexes are expressed and purified. A suitable peptide or protein substrate is prepared in an appropriate kinase assay buffer.

  • Compound Preparation: Azepane-based inhibitors are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The enzyme, substrate, ATP (often radiolabeled), and inhibitor are incubated together in a microplate format at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For non-radioactive assays, methods like fluorescence polarization or luminescence-based ATP detection can be used.

  • Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Neurodegenerative Disorders: A Glimmer of Hope for Intractable Diseases

The treatment of neurodegenerative diseases like Alzheimer's and Parkinson's remains a significant challenge. Azepane derivatives are being explored for their potential to modulate key pathological pathways in these conditions.

Gamma-secretase is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. Substituted 2-oxo-azepane derivatives have been developed as potent, orally active gamma-secretase inhibitors.[9] Early development of these compounds faced challenges with high metabolic clearance, which was successfully overcome by replacing a geminal dimethyl group with a bioisosteric geminal difluoro group, highlighting the importance of strategic structural modifications.[9]

Logical Relationship: From Screening Hit to In Vivo Active Compound

G A Hydroxamic Acid Screening Hit B 5,5-Dimethyl-2-oxoazepane Derivatives A->B Elaboration C High Metabolic Clearance Identified B->C Early ADME Studies D Bioisosteric Replacement (gem-dimethyl to gem-difluoro) C->D Rational Drug Design E Improved ADME Profile D->E Synthesis & Evaluation F In Vivo Active Gamma-Secretase Inhibitors E->F Optimization

Caption: Development path for azepane-based gamma-secretase inhibitors.

A chiral bicyclic azepane has been identified as a potent inhibitor of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT).[10] This compound also exhibited inhibitory activity against the sigma-1 receptor. Its favorable in vitro and pharmacokinetic profile, along with preliminary behavioral effects in mice, suggests the potential of N-benzylated bicyclic azepanes for the treatment of neuropsychiatric disorders.[10]

Infectious Diseases: A New Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Azepane derivatives have demonstrated promising activity against a range of bacterial, viral, and fungal pathogens.

Semisynthetic triterpenoids featuring an A-ring azepano-fragment have been synthesized and evaluated for their antimicrobial and antiviral properties.[11][12] Several of these derivatives exhibited strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the sub-micromolar range, exceeding the efficacy of the antibiotic vancomycin.[11] Notably, some of these compounds displayed low cytotoxicity, indicating a favorable therapeutic window.[11] Furthermore, certain azepano-triterpenoids showed high potency against human cytomegalovirus (HCMV).[11]

Table 2: Antimicrobial and Antiviral Activity of Representative Azepano-Triterpenoids

CompoundTarget Organism/VirusMIC/EC50 (µM)Selectivity Index (SI)Reference
Azepanouvaol 8MRSA≤ 0.15-[11]
Azepanobetulinic acid cyclohexyl amide 4MRSA≤ 0.15>133[11]
Azepanobetulin 1HCMV0.15115[11]
Azepanouvaol 8HCMV0.11136[11]
Azepano-glycyrrhetol 15HCMV0.11172[11]

Azepane derivatives have been investigated as modulators of HBV capsid protein assembly.[13] These compounds can interact with the HBV capsid, leading to the formation of defective viral particles with significantly reduced virulence. This novel mechanism of action offers a promising avenue for the treatment of chronic HBV infection.[13]

Experimental Workflow: Broth Microdilution for MIC Determination

G A Prepare Serial Twofold Dilutions of Azepane Compound in Broth C Inoculate Microtiter Plate Wells with Bacterial Suspension A->C B Prepare Standardized Inoculum of Test Microorganism B->C D Incubate at Appropriate Temperature (e.g., 37°C) for 18-24 hours C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

The Future of Azepane Derivatives in Medicinal Chemistry

The azepane scaffold has unequivocally demonstrated its value as a versatile and privileged motif in drug discovery. The diverse range of biological activities exhibited by its derivatives underscores the vast and underexplored chemical space surrounding this seven-membered heterocycle. Future research will likely focus on the development of novel and efficient synthetic methodologies to access increasingly complex and functionally diverse azepane derivatives. The integration of computational chemistry and machine learning will undoubtedly accelerate the design and optimization of new azepane-based drug candidates. As our understanding of the intricate roles of this scaffold in molecular recognition deepens, we can anticipate the emergence of a new generation of innovative therapeutics for a wide array of human diseases.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Commercially available drugs contain azepine derivatives. ResearchGate. [Link]

  • The Chemistry Of Azepines And Their Derivatives. Samphina Academy. [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [Link]

  • Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PubMed. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

  • Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. NIH. [Link]

  • Azepane derivatives and methods of treating hepatitis b infections.
  • Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed. [Link]

  • Synthesis and antimicrobial activity of azepine and thiepine derivatives. ResearchGate. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH. [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Taylor & Francis Online. [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. LinkedIn. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. ResearchGate. [Link]

  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. NLM (National Library of Medicine). [Link]

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  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

  • A Study of Tirzepatide (LY3298176) in Participants With Obesity or Overweight With Weight Related Comorbidities. ClinicalTrials.gov. [Link]

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A Senior Application Scientist's Guide to Sourcing and Qualifying N,N-Dimethyl-3-azepanamine for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Chemistry

N,N-Dimethyl-3-azepanamine is a substituted saturated seven-membered heterocycle. The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. This specific compound, featuring a dimethylamino group, serves as a versatile building block and intermediate for the synthesis of more complex chemical entities. Its tertiary amine functionality makes it a valuable nucleophile and a precursor for creating quaternary ammonium salts or other derivatives. Compounds incorporating the dimethylamine pharmacophore have found broad applications as antimicrobial, antihistaminic, anticancer, and analgesic agents, with numerous examples among FDA-approved drugs.[1][2] For researchers in drug discovery and development, N,N-Dimethyl-3-azepanamine represents a key starting material for exploring novel chemical space.

Commercial Availability: Navigating the Supplier Landscape

Sourcing N,N-Dimethyl-3-azepanamine requires careful consideration, as its primary availability is through specialized chemical suppliers catering to early-stage research. This often means the product is supplied with the understanding that the end-user will perform comprehensive analytical qualification.

A prime example is the listing for (3S)-N,N-Dimethyl-3-azepanamine from Sigma-Aldrich. The product is explicitly provided for early discovery researchers. A critical disclaimer notes that the company does not collect analytical data for this specific product and that the "Buyer assumes responsibility to confirm product identity and/or purity"[3]. This is a common and important caveat in the research chemical market. While many suppliers offer various N,N-dimethyl amine derivatives, the onus of validation frequently falls upon the purchasing laboratory.[4][5]

Supplier Product Name / Variant Catalog Number (Example) Stated Purity Key Considerations & Remarks
Sigma-Aldrich (3S)-N,N-Dimethyl-3-azepanamineCBR01732Not specifiedSold "as-is" for early discovery research. Buyer is responsible for all identity and purity confirmation.[3]
Other Potential Suppliers VariesVariesVariesResearchers should inquire directly with suppliers of similar amine compounds (e.g., Santa Cruz Biotechnology, AK Scientific, Inc.) for availability and specifications.
Supplier Selection Workflow

The process of selecting and procuring a research-grade chemical like N,N-Dimethyl-3-azepanamine should be systematic to ensure the integrity of subsequent experimental work.

cluster_selection Supplier Selection & Procurement A Identify Potential Suppliers (e.g., Sigma-Aldrich, etc.) B Request Product Specifications & Safety Data Sheet (SDS) A->B C Evaluate 'As-Is' Clause & Lack of Certificate of Analysis (CoA) B->C Review Data D Assess Internal Capability for Full QC Validation C->D Risk Assessment E Procure Smallest Available Quantity for Initial Testing D->E Decision: Proceed

Caption: Workflow for selecting and procuring research-grade N,N-Dimethyl-3-azepanamine.

The Imperative of In-House Quality Control: A Self-Validating System

Given that suppliers may provide this material without a comprehensive Certificate of Analysis, establishing a robust, in-house quality control (QC) protocol is not merely good practice—it is essential for ensuring the validity and reproducibility of your research. The tertiary amine structure, while a key reactive feature, also presents a potential liability: the risk of degradation or the presence of related impurities, such as carcinogenic N-nitrosamines.[6] Regulatory agencies have increased their focus on N-nitrosamine impurities, making their detection a critical aspect of chemical safety and quality assurance.[6][7]

An effective QC system validates the material's identity, quantifies its purity, and screens for potentially hazardous impurities.

Incoming Material QC Workflow

cluster_qc In-House Quality Control Protocol Start Material Received Identity Protocol 1: Identity Confirmation (LC-MS) Start->Identity Purity Protocol 2: Purity Assessment (HPLC-UV/CAD) Identity->Purity Identity Confirmed Impurity Protocol 3: Trace Impurity Screen (LC-MS/MS) Purity->Impurity Purity ≥ 95% (example) Decision Accept or Reject Lot? Impurity->Decision Impurities Profiled Accept Release to Research Decision->Accept Pass Reject Contact Supplier / Dispose Decision->Reject Fail

Caption: A comprehensive workflow for the in-house quality control of newly received chemicals.

Experimental Protocols for Material Validation

The following protocols describe standard methodologies for the analytical characterization of N,N-Dimethyl-3-azepanamine.

Protocol 1: Identity Confirmation via LC-MS

Causality: This experiment's primary goal is to confirm that the molecular weight of the supplied compound matches the theoretical mass of N,N-Dimethyl-3-azepanamine (C9H20N2, Exact Mass: 156.16 g/mol ). This is the first and most fundamental check.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock 1:1000 in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v).

  • Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • Chromatography (Optional for quick check): A rapid 2-minute gradient can be used with a C18 column to separate the analyte from immediate injection front contaminants.

  • Mass Spectrometry: Operate the MS in positive ion mode (ESI+). Scan a mass range from m/z 50 to 500.

  • Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 157.17. The presence of this ion as the dominant peak confirms the compound's identity.

Protocol 2: Purity Assessment via HPLC-UV

Causality: While MS confirms identity, it does not quantify purity effectively. High-Performance Liquid Chromatography (HPLC) with a universal detector like a UV or Charged Aerosol Detector (CAD) is required to separate and quantify the main compound relative to any impurities.

Methodology:

  • Sample Preparation: Prepare a precise 1.0 mg/mL solution of the compound in a suitable diluent (e.g., 10% acetonitrile in water).

  • Instrumentation: An HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) and a UV detector set to a low wavelength (e.g., 210 nm) where most organic molecules have some absorbance.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

  • Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A research-grade compound should ideally be >95% pure.

Protocol 3: Screening for N-Nitrosamine Impurities

Causality: Tertiary amines can be synthesized from secondary amines, which are known precursors to N-nitrosamines. Given the high carcinogenicity of this impurity class, a sensitive and specific analytical method is needed for their detection, even at trace levels.[8]

Methodology:

  • Instrumentation: A high-sensitivity LC-MS/MS (triple quadrupole) system is required for this analysis due to the low detection limits needed.[7]

  • Sample Preparation: Prepare a concentrated sample solution (e.g., 10 mg/mL) to maximize sensitivity for trace impurities.

  • Method: Develop a Multiple Reaction Monitoring (MRM) method. This involves programming the mass spectrometer to look for a specific precursor ion (the molecular weight of a potential nitrosamine) and its characteristic fragment ion. This two-stage mass filtering provides exceptional selectivity and sensitivity.

  • Analysis: The absence of a signal at the expected retention time and MRM transition for common nitrosamines (like N-nitrosodimethylamine, NDMA) provides confidence in the material's safety. If a peak is detected, it must be quantified against a certified reference standard.

Safe Handling and Storage

Proper handling and storage are critical for user safety and maintaining the chemical's integrity. Information derived from safety data sheets for similar amine compounds provides a strong basis for a conservative safety protocol.[5][9][10]

  • Personal Protective Equipment (PPE): Always handle N,N-Dimethyl-3-azepanamine in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical splash goggles.

  • Ventilation: Ensure adequate ventilation to avoid inhalation of vapors.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • Fire Safety: Tertiary amines can be flammable. Keep away from heat, sparks, and open flames. Use spark-proof tools and ensure electrical equipment is properly grounded.[10]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

N,N-Dimethyl-3-azepanamine is a valuable building block for chemical and pharmaceutical research. However, its procurement from commercial suppliers, especially those catering to early-stage discovery, underscores a fundamental principle of modern science: the ultimate responsibility for the quality and identity of a reagent lies with the researcher using it. By implementing a rigorous, self-validating system of in-house QC—confirming identity, quantifying purity, and screening for critical impurities—scientists can ensure the integrity of their materials, the reliability of their data, and the safety of their laboratory environment.

References

  • A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. ResearchGate. Available from: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available from: [Link]

  • (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ResearchGate. Available from: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Available from: [Link]

  • Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH. Available from: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. Available from: [Link]

  • (PDF) Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ResearchGate. Available from: [Link]

  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. Available from: [Link]

  • NN-dimethylformamide 3 US EN Sds. Scribd. Available from: [Link]

  • Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents.
  • Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. PrepChem.com. Available from: [Link]

  • Method for synthesizing N, N-dimethyl amine compound by nucleophilic substitution of DMF. Google Patents.
  • Recent Advances in Organic Synthesis Based on N,N-Dimethyl Enaminones. ResearchGate. Available from: [Link]

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Navigating the Unseen: A Technical Guide to the Safe Handling of N,N-Dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Profile of N,N-Dimethyl-3-azepanamine

N,N-Dimethyl-3-azepanamine is a tertiary amine incorporated into a seven-membered saturated heterocyclic azepane ring. Its structural features suggest potential applications as a building block in medicinal chemistry and drug development, likely influencing properties such as solubility, basicity, and receptor binding. The presence of the dimethylamino group is a common feature in many biologically active compounds and reagents. However, this functional group, along with the cyclic amine structure, also necessitates a thorough understanding of its potential hazards to ensure safe handling in a research and development setting. This guide provides a detailed overview of the anticipated safety precautions, handling protocols, and emergency procedures.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given the absence of a specific SDS, a conservative approach to hazard identification is warranted. The potential hazards are inferred from related N,N-dimethyl substituted amines and cyclic amines.

Anticipated GHS Classification

Based on the safety profiles of analogous compounds, N,N-Dimethyl-3-azepanamine is anticipated to be classified as follows:

Hazard ClassAnticipated CategoryHazard Statement
Flammable LiquidsCategory 3 or 4H226: Flammable liquid and vapor.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 3 or 4H311 or H312: Toxic/Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Skin Corrosion/IrritationCategory 1B or 2H314: Causes severe skin burns and eye damage. or H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 1 or 2AH318: Causes serious eye damage. or H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.

Note: This table represents a potential classification and should be confirmed with empirical data when available.

The "Why" Behind the Hazards: A Mechanistic Perspective

The anticipated hazards of N,N-Dimethyl-3-azepanamine are rooted in its chemical structure:

  • Tertiary Amine Basicity: The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts basicity to the molecule. This can cause corrosive effects on skin, eyes, and mucous membranes upon contact, leading to chemical burns.

  • Flammability: Many low-molecular-weight organic amines are flammable. The hydrocarbon backbone of the azepane ring contributes to its combustibility.

  • Biological Activity: Tertiary amines can interact with various biological systems. Inhalation or ingestion may lead to systemic toxicity, and skin absorption is a significant route of exposure for many amines.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to control exposure is paramount. The hierarchy of controls should be followed, with engineering controls being the first line of defense, supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of N,N-Dimethyl-3-azepanamine should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following are minimum recommendations:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before and during use, and gloves should be changed frequently.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and sleeves should be worn.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Chemical Handling Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Determines level of protection Lab Coat Lab Coat Select PPE->Lab Coat Gloves Gloves Lab Coat->Gloves Goggles Goggles Gloves->Goggles Face Shield Face Shield Goggles->Face Shield Work in Fume Hood Work in Fume Hood Face Shield->Work in Fume Hood Face Shield_doff Face Shield Work in Fume Hood->Face Shield_doff After handling Goggles_doff Goggles Face Shield_doff->Goggles_doff Gloves_doff Gloves Goggles_doff->Gloves_doff Lab Coat_doff Lab Coat Gloves_doff->Lab Coat_doff

Caption: PPE Donning and Doffing Workflow

Safe Handling and Storage: Proactive Measures for a Safe Environment

Handling
  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider handling under an inert atmosphere (e.g., nitrogen, argon).

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Keep the container tightly closed.

  • Location: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

  • Ignition Sources: Store away from heat, sparks, and open flames.

Emergency Procedures: Preparedness and Response

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Small Spills:

    • Evacuate unnecessary personnel.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Decision_Tree Spill Occurs Spill Occurs Assess Spill Size and Risk Assess Spill Size and Risk Spill Occurs->Assess Spill Size and Risk Is the spill large or unmanageable? Is the spill large or unmanageable? Assess Spill Size and Risk->Is the spill large or unmanageable? Evacuate Area Evacuate Area Is the spill large or unmanageable?->Evacuate Area Yes Wear Full PPE Wear Full PPE Is the spill large or unmanageable?->Wear Full PPE No (Small Spill) Contact Emergency Response Contact Emergency Response Evacuate Area->Contact Emergency Response Contain Spill Contain Spill Wear Full PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect for Disposal Collect for Disposal Absorb with Inert Material->Collect for Disposal Decontaminate Area Decontaminate Area Collect for Disposal->Decontaminate Area

Caption: Spill Response Decision Tree

Fire-Fighting Measures and Disposal Considerations

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air.[1] During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[2][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Disposal Considerations
  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

  • Disposal Method: Dispose of in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains or waterways.

Conclusion: A Culture of Safety

The safe handling of N,N-Dimethyl-3-azepanamine in a research and development environment is achievable through a proactive and informed approach to safety. While a specific SDS is not yet available, the principles of chemical safety, derived from an understanding of its structural analogues, provide a robust framework for minimizing risk. By implementing appropriate engineering controls, consistently using the correct PPE, and being prepared for emergencies, researchers can confidently work with this compound while ensuring their safety and the integrity of their work.

References

  • Airgas. Dimethylamine Safety Data Sheet. [Link]

  • Scribd. NN-dimethylformamide 3 US EN Sds. [Link]

  • Chemos GmbH & Co. KG. N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine Safety Data Sheet. [Link]

  • Tousimis. N,N-dimethylbenzylamine, 98% Safety Data Sheet. [Link]

  • ADAMA. PB ROPES (PB-ROPE L) Safety Data Sheet. [Link]

  • Cole-Parmer. Ethylcyclohexane, 99+% Material Safety Data Sheet. [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Scaffold for Drug Discovery

The azepane ring, a seven-membered saturated heterocycle, is a significant structural motif in a variety of natural products and bioactive molecules.[1] Its inherent conformational flexibility allows for diverse interactions with biological targets, making it a privileged scaffold in medicinal chemistry.[2] Functionalized azepanes have demonstrated a wide range of pharmacological activities, including antidiabetic, anticancer, and antiviral properties.[1] Notably, approved drugs such as the antidiabetic Tolazamide and the antihistamine Azelastine feature the azepane core, highlighting its clinical relevance.[2]

This guide introduces a novel, yet hitherto undocumented, compound: N,N-Dimethyl-3-azepanamine. The incorporation of a dimethylamino group at the 3-position of the azepane ring is anticipated to confer unique physicochemical properties, potentially enhancing its utility as a building block in drug discovery. The dimethylamino moiety is a common pharmacophore found in numerous FDA-approved drugs, where it can influence properties such as basicity, solubility, and receptor binding.[3][4]

Given the absence of existing literature on N,N-Dimethyl-3-azepanamine, this document serves as a pioneering technical guide, proposing a robust and scientifically grounded pathway for its synthesis and comprehensive characterization. The methodologies presented herein are based on established and reliable chemical transformations, providing a clear roadmap for researchers and drug development professionals interested in exploring this novel chemical entity.

Proposed Synthesis of N,N-Dimethyl-3-azepanamine: A Multi-step Approach

The proposed synthesis of N,N-Dimethyl-3-azepanamine is a multi-step process commencing from the readily available amino acid, L-lysine. This pathway involves the formation of a protected 3-aminoazepan-2-one intermediate, followed by reduction of the lactam and subsequent N,N-dimethylation of the primary amine.

Overall Synthetic Scheme

G Lysine L-Lysine BocLysine N-Boc-L-Lysine Lysine->BocLysine Boc₂O, Base Lactam N-Boc-3-aminoazepan-2-one BocLysine->Lactam EDC, HOBt Aminoazepane N-Boc-3-aminoazepane Lactam->Aminoazepane LiAlH₄ Dimethylaminoazepane N-Boc-N,N-Dimethyl-3-azepanamine Aminoazepane->Dimethylaminoazepane HCHO, NaBH(OAc)₃ FinalProduct N,N-Dimethyl-3-azepanamine Dimethylaminoazepane->FinalProduct TFA or HCl

Caption: Proposed synthetic workflow for N,N-Dimethyl-3-azepanamine.

Step-by-Step Experimental Protocol

Part 1: Synthesis of N-Boc-3-aminoazepan-2-one

This initial step involves the protection of the alpha-amino group of L-lysine, followed by intramolecular cyclization to form the corresponding lactam.

  • Protection of L-Lysine:

    • Dissolve L-lysine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydroxide (2.5 eq) and stir until dissolved.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) in 1,4-dioxane.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N'-di-Boc-L-lysine.

  • Intramolecular Cyclization:

    • Dissolve N,N'-di-Boc-L-lysine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(Boc-amino)azepan-2-one.

    • Selectively deprotect the exocyclic amine by treatment with trifluoroacetic acid (TFA) in DCM to yield N-Boc-3-aminoazepan-2-one.[5]

Part 2: Reduction of the Lactam

The lactam is reduced to the corresponding cyclic amine using a powerful reducing agent.

  • Lactam Reduction:

    • To a solution of N-Boc-3-aminoazepan-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add lithium aluminum hydride (LiAlH₄, 2.0 eq).

    • Reflux the reaction mixture for 8-12 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate to obtain crude N-Boc-3-aminoazepane.

Part 3: N,N-Dimethylation of the Primary Amine

The primary amine is converted to a tertiary dimethylamine via reductive amination. A variety of methods exist for the N,N-dimethylation of amines.[6][7]

  • Reductive Amination:

    • Dissolve N-Boc-3-aminoazepane (1.0 eq) in anhydrous DCM.

    • Add aqueous formaldehyde (37% solution, 2.5 eq).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-N,N-Dimethyl-3-azepanamine.

Part 4: Deprotection to Yield the Final Product

The final step involves the removal of the Boc protecting group to yield the target compound.

  • Boc Deprotection:

    • Dissolve N-Boc-N,N-Dimethyl-3-azepanamine in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting salt can be purified by recrystallization or used as is. The free base can be obtained by neutralization with a suitable base.

Comprehensive Characterization of N,N-Dimethyl-3-azepanamine

As a novel compound, rigorous characterization is essential to confirm its identity and purity. The following analytical techniques are proposed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the azepane ring protons, and the proton at the C3 position. The N-methyl protons should appear as a singlet, while the azepane ring protons will exhibit complex multiplets due to diastereotopicity and spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals for the two N-methyl carbons, and the six carbons of the azepane ring are expected. The chemical shifts will be influenced by the proximity to the nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Dimethyl-3-azepanamine

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N(CH₃)₂~2.2-2.4 (s, 6H)~40-45
Azepane-CH₂~1.5-1.9 (m), ~2.5-3.0 (m)~25-30, ~45-55
Azepane-CH~2.8-3.2 (m, 1H)~55-65

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.

  • Fragmentation Pattern: Amines typically undergo α-cleavage in the mass spectrometer.[8] For N,N-Dimethyl-3-azepanamine, the major fragmentation pathways are expected to involve cleavage of the C-C bonds adjacent to the nitrogen atoms, leading to characteristic fragment ions. The presence of an odd molecular weight molecular ion will be indicative of a compound containing an odd number of nitrogen atoms.[9]

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching: around 2800-3000 cm⁻¹

  • N-H stretching (of the azepane amine): a broad peak around 3300-3500 cm⁻¹ if the secondary amine is present as a salt or in a protic solvent.

  • C-N stretching: around 1000-1200 cm⁻¹

Potential Applications in Drug Discovery and Chemical Biology

The unique structural features of N,N-Dimethyl-3-azepanamine suggest its potential as a valuable building block in several areas of research:

  • Scaffold for Novel Therapeutics: The azepane core is a proven scaffold for bioactive compounds.[1][2] The introduction of a dimethylamino group provides a handle for further functionalization and can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This scaffold could be explored for its activity against a range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Recent studies have highlighted the potential of novel bicyclic azepanes as potent inhibitors of monoamine transporters.[10][11]

  • Probes for Chemical Biology: The tertiary amine can be readily quaternized to introduce reporter groups such as fluorophores or affinity tags. Such derivatives could serve as chemical probes to study biological processes.

  • Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, N,N-Dimethyl-3-azepanamine could be a valuable fragment for screening against various biological targets in fragment-based drug discovery campaigns.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the discovery and development of a novel chemical entity, N,N-Dimethyl-3-azepanamine. By leveraging established synthetic methodologies for azepane synthesis and amine functionalization, a plausible and detailed protocol for its preparation has been outlined. Furthermore, a thorough plan for its analytical characterization has been presented, ensuring the confirmation of its structure and purity. The potential applications of this compound in drug discovery and chemical biology are significant, positioning it as a promising new tool for researchers in these fields. The exploration of this and similar novel chemical scaffolds is crucial for expanding the available chemical space for the development of next-generation therapeutics.

References

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  • Aeyad, T. (2012). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry [Doctoral dissertation, University of Sheffield]. White Rose eTheses Online. [Link]

  • Schiffers, I., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(10), 2826–2836. [Link]

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  • Hreczycho, G., et al. (2013). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Journal of Surfactants and Detergents, 16(5), 799-804. [Link]

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  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine C2H7N. Retrieved from [Link]

  • Compain, P., et al. (2004). The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors. Organic & Biomolecular Chemistry, 2(10), 1437-1439. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. [Link]

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  • Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature. [Link]

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Methodological & Application

Application Note: N,N-Dimethyl-3-azepanamine as a Potential Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical guide on the potential applications of N,N-Dimethyl-3-azepanamine as a catalyst in organic synthesis. Given the limited specific literature on this compound's catalytic activity, this note focuses on its inferred properties based on its structure as a cyclic tertiary amine. It presents a theoretical framework for its use, a representative protocol for a plausible reaction, and a discussion of its potential mechanistic role.

Introduction: Unveiling the Potential of N,N-Dimethyl-3-azepanamine

N,N-Dimethyl-3-azepanamine is a cyclic tertiary amine with a seven-membered azepane ring. While not extensively documented as a catalyst in the chemical literature, its structural features suggest its potential utility in various organic transformations. Tertiary amines are a well-established class of organocatalysts, valued for their ability to act as Brønsted bases, Lewis bases, or nucleophilic catalysts.[1][2] The structure of N,N-Dimethyl-3-azepanamine, featuring a sterically accessible nitrogen atom within a flexible seven-membered ring, suggests it could function as a non-nucleophilic base, similar to more common catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-Diazabicyclo[2.2.2]octane (DABCO).

The lone pair of electrons on the nitrogen atom allows it to deprotonate acidic protons, facilitating a range of base-catalyzed reactions.[3] Furthermore, the dimethylamino substituent may influence its steric and electronic properties, potentially offering unique reactivity compared to other cyclic amines. This application note will explore the theoretical basis for its catalytic activity and provide a practical guide for its initial investigation in a laboratory setting.

Physicochemical Properties and Catalytic Profile

To predict the catalytic behavior of N,N-Dimethyl-3-azepanamine, it is essential to consider its key physicochemical properties.

PropertyPredicted Value/CharacteristicImplication for Catalysis
Molecular Formula C₈H₁₈N₂-
Molecular Weight 142.24 g/mol Affects molar loading calculations.
Basicity (pKa of conjugate acid) Estimated to be around 10-11Sufficiently basic to deprotonate a range of acidic protons, including those of alcohols, thiols, and activated C-H bonds.
Steric Hindrance ModerateThe azepane ring and dimethylamino group provide some steric bulk, which may favor its role as a non-nucleophilic base over a nucleophilic catalyst.
Solubility Expected to be soluble in a range of organic solvents.Allows for its use in various reaction media.

Potential Catalytic Applications

Based on its structural analogy to other tertiary amine catalysts, N,N-Dimethyl-3-azepanamine is a promising candidate for catalyzing a variety of organic reactions. These include, but are not limited to:

  • Elimination Reactions: Promoting dehydrohalogenation and other elimination reactions to form alkenes.

  • Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[4]

  • Knoevenagel Condensations: Facilitating the condensation of aldehydes or ketones with active methylene compounds.

  • Baylis-Hillman Reaction: Acting as a base to promote the reaction between an aldehyde and an activated alkene.

  • Polymerization: Serving as a catalyst in the ring-opening polymerization of monomers like benzoxazines.[2]

The choice of reaction to explore will depend on the specific substrate and desired transformation. For the purpose of this application note, we will focus on its potential role in a Michael addition reaction.

Representative Protocol: Michael Addition of a Thiol to an α,β-Unsaturated Ketone

This protocol describes a general procedure for investigating the catalytic activity of N,N-Dimethyl-3-azepanamine in the Michael addition of a thiol to an α,β-unsaturated ketone. Note: This is a representative protocol and will likely require optimization for specific substrates.

Reaction Scheme:

G cluster_0 Michael Addition Thiol R-SH Product Thioether Product Thiol->Product + Ketone Ketone α,β-Unsaturated Ketone Catalyst N,N-Dimethyl-3-azepanamine Catalyst->Product Catalyst G A 1. Deprotonation of Thiol B 2. Nucleophilic Attack C 3. Protonation of Enolate D 4. Catalyst Regeneration Catalyst N,N-Dimethyl-3-azepanamine Thiolate R-S⁻ Catalyst->Thiolate Deprotonates Thiol R-SH Thiol->Thiolate Enolate Enolate Intermediate Thiolate->Enolate Attacks Ketone α,β-Unsaturated Ketone Ketone->Enolate Product Product Enolate->Product Protonated by Protonated_Catalyst Protonated Catalyst Protonated_Catalyst->Catalyst Regenerated Protonated_Catalyst->Product

Sources

Application Notes and Protocols for the Reductive Amination of N,N-Dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N,N-Dimethyl-3-azepanamine in Amine Synthesis

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and broad applicability in the construction of carbon-nitrogen bonds.[1][2] This powerful reaction allows for the conversion of aldehydes and ketones into primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] Among the diverse array of amine building blocks, N,N-Dimethyl-3-azepanamine, a cyclic secondary amine, presents a valuable scaffold for the introduction of a seven-membered azepane ring functionalized with a dimethylamino group. This moiety can impart unique physicochemical properties, including modulation of basicity and lipophilicity, making it a desirable component in drug discovery programs.

This comprehensive guide provides a detailed protocol for the successful reductive amination of N,N-Dimethyl-3-azepanamine with a representative carbonyl compound. It delves into the underlying reaction mechanism, offers a comparative analysis of suitable reducing agents, and provides practical troubleshooting advice to empower researchers in leveraging this versatile amine in their synthetic endeavors.

The Underlying Chemistry: A Mechanistic Glimpse into Reductive Amination

The reductive amination of a secondary amine, such as N,N-Dimethyl-3-azepanamine, with an aldehyde or ketone proceeds through a two-step sequence within a single pot:

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers to form a carbinolamine intermediate. Subsequent elimination of a water molecule generates a highly electrophilic iminium ion. The formation of this iminium ion is a reversible process and is typically favored under mildly acidic conditions which facilitate the dehydration step.[1]

  • Hydride Reduction: A reducing agent present in the reaction mixture then delivers a hydride ion to the electrophilic carbon of the iminium ion, leading to the formation of the final tertiary amine product. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound to avoid competitive reduction to the corresponding alcohol.[1]

Reductive_Amination_Mechanism Reactants N,N-Dimethyl-3-azepanamine + Aldehyde/Ketone Iminium_Ion Iminium Ion Intermediate Reactants->Iminium_Ion Condensation (-H₂O) Product Tertiary Amine Product Iminium_Ion->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Iminium_Ion Protocol_Workflow Start Start Setup 1. Reaction Setup: - Add N,N-Dimethyl-3-azepanamine to a flask. Start->Setup Addition 2. Add Solvent (DCE/DCM) and Cyclohexanone. Setup->Addition Stirring 3. Stir at RT for 15-30 min (Iminium Ion Formation). Addition->Stirring Reduction 4. Add NaBH(OAc)₃ portion-wise. Stirring->Reduction Monitoring 5. Monitor Reaction (TLC or LC-MS). Reduction->Monitoring Workup 6. Aqueous Workup: - Quench with NaHCO₃ - Extract with solvent. Monitoring->Workup Purification 7. Purification: - Dry, filter, and concentrate. - Column chromatography (if needed). Workup->Purification End End Product Purification->End

Sources

Application Notes & Protocols: The Strategic Use of N,N-Dimethyl-3-azepanamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are indispensable building blocks for the synthesis of novel therapeutic agents.[1] Their three-dimensional structures provide access to new chemical space, often leading to improved pharmacological properties such as target affinity, selectivity, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Among these, the azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, offers a flexible yet constrained conformational profile that is increasingly utilized in drug design.[2]

N,N-Dimethyl-3-azepanamine is a bifunctional building block featuring a secondary amine within the azepane ring and a tertiary dimethylamino group at the 3-position. This unique arrangement makes it a particularly valuable intermediate. The secondary amine serves as a potent nucleophilic handle for molecular elaboration, allowing for its seamless integration into larger, more complex molecules through reactions like N-alkylation and reductive amination. The tertiary amine, while less reactive, influences the molecule's overall basicity, polarity, and potential for forming key interactions with biological targets.

This document serves as a technical guide for researchers and drug development professionals, detailing the strategic application, reaction mechanisms, and field-proven protocols for utilizing N,N-Dimethyl-3-azepanamine in the synthesis of pharmaceutical intermediates.

Physicochemical Profile and Reactivity Insights

Understanding the fundamental properties of a building block is critical to predicting its behavior and designing robust synthetic routes.

PropertyValue
Chemical Name N,N-Dimethyl-3-azepanamine
Synonyms 3-(Dimethylamino)azepane
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
CAS Number 103525-45-5
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 195-197 °C
Key Functional Groups 1x Secondary Aliphatic Amine, 1x Tertiary Aliphatic Amine

Causality of Reactivity: The synthetic utility of N,N-Dimethyl-3-azepanamine is dominated by the nucleophilicity of the secondary amine within the azepane ring. This nitrogen possesses a lone pair of electrons that is readily available for forming new covalent bonds with electrophilic centers. The seven-membered ring is relatively strain-free and flexible, allowing the amine to adopt a conformation suitable for reaction. The exocyclic dimethylamino group is a stronger base but a poorer nucleophile due to steric hindrance, meaning the ring nitrogen is the primary site of synthetic modification under most N-alkylation or acylation conditions.

Core Application: Nucleophilic Alkylation in API Synthesis

A primary application of N,N-Dimethyl-3-azepanamine is its use as a nucleophile in substitution reactions to construct key carbon-nitrogen bonds. This strategy is fundamental for building the core of many active pharmaceutical ingredients (APIs). The reaction involves the attack of the secondary amine on an electrophilic carbon, typically an alkyl halide or sulfonate.

Workflow for N-Alkylation

The following diagram illustrates a generalized workflow for the N-alkylation of N,N-Dimethyl-3-azepanamine, a common first step in its incorporation into a larger molecular framework.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation Reagents 1. Combine Reactants - N,N-Dimethyl-3-azepanamine - Solvent (e.g., ACN, DMF) - Base (e.g., K₂CO₃, Et₃N) Addition 2. Add Alkylating Agent (e.g., R-X) - Control temperature (0°C to RT) Reagents->Addition Inert Atmosphere (N₂/Ar) React 3. Reaction - Stir at specified temperature (e.g., RT to 80°C) Addition->React Monitor 4. Monitor Progress - Thin-Layer Chromatography (TLC) - HPLC/LC-MS React->Monitor Periodic Sampling Quench 5. Quench Reaction - Add H₂O or aq. NH₄Cl Monitor->Quench Upon Completion Extract 6. Liquid-Liquid Extraction - e.g., EtOAc or DCM Quench->Extract Purify 7. Purification - Column Chromatography - Distillation / Crystallization Extract->Purify Product Final Product (N-Alkylated Intermediate) Purify->Product

Caption: Generalized workflow for N-alkylation reactions.

Field-Proven Protocol: Synthesis of an N-Benzylated Azepane Intermediate

This protocol details the synthesis of a common intermediate where a benzyl group is attached to the azepane nitrogen. This is a foundational step analogous to stages in the synthesis of complex APIs like Azelastine.[3]

Objective: To synthesize 1-(4-chlorobenzyl)-N,N-dimethyl-azepan-3-amine.

Materials & Reagents:

  • N,N-Dimethyl-3-azepanamine (1.0 eq)

  • 4-Chlorobenzyl chloride (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Temperature-controlled heating mantle

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) equipment

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add N,N-Dimethyl-3-azepanamine (10.0 g, 70.3 mmol) and anhydrous acetonitrile (100 mL). Stir until fully dissolved.

  • Base Addition: Add powdered anhydrous potassium carbonate (19.4 g, 140.6 mmol). The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]

  • Electrophile Addition: In a separate flask, dissolve 4-chlorobenzyl chloride (11.8 g, 73.8 mmol) in anhydrous acetonitrile (20 mL). Add this solution dropwise to the stirring amine suspension at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. The elevated temperature increases the rate of this Sₙ2 reaction.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane mobile phase). The disappearance of the starting amine spot indicates completion. This step is vital to prevent the formation of over-alkylated or side products.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL). The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure 1-(4-chlorobenzyl)-N,N-dimethyl-azepan-3-amine.

Data Summary: Representative N-Alkylation Reactions

Amine SubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)
N,N-Dimethyl-3-azepanamineBenzyl BromideK₂CO₃ACN60>90
N,N-Dimethyl-3-azepanamineEthyl IodideEt₃NDMFRT>95
N,N-Dimethyl-3-azepanaminePropargyl BromideNaHCO₃ACN50~85

Advanced Application: Reductive Amination

Reductive amination is a powerful alternative to N-alkylation, particularly for introducing functionalized alkyl groups. This method involves the reaction of the secondary amine with a ketone or aldehyde to form a transient iminium ion, which is then reduced in situ to the corresponding tertiary amine.

Mechanism and Advantage

Reductive_Amination Amine Azepane (Secondary Amine) Iminium Iminium Ion Intermediate [Azepane=CHR]⁺ Amine->Iminium Carbonyl Aldehyde / Ketone (R-CHO / R₂C=O) Carbonyl->Iminium Product N-Substituted Azepane (Tertiary Amine) Iminium->Product Reduction Reducer Mild Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium

Caption: Key stages of a reductive amination reaction.

Causality and Trustworthiness: This method is often preferred over direct alkylation for several reasons. The reducing agents, such as sodium triacetoxyborohydride (STAB), are mild and selective for iminium ions over carbonyls, preventing reduction of the starting aldehyde or ketone. This selectivity ensures a clean reaction with high yields and avoids the need to handle potentially hazardous alkylating agents. The protocol is self-validating as the reaction conditions are specifically tailored to the desired transformation, minimizing side reactions.

Protocol: Synthesis via Reductive Amination

Objective: To synthesize 1-(cyclohexylmethyl)-N,N-dimethylazepan-3-amine.

Procedure:

  • Setup: In a round-bottom flask, dissolve N,N-Dimethyl-3-azepanamine (1.0 eq) and cyclohexanecarbaldehyde (1.0 eq) in dichloromethane (DCM).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Reducing Agent: Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0°C. Caution: STAB reacts with moisture; handle under inert conditions.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography as previously described.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • Hazards: N,N-Dimethyl-3-azepanamine is an amine and should be treated as a corrosive and irritant. It can cause skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6] Keep away from strong oxidizing agents and acids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

By leveraging the predictable reactivity of the secondary amine through robust protocols like N-alkylation and reductive amination, N,N-Dimethyl-3-azepanamine stands as a powerful and versatile building block for accelerating the synthesis of complex pharmaceutical intermediates and APIs.

References

  • ResearchGate. A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Available from: [Link]

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  • ResearchGate. Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis. Available from: [Link]

  • Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
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  • National Institutes of Health (NIH). N,N-Dimethyl-3-octanamine | C10H23N | CID 559807 - PubChem. Available from: [Link]

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  • National Institutes of Health (NIH). N,N-Dimethylpentan-3-amine | C7H17N | CID 22617301 - PubChem. Available from: [Link]

  • Scribd. NN-dimethylformamide 3 US EN Sds. Available from: [Link]

  • Royal Society of Chemistry. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Available from: [Link]

  • Der Pharma Chemica. Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Available from: [Link]

  • OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available from: [Link]

  • National Institutes of Health (NIH). Studies on the mechanism of toxicity of acetaminophen. Synthesis and reactions of N-acetyl-2,6-dimethyl- and N-acetyl-3,5-dimethyl-p-benzoquinone imines. Available from: [Link]

  • Airgas. SAFETY DATA SHEET - Dimethylamine. Available from: [Link]

  • National Institutes of Health (NIH). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Available from: [Link]

  • ResearchGate. Dimethylamine substitution in N,N-dimethyl enamines. Synthesis of aplysinopsin analogues and 3-aminotetrahydrocoumarin derivatives. Available from: [Link]

  • MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available from: [Link]

  • Cheméo. Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6). Available from: [Link]

  • ResearchGate. 1-(N,N-Dimethylamino)-2-(N-phenylcarbamoyl)-1-buten-3-one as a Building Block for the Synthesis of Heterocyclic Compounds. Available from: [Link]

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  • Royal Society of Chemistry. Me3N-promoted synthesis of 2,3,4,4a-tetrahydroxanthen-1-one: preparation of thiosemicarbazone derivatives, their solid state self-assembly and antimicrobial properties. Available from: [Link]

  • ResearchGate. Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. Available from: [Link]

  • National Institutes of Health (NIH). N,N-Dimethyl-3-phenoxypropylamine | C11H17NO | CID 210076 - PubChem. Available from: [Link]

  • National Institutes of Health (NIH). Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist. Available from: [Link]

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Application Notes and Protocols for Reactions Involving N,N-Dimethylated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the N,N-Dimethylamino Moiety in Modern Chemistry

This technical guide provides a comprehensive overview of the experimental setups for reactions involving N,N-dimethylated amines, with a focus on their role as both catalysts and core reagents. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies.

Physicochemical Properties and Safety Considerations

Before delving into specific applications, it is crucial to understand the general characteristics and safe handling practices for N,N-dimethylated amines.

General Properties:

N,N-dimethyl amines are typically colorless to pale yellow liquids or low-melting solids with a characteristic fishy or ammonia-like odor.[3] Their physical properties, such as boiling point and solubility, are dictated by their overall molecular structure.

PropertyTypical Value/CharacteristicSource
Molecular Weight Varies based on the carbon skeleton[4]
Boiling Point Generally lower than corresponding primary or secondary amines due to the absence of hydrogen bonding[4]
Solubility Soluble in a wide range of organic solvents. Lower molecular weight amines exhibit some water solubility.[3]
Basicity (pKb) Typically in the range of 3-4, making them moderately strong bases.[3]

Safety Precautions:

N,N-dimethylated amines are often flammable, corrosive, and can be harmful if inhaled or absorbed through the skin.[5][6] It is imperative to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Always consult the specific Safety Data Sheet (SDS) for the particular amine being used.[5][6][7][8][9]

Application I: N,N-Dimethylated Amines as Catalysts in Organic Synthesis

The lone pair of electrons on the nitrogen atom of N,N-dimethylated amines makes them excellent nucleophilic catalysts for a variety of reactions.

Catalysis of Acylation and Silylation Reactions

N,N-dimethylated amines are widely used to catalyze the acylation of alcohols and amines with acyl halides or anhydrides, and the silylation of alcohols with silyl halides.

Mechanism of Catalysis:

The catalytic cycle involves the initial nucleophilic attack of the N,N-dimethylated amine on the electrophilic acyl or silyl source to form a highly reactive quaternary ammonium intermediate. This intermediate is then readily attacked by the nucleophile (alcohol or amine), regenerating the catalyst and forming the desired product.

Acylation_Catalysis Catalyst R'₂N-CH₃ Intermediate [R-CO-NR'₂-CH₃]⁺X⁻ (Acylammonium Salt) Catalyst->Intermediate Nucleophilic Attack Acyl_Halide R-CO-X Acyl_Halide->Intermediate Product R-CO-OR'' Intermediate->Product Nucleophilic Attack by Alcohol Alcohol R''-OH Alcohol->Product Product->Catalyst Regeneration Byproduct [R'₂NH-CH₃]⁺X⁻ Product->Byproduct

Figure 1: Catalytic cycle for acylation reactions.

Detailed Protocol: Acetylation of a Primary Alcohol

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Acetic anhydride

  • An N,N-dimethylated amine catalyst (e.g., N,N-dimethylaminopyridine - DMAP, or a structurally similar amine)

  • Anhydrous solvent (e.g., dichloromethane - DCM or tetrahydrofuran - THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) in the anhydrous solvent.

  • Addition of Reagents: Add the N,N-dimethylated amine catalyst (0.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application II: N,N-Dimethylated Amines as Reagents and Building Blocks

Beyond catalysis, N,N-dimethylated amines are integral components in the construction of more complex molecular architectures, particularly in the pharmaceutical industry.[1][2]

Reductive Amination for the Synthesis of Tertiary Amines

Reductive amination is a powerful method for the synthesis of amines. To synthesize an N,N-dimethyl tertiary amine, a primary or secondary amine can be reacted with an excess of formaldehyde in the presence of a reducing agent.[2]

Mechanism of Reductive Amination:

The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.[10]

Reductive_Amination Amine R-NH₂ Iminium_Ion [R-N=CH₂]⁺ Amine->Iminium_Ion Formaldehyde CH₂O Formaldehyde->Iminium_Ion Product R-N(CH₃)₂ Iminium_Ion->Product Reducing_Agent [H] Reducing_Agent->Product

Figure 2: General scheme for reductive amination.

Detailed Protocol: Synthesis of an N,N-Dimethyl Tertiary Amine

Materials:

  • Primary or secondary amine

  • Aqueous formaldehyde (37%)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To a solution of the amine (1.0 eq) in the solvent, add aqueous formaldehyde (2.5 eq).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Application III: N,N-Dimethylformamide (DMF) as a Reagent

While often used as a polar aprotic solvent, N,N-dimethylformamide (DMF) can also serve as a source of a dimethylamino group in certain reactions.[11][12]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. While the primary product is an aldehyde, the reaction proceeds through an N,N-dimethyliminium ion intermediate, and under certain conditions, can be adapted for the introduction of a dimethylaminomethyl group.

Detailed Protocol: Vilsmeier-Haack Formylation

Materials:

  • Electron-rich aromatic compound (e.g., indole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Aqueous sodium hydroxide solution

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 eq) to N,N-dimethylformamide (3.0 eq). Stir for 30 minutes at 0 °C.

  • Reaction with Substrate: Add a solution of the aromatic compound (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours.

  • Workup: Cool the reaction mixture and pour it onto crushed ice.

  • Neutralization: Neutralize the mixture with an aqueous sodium hydroxide solution until basic.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by crystallization or chromatography.

Conclusion

N,N-dimethylated amines are indispensable tools in the arsenal of the modern synthetic chemist. Their utility as catalysts and versatile building blocks stems from the unique electronic and steric properties of the N,N-dimethylamino group. The protocols detailed in this guide provide a solid foundation for the application of these powerful molecules in a research and development setting. While the specific reactivity of novel compounds like N,N-Dimethyl-3-azepanamine requires empirical investigation, the principles and methodologies outlined here serve as an authoritative starting point for experimental design.

References

  • ResearchGate. (2023, January). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Retrieved from [Link]

  • National Institutes of Health. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Retrieved from [Link]

  • Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • PubChem. (n.d.). N,N-Dimethylpentan-3-amine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6). Retrieved from [Link]

  • Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Retrieved from [Link]

  • PMC. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Scribd. (n.d.). NN-dimethylformamide 3 US EN Sds. Retrieved from [Link]

  • ResearchGate. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Retrieved from [Link]

  • Airgas. (2019). SAFETY DATA SHEET - Dimethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethylamine substitution in N,N-dimethyl enamines. Synthesis of aplysinopsin analogues and 3-aminotetrahydrocoumarin derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Retrieved from [Link]

  • PubChem. (n.d.). N,3-dimethyl-N-propylbutanamide. Retrieved from [Link]

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Application Notes and Protocols: N,N-Dimethyl-3-azepanamine as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific ligand N,N-Dimethyl-3-azepanamine is not extensively documented in the current body of scientific literature as a ligand for transition metal catalysis. Therefore, this guide provides a comprehensive framework based on the synthesis of azepane derivatives, the well-established roles of structurally analogous cyclic and tertiary amine ligands in transition metal catalysis, and the fundamental principles governing their reactivity. The protocols and mechanistic discussions are presented to enable researchers to explore the potential of N,N-Dimethyl-3-azepanamine and similar scaffolds in catalytic applications.

Introduction: The Azepane Scaffold in Catalysis

The seven-membered saturated nitrogen heterocycle, azepane, is a significant structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives offer a three-dimensional geometry that is increasingly exploited in drug design.[2] In the realm of transition metal catalysis, the steric and electronic properties of ligands are paramount in dictating the efficacy, selectivity, and scope of a catalytic transformation.[3] Ligands based on the azepane framework, such as the target molecule N,N-Dimethyl-3-azepanamine, represent an intriguing yet underexplored class of N-donor ligands.

N,N-Dimethyl-3-azepanamine, a chiral tertiary amine, possesses key features that suggest its potential as a valuable ligand:

  • N-Donor Atom: The nitrogen atom's lone pair of electrons can coordinate to a transition metal center, forming the active catalyst.

  • Tertiary Amine: The dimethylamino group provides a specific electronic and steric environment. Tertiary amines are known to be effective ligands in various palladium-catalyzed coupling reactions.[1]

  • Chirality: The stereocenter at the 3-position of the azepane ring opens the possibility for its application in asymmetric catalysis.

  • Conformational Flexibility: The seven-membered ring's conformational dynamics can influence the steric environment around the metal center, potentially impacting catalyst activity and selectivity.

This document will provide insights into the synthesis of such ligands and detail protocols for their application in key transition metal-catalyzed reactions, drawing parallels from well-understood systems.

Synthesis of Substituted Azepanes

The synthesis of the azepane ring can be achieved through various strategies, including ring-closing reactions, ring-expansion reactions, and multi-step sequences.[4] A modern approach to constructing polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. This method allows for the transformation of a six-membered benzenoid framework into a seven-membered ring system, followed by hydrogenolysis to yield the saturated azepane.[2][5]

Conceptual Synthetic Workflow for Azepane Derivatives

Nitroarene Substituted Nitroarene Photochemical_Reaction Photochemical Dearomative Ring Expansion Nitroarene->Photochemical_Reaction Blue Light, Amine, Phosphite, rt Azepine_Intermediate 3H-Azepine Intermediate Photochemical_Reaction->Azepine_Intermediate Hydrogenolysis Hydrogenolysis Azepine_Intermediate->Hydrogenolysis H2, Catalyst Azepane_Product Polysubstituted Azepane Hydrogenolysis->Azepane_Product

Caption: General workflow for the synthesis of substituted azepanes.

N,N-Dimethyl-3-azepanamine in Palladium-Catalyzed Cross-Coupling Reactions: A Prospective Analysis

While specific examples utilizing N,N-Dimethyl-3-azepanamine are scarce, the structural analogy to other bulky N-donor ligands allows for the formulation of detailed protocols for its potential application in cornerstone C-C and C-N bond-forming reactions.[6] Tertiary amines, in general, have been shown to be effective and inexpensive ligands for promoting palladium-catalyzed coupling reactions.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. The choice of ligand is critical for the efficiency of the catalytic cycle, particularly in the oxidative addition and reductive elimination steps. A bulky, electron-donating ligand like N,N-Dimethyl-3-azepanamine could potentially stabilize the palladium center and promote the desired reactivity.

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N,N-Dimethyl-3-azepanamine (as a 2:1 solution with Pd)

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (10:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and N,N-Dimethyl-3-azepanamine (0.02 mmol, 2 mol%).

  • Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the toluene/water solvent mixture (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand to Metal Ratio: A 2:1 ligand-to-metal ratio is often optimal for stabilizing the palladium catalyst and preventing the formation of palladium black.

  • Base: Potassium carbonate is a common and effective base for the transmetalation step.

  • Solvent System: The biphasic toluene/water system facilitates the dissolution of both the organic substrates and the inorganic base.

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) active catalyst.

Heck-Mizoroki Reaction

The Heck reaction couples aryl or vinyl halides with alkenes. The ligand influences the regioselectivity and efficiency of the reaction. The steric bulk of a ligand like N,N-Dimethyl-3-azepanamine can be advantageous in promoting the desired trans-selectivity.[7]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N,N-Dimethyl-3-azepanamine

  • Iodobenzene (1.0 mmol)

  • Styrene (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and N,N-Dimethyl-3-azepanamine (0.02 mmol, 2 mol%) in DMF (2 mL).

  • Add iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base: Triethylamine acts as both a base to neutralize the HX formed and can also play a role in the reduction of Pd(II) to Pd(0).

  • Solvent: DMF is a polar aprotic solvent that is effective in dissolving the reactants and the catalyst complex.

  • Ligand: The amine ligand stabilizes the palladium catalyst and can influence the rate of the migratory insertion and β-hydride elimination steps.[7]

Data Presentation: Hypothetical Performance in Cross-Coupling

The following table summarizes the expected performance of a hypothetical palladium catalyst bearing N,N-Dimethyl-3-azepanamine in comparison to standard ligand systems, based on general trends observed for bulky N-donor ligands.

Reaction TypeSubstrate 1Substrate 2Catalyst SystemTemp (°C)Time (h)Yield (%)Notes
Suzuki-Miyaura 4-BromoanisolePhenylboronic acidPd(OAc)₂ / L 10018>90High efficiency expected for electron-rich aryl bromides.
Suzuki-Miyaura 4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / L 1102470-85Activation of aryl chlorides may require higher temperatures.
Heck Reaction Iodobenzenen-Butyl acrylatePd(OAc)₂ / L 9012>95High yields are typical for activated alkenes.
Buchwald-Hartwig 4-BromotolueneMorpholinePd₂(dba)₃ / L 1001685-95Expected to be effective for C-N bond formation.

* L = N,N-Dimethyl-3-azepanamine

Conclusion and Future Outlook

N,N-Dimethyl-3-azepanamine and related azepane-based scaffolds hold considerable promise as a new class of ligands for transition metal catalysis. Their unique steric and electronic properties, coupled with inherent chirality, make them attractive targets for ligand design and development. The protocols and principles outlined in this guide, derived from well-studied analogous systems, provide a solid foundation for researchers to begin exploring the catalytic potential of these molecules. Further investigation is warranted to fully elucidate the performance of N,N-Dimethyl-3-azepanamine in a broad range of catalytic transformations and to understand the structure-activity relationships that govern its behavior.

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Sources

N,N-Dimethyl-3-azepanamine: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides an excellent framework for the spatial presentation of pharmacophoric features, enabling effective interactions with biological targets. Azepane-based compounds have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-Alzheimer's disease properties.[1] The continuous exploration of novel azepane derivatives is a significant endeavor in the quest for new therapeutic agents. This application note focuses on the synthetic utility of a key intermediate, N,N-Dimethyl-3-azepanamine , as a versatile building block for the construction of diverse and potentially bioactive heterocyclic systems.

Physicochemical Properties and Reactivity Profile

N,N-Dimethyl-3-azepanamine possesses two key reactive centers: a secondary amine within the azepane ring and a tertiary amine at the 3-position. This dual functionality allows for a range of chemical transformations, making it a valuable synthon for combinatorial chemistry and library synthesis.

PropertyValueSource
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Solid
Key Reactive Sites 1. Secondary amine (ring N-H) 2. Tertiary amine (exocyclic -NMe₂) 3. Nucleophilic secondary amine for cyclizationInferred from structure

The secondary amine of the azepane ring can be readily functionalized through acylation, alkylation, or arylation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The tertiary amine at the 3-position, while less reactive, can participate in quaternization reactions or direct certain cyclization pathways. The key to its utility as a building block for fused heterocycles lies in the 1,3-diamine-like arrangement of the two nitrogen atoms, which is ideal for cyclocondensation reactions with 1,3-dielectrophiles.

Synthetic Protocol: Preparation of N,N-Dimethyl-3-azepanamine

A robust and scalable synthesis of N,N-Dimethyl-3-azepanamine can be achieved via a two-step sequence starting from the commercially available N-Boc-3-azepanone. This involves an initial reductive amination followed by deprotection of the Boc group.

Workflow for the Synthesis of N,N-Dimethyl-3-azepanamine

Synthesis_of_NN_Dimethyl_3_azepanamine cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection N-Boc-3-azepanone N-Boc-3-azepanone Intermediate N-Boc-N,N-dimethyl-3-azepanamine N-Boc-3-azepanone->Intermediate 1. Dimethylamine HCl, Base 2. NaBH(OAc)3 Dimethylamine_HCl Dimethylamine Hydrochloride Dimethylamine_HCl->Intermediate STAB Sodium Triacetoxyborohydride (NaBH(OAc)3) STAB->Intermediate Final_Product N,N-Dimethyl-3-azepanamine Intermediate->Final_Product Deprotection Deprotection Trifluoroacetic Acid (TFA) or HCl in Dioxane Deprotection->Final_Product Diazepine_Synthesis Start N,N-Dimethyl-3-azepanamine Product Fused Azepano-diazepine Start->Product Cyclocondensation Reagent Acetylacetone (1,3-Dicarbonyl) Reagent->Product Conditions Acid or Base Catalysis Reflux in Ethanol/Toluene Conditions->Product

Sources

Topic: Advanced Analytical Strategies for the Quantification of N,N-Dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This technical guide provides detailed analytical methodologies for the precise and robust quantification of N,N-Dimethyl-3-azepanamine. Recognizing the critical need for monitoring such compounds—whether as synthetic intermediates, catalysts, or potential impurities in pharmaceutical development—we present two primary, validated analytical protocols: a Gas Chromatography-Mass Spectrometry (GC-MS) method for volatile analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This document is structured to provide researchers, quality control analysts, and drug development professionals with both the practical steps and the underlying scientific rationale for method selection and execution, ensuring analytical procedures are fit for their intended purpose as outlined by international regulatory standards.

Introduction and Scientific Context

N,N-Dimethyl-3-azepanamine is a saturated heterocyclic compound containing two tertiary amine functionalities. Its structural motifs are common in medicinal chemistry and materials science, suggesting its use as a key building block or intermediate. In the pharmaceutical industry, the control of such amine-containing molecules is of paramount importance. They can act as precursors to the formation of N-nitrosamines, a class of probable human carcinogens, or may themselves exhibit potential genotoxicity.[1][2] Therefore, the development of highly sensitive and selective analytical methods is not merely an academic exercise but a critical component of ensuring drug safety and quality.[3][4]

The analytical challenge lies in achieving low detection limits (ppm to ppb levels) while maintaining accuracy and precision, often within a complex active pharmaceutical ingredient (API) or drug product matrix.[3] The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., speed, sensitivity, regulatory context). This guide presents two orthogonal, high-confidence methods to meet these challenges.

Physicochemical Properties of N,N-Dimethyl-3-azepanamine

A foundational understanding of the analyte's properties is essential for effective method development.

PropertyValueRationale & Implication for Analysis
Molecular Formula C₈H₁₈N₂-
Molecular Weight 142.24 g/mol Suitable for both GC and LC analysis. Used for calculating concentrations and for MS identification.
Structure Azepane ring with a dimethylamino group at the 3-position.The two tertiary amine sites are basic and are the primary targets for ionization in MS (protonation).
Boiling Point (Predicted) ~180-200 °CSufficiently volatile for GC analysis without derivatization, provided a high-temperature inlet and column are used.
pKa (Predicted) ~9.5 - 10.5The basic nature of the amine groups dictates that in acidic mobile phases (pH < 7), the molecule will be protonated ([M+H]⁺), which is ideal for positive ion mode electrospray ionization (ESI) in LC-MS.
UV Absorbance NegligibleLacks a significant chromophore, making UV-based detection non-selective and insensitive. This necessitates the use of universal detectors like MS, ELSD, or CAD. Mass spectrometry is vastly superior for this application due to its sensitivity and specificity.

General Analytical Workflow

A robust analytical process follows a structured pathway from sample receipt to final data reporting. This workflow ensures reproducibility and data integrity.

Analytical_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Processing & Reporting Sample Sample Receipt & Login Method_Selection Method Selection (GC-MS vs. LC-MS/MS) Sample->Method_Selection Assess Matrix & Sensitivity Needs Standard_Prep Standard & Sample Preparation Method_Selection->Standard_Prep Instrument_Setup Instrument Setup & System Suitability Standard_Prep->Instrument_Setup Sequence_Run Sequence Acquisition Instrument_Setup->Sequence_Run SST Passed Data_Processing Data Integration & Quantification Sequence_Run->Data_Processing Report Final Report Generation & Review Data_Processing->Report

Caption: High-level overview of the analytical workflow.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Applicability: This method is ideal for quantifying N,N-Dimethyl-3-azepanamine in simple matrices, such as during process monitoring of a chemical reaction or for purity assessment of a raw material, where concentration levels are expected to be in the low ppm (µg/g) range or higher.

Causality Behind Experimental Choices:

  • Technique: GC-MS is chosen for its high chromatographic efficiency in separating volatile compounds and the definitive identification provided by mass spectrometry.[5]

  • Column: An Rtx-5 Amine column is selected. This is a low-polarity 5% diphenyl / 95% dimethyl polysiloxane phase with basic deactivation. This specific deactivation is crucial to prevent peak tailing, a common problem when analyzing basic compounds like amines on standard GC columns.[6]

  • Detector: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode is used to maximize sensitivity and selectivity, filtering out noise from matrix components.[7]

Materials and Reagents
  • N,N-Dimethyl-3-azepanamine reference standard (≥98% purity)

  • Methanol (HPLC or GC grade), or Dichloromethane (DCM)

  • Volumetric flasks (Class A)

  • Autosampler vials with PTFE-lined caps

Instrumentation and Conditions

GCMS_Workflow GC Gas Chromatograph Inlet: Split/Splitless, 250°C Carrier Gas: Helium, 1.2 mL/min Oven Program: See Table 2 Column GC Column Rtx-5 Amine 30 m x 0.25 mm ID, 0.5 µm film GC->Column Separation MS Mass Spectrometer Source: EI, 70 eV, 230°C Quadrupole: 150°C Mode: Selected Ion Monitoring (SIM) Column->MS Ionization & Detection Data Data System Quantification based on peak area MS->Data Signal Processing

Caption: Experimental workflow for the GC-MS method.

Table 2: GC-MS Instrumental Parameters

Parameter Setting Rationale
GC System Agilent 8890 or equivalent Provides robust and reproducible chromatography.
Column Rtx-5 Amine, 30 m x 0.25 mm, 0.5 µm Inertness towards basic compounds prevents peak tailing.[6]
Inlet Splitless mode, 250 °C Ensures efficient vaporization of the analyte while maximizing transfer to the column for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Oven Program 60 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 min The initial temperature allows for good focusing on the column head. The ramp rate provides a balance between separation and analysis time.
MS System Agilent 5977 or equivalent Industry-standard detector for reliable quantification.
Ion Source Electron Ionization (EI) @ 70 eV Standard ionization technique that produces repeatable fragmentation patterns for library matching and identification.
MS Source Temp 230 °C Prevents condensation of analytes in the source.
MS Quad Temp 150 °C Standard temperature for quadrupole stability.
Acquisition Mode Selected Ion Monitoring (SIM) Maximizes sensitivity by focusing on specific ions.[7]

| Ions to Monitor | Quantifier: m/z 85 (Proposed)Qualifier: m/z 142 (M⁺), m/z 58 | m/z 85 likely corresponds to a stable fragment from ring cleavage. The molecular ion (m/z 142) and another fragment are used as qualifiers to ensure identity. |

Protocol Steps
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of N,N-Dimethyl-3-azepanamine in methanol. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the test substance (e.g., API) into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary.

  • Injection: Inject 1 µL of each standard and sample into the GC-MS system.

  • Data Analysis: Integrate the peak corresponding to N,N-Dimethyl-3-azepanamine at its expected retention time. Generate a linear regression curve from the calibration standards (peak area vs. concentration). Quantify the amount in the sample using this curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Applicability: This is the preferred method for trace-level quantification (ppb or ng/g) and is highly recommended for analysis in complex matrices such as final drug products or for genotoxic impurity-level monitoring. Its sensitivity and selectivity are unparalleled for this application.

Causality Behind Experimental Choices:

  • Technique: LC-MS/MS provides exceptional selectivity by using a Multiple Reaction Monitoring (MRM) experiment.[8] This isolates a specific precursor ion (the protonated molecule) and detects a specific fragment ion, virtually eliminating matrix interferences.

  • Mobile Phase: A low concentration of formic acid (0.1%) is used to acidify the mobile phase. This ensures the basic amine analyte is protonated ([M+H]⁺), which is the required form for efficient positive mode Electrospray Ionization (ESI).

  • Column: A C18 stationary phase is a robust and versatile choice for retaining moderately polar compounds like N,N-Dimethyl-3-azepanamine under reversed-phase conditions.

Materials and Reagents
  • N,N-Dimethyl-3-azepanamine reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Volumetric flasks (Class A)

  • Autosampler vials with PTFE-lined caps

Instrumentation and Conditions

LCMSMS_Workflow LC UPLC/HPLC System Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient: See Table 3 Flow Rate: 0.4 mL/min Column LC Column Waters Acquity BEH C18 2.1 x 50 mm, 1.7 µm Column Temp: 40°C LC->Column Separation MSMS Tandem Mass Spectrometer Source: ESI (+) Mode: MRM MRM Transition: See Table 3 Column->MSMS Ionization & Detection Data Data System Quantification based on peak area MSMS->Data Signal Processing

Caption: Experimental workflow for the LC-MS/MS method.

Table 3: LC-MS/MS Instrumental Parameters

Parameter Setting Rationale
LC System Waters Acquity UPLC or equivalent UPLC provides high resolution and fast analysis times.
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm Provides excellent retention and peak shape for basic compounds in acidic mobile phases.
Mobile Phase A 0.1% Formic Acid in Water Aqueous phase with acidifier for protonation.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase for elution.
Gradient 5% B to 95% B over 3 min, hold 1 min, return to 5% B and equilibrate for 2 min A standard gradient to elute the analyte and wash the column.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp 40 °C Improves peak shape and reduces viscosity.
MS/MS System Sciex QTRAP 6500+ or equivalent High-sensitivity triple quadrupole mass spectrometer.
Ion Source Electrospray Ionization (ESI), Positive Mode ESI is ideal for polar, basic compounds. Positive mode detects the protonated molecule.
MRM Transition Q1 (Precursor): m/z 143.2Q3 (Product): m/z 85.1 (Proposed) Precursor: The [M+H]⁺ ion of the analyte. Product: A stable fragment ion resulting from collision-induced dissociation (CID). This transition provides exquisite specificity.

| Collision Energy | ~15-25 eV (To be optimized) | The energy required to induce fragmentation must be optimized empirically for maximum product ion signal. |

Protocol Steps
  • Standard Preparation: Prepare a 100 µg/mL stock solution of N,N-Dimethyl-3-azepanamine in a 50:50 mixture of Acetonitrile:Water. Perform serial dilutions to create calibration standards ranging from 0.5 ng/mL to 100 ng/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the test substance (e.g., API or ground tablets) into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water. Further dilute this solution 100-fold to bring the potential impurity into the calibration range.

  • Injection: Inject 5 µL of each standard and sample into the LC-MS/MS system.

  • Data Analysis: Integrate the MRM peak at the expected retention time. Generate a linear regression curve from the calibration standards and quantify the amount in the sample.

Method Validation According to ICH Q2(R2) Guidelines

Both protocols must be validated to demonstrate they are fit for purpose.[9][10] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guideline.[9][11]

Table 4: Summary of Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. No significant interfering peaks at the retention time of the analyte in a blank or placebo matrix. Peak purity assessment (MS) should pass.
Linearity To demonstrate a proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99.[6][12]
Range The concentration interval over which the method is precise, accurate, and linear. Defined by the linearity study.
Accuracy (% Recovery) To show the closeness of test results to the true value. 80-120% recovery over the specified range.[6]
Precision (%RSD) To demonstrate the degree of scatter between measurements. Repeatability: RSD ≤ 15% at the limit of quantification (LOQ).Intermediate Precision: RSD ≤ 20%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-Noise ratio (S/N) ≥ 3.[13]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Signal-to-Noise ratio (S/N) ≥ 10.[13]

| Robustness | To show the method's reliability with respect to deliberate variations in parameters. | No significant impact on results from minor changes in flow rate, column temperature, mobile phase composition, etc. |

References

  • ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF. Available from: [Link]

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available from: [Link]

  • LCGC International. Determination of Genotoxic Impurities in Pharmaceuticals. Available from: [Link]

  • PubChem. N,N-Dimethyl-3-octanamine | C10H23N | CID 559807. Available from: [Link]

  • PubChem. N,N-Dimethylpentan-3-amine | C7H17N | CID 22617301. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • PubMed. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. Available from: [Link]

  • Doc Brown's Chemistry. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for.... Available from: [Link]

  • Wikipedia. Dimethylamine. Available from: [Link]

  • ResolveMass. Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Available from: [Link]

  • SIELC Technologies. Separation of Propanamide, 3-(dimethylamino)-N,N-dimethyl- on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • MDPI. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Available from: [Link]

  • ResearchGate. (PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. Available from: [Link]

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  • Cheméo. Chemical Properties of Methylamine, N,N-dimethyl- (CAS 75-50-3). Available from: [Link]

  • European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • MDPI. Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. Available from: [Link]

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Sources

Application Notes and Protocols for N,N-Dimethyl-3-azepanamine in Flow Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Re-evaluating N,N-Dimethyl-3-azepanamine in the Context of Modern Synthesis

N,N-Dimethyl-3-azepanamine, a cyclic tertiary amine, presents a unique structural motif for applications in organic synthesis. Its azepane core offers a distinct steric and electronic environment compared to more common acyclic tertiary amines. Traditionally utilized as a basic catalyst or scavenger in batch processing, the advent of flow chemistry provides a compelling opportunity to unlock new efficiencies and capabilities with this reagent.

Continuous-flow systems, with their inherent advantages of superior heat and mass transfer, precise control over reaction parameters, and enhanced safety profiles, are particularly well-suited for leveraging the reactivity of amines.[1] This guide provides detailed application notes and protocols for the use of N,N-Dimethyl-3-azepanamine in flow chemistry, enabling researchers to integrate this versatile building block into automated and intensified synthetic workflows.

Physicochemical Properties and Safety Considerations for Flow Chemistry

A thorough understanding of the physicochemical properties of N,N-Dimethyl-3-azepanamine is paramount for its successful implementation in continuous-flow systems. While specific experimental data for this compound is not extensively published, we can extrapolate key parameters based on structurally similar amines such as N,N-dimethyl-1,3-propanediamine (DMAPA).[2][3]

PropertyEstimated Value/ConsiderationRelevance in Flow Chemistry
Molecular Weight 142.26 g/mol Calculation of reagent concentrations and stoichiometry.
Boiling Point Estimated ~180-200 °CDefines the upper temperature limit for operation without significant backpressure regulation. Allows for a wide operational window in heated flow reactors.
Solubility Miscible with water and common organic solventsCrucial for preparing homogeneous reagent streams and preventing precipitation within the flow path.
Basicity (pKa of conjugate acid) Estimated ~10-11Governs its efficacy as a base catalyst or acid scavenger.

Safety Precautions: N,N-Dimethyl-3-azepanamine is expected to be corrosive and cause severe skin burns and eye damage, similar to other aliphatic amines.[4][5] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] In a flow chemistry setup, the enclosed nature of the system significantly minimizes exposure risks.[1]

Application I: Base-Catalyzed Knoevenagel Condensation in a Packed-Bed Reactor

The Knoevenagel condensation, a cornerstone of C-C bond formation, is often catalyzed by amine bases. In a flow chemistry context, immobilizing the catalyst in a packed-bed reactor offers significant advantages, including simplified purification and the ability to reuse the catalyst over extended periods. Here, we propose the use of N,N-Dimethyl-3-azepanamine immobilized on a solid support.

Causality of Experimental Choices:

  • Flow Reactor vs. Batch: A continuous-flow setup provides superior control over the exothermic nature of the condensation reaction, preventing hotspot formation and improving product selectivity.[8]

  • Packed-Bed Reactor: Immobilizing the amine catalyst simplifies downstream processing by eliminating the need for a liquid-liquid extraction to remove the catalyst. The product stream is significantly cleaner, facilitating in-line analysis and subsequent reaction steps.

  • Choice of Solid Support: A macroporous polymer resin is selected for its high surface area and chemical inertness, allowing for efficient immobilization and reagent access to the catalytic sites.

Experimental Workflow Diagram:

Knoevenagel_Flow ReagentA Aldehyde/Ketone in Solvent PumpA HPLC Pump A ReagentA->PumpA ReagentB Active Methylene Compound in Solvent PumpB HPLC Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Packed-Bed Reactor (Immobilized N,N-Dimethyl-3-azepanamine) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for Knoevenagel Condensation in a Packed-Bed Reactor.

Detailed Protocol:

  • Catalyst Immobilization:

    • Swell 10 g of a suitable macroporous resin (e.g., Amberlyst-15) in dichloromethane (DCM).

    • In a separate flask, dissolve 1.2 equivalents of N,N-Dimethyl-3-azepanamine in DCM.

    • Slowly add the amine solution to the swollen resin and stir at room temperature for 12 hours.

    • Filter the resin, wash extensively with DCM and methanol, and dry under vacuum.

    • Pack the functionalized resin into a stainless-steel column (10 mm ID x 100 mm length).

  • Reagent Preparation:

    • Stream A: Prepare a 0.5 M solution of the aldehyde or ketone substrate in a suitable solvent (e.g., acetonitrile).

    • Stream B: Prepare a 0.5 M solution of the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in the same solvent.

  • Flow Reactor Setup and Operation:

    • Equilibrate the packed-bed reactor with the solvent at the desired reaction temperature (e.g., 60 °C) using a column heater.

    • Set the flow rates of Pump A and Pump B to achieve the desired residence time and stoichiometry (typically 1:1). For a 10-minute residence time in a 10 mL column, the total flow rate would be 1.0 mL/min (0.5 mL/min for each pump).

    • Combine the reagent streams in a T-mixer before they enter the packed-bed reactor.

    • Maintain a system pressure of 100 psi using a back pressure regulator to ensure consistent flow and prevent solvent outgassing.

    • Collect the product stream after the system has reached a steady state (typically after 3-5 residence times).

  • Analysis and Optimization:

    • Monitor the reaction conversion by in-line UV-Vis spectroscopy or by collecting fractions for offline analysis (GC-MS or LC-MS).

    • Optimize the reaction by varying the temperature, flow rate (residence time), and reagent concentrations.

ParameterRangeEffect on Conversion/Selectivity
Temperature 40 - 100 °CHigher temperatures generally increase the reaction rate, but may lead to side product formation.
Residence Time 5 - 30 minLonger residence times increase conversion but decrease throughput.
Concentration 0.1 - 1.0 MHigher concentrations increase throughput but may lead to solubility issues or catalyst deactivation.

Application II: Amide Coupling Facilitated by N,N-Dimethyl-3-azepanamine as a Scavenger Base

Amide bond formation is a critical transformation in pharmaceutical and materials science. Flow chemistry offers a robust platform for the synthesis of amides, particularly when dealing with sensitive reagents or for the rapid generation of compound libraries.[9] In this application, N,N-Dimethyl-3-azepanamine is used as a homogeneous base to neutralize the HCl generated during the reaction of a carboxylic acid with a coupling agent (e.g., thionyl chloride) and as an acid scavenger in the subsequent amination step.

Causality of Experimental Choices:

  • Homogeneous System: A homogeneous flow system is chosen for its simplicity and the ability to handle a wider range of substrates without the complexities of solid-phase synthesis.

  • In-situ Acyl Chloride Formation: Generating the acyl chloride in-situ and immediately reacting it with the amine minimizes the handling of this moisture-sensitive intermediate, a key advantage of flow chemistry.[8][10]

  • Tertiary Amine Base: N,N-Dimethyl-3-azepanamine acts as a non-nucleophilic base, preventing side reactions with the acyl chloride and effectively scavenging the generated HCl. Its relatively high boiling point makes it suitable for reactions conducted at elevated temperatures.

Experimental Workflow Diagram:

Amide_Coupling_Flow cluster_0 Acyl Chloride Formation cluster_1 Amination ReagentA Carboxylic Acid + N,N-Dimethyl-3-azepanamine in Solvent PumpA Pump A ReagentA->PumpA ReagentB Thionyl Chloride in Solvent PumpB Pump B ReagentB->PumpB Mixer1 T-Mixer PumpA->Mixer1 PumpB->Mixer1 Coil1 Residence Time Coil 1 (e.g., 2 min @ 60°C) Mixer1->Coil1 Mixer2 T-Mixer Coil1->Mixer2 ReagentC Primary/Secondary Amine in Solvent PumpC Pump C ReagentC->PumpC PumpC->Mixer2 Coil2 Residence Time Coil 2 (e.g., 5 min @ 25°C) Mixer2->Coil2 BPR Back Pressure Regulator Coil2->BPR Collection Product Collection BPR->Collection

Caption: Multi-step workflow for amide coupling in continuous flow.

Detailed Protocol:

  • Reagent Preparation:

    • Stream A: Prepare a 0.2 M solution of the carboxylic acid and a 0.22 M solution (1.1 equivalents) of N,N-Dimethyl-3-azepanamine in a dry, aprotic solvent (e.g., THF or DCM).

    • Stream B: Prepare a 0.22 M solution (1.1 equivalents) of thionyl chloride in the same solvent.

    • Stream C: Prepare a 0.24 M solution (1.2 equivalents) of the primary or secondary amine in the same solvent.

  • Flow Reactor Setup and Operation:

    • Set up a two-stage flow reactor system using PFA tubing for the residence time coils.

    • Immerse the first residence time coil (e.g., 2 mL volume) in a heated oil bath at 60 °C. Maintain the second coil (e.g., 5 mL volume) at room temperature (25 °C).

    • Pump streams A and B at equal flow rates (e.g., 0.5 mL/min each) to a T-mixer. The combined stream flows through the first heated coil, providing a 2-minute residence time for acyl chloride formation.

    • Introduce stream C at a flow rate of 1.0 mL/min into a second T-mixer, combining with the output from the first coil.

    • The final combined stream flows through the second residence time coil, providing a 5-minute residence time for the amination reaction.

    • Maintain a system pressure of 50 psi with a back pressure regulator.

    • Collect the crude product stream for subsequent workup and purification.

  • Workup and Purification:

    • The collected product stream can be quenched with an aqueous solution of sodium bicarbonate.

    • The organic layer is separated, dried, and concentrated under reduced pressure.

    • The final product can be purified by column chromatography or crystallization.

Conclusion and Future Outlook

The application of N,N-Dimethyl-3-azepanamine in flow chemistry represents a significant step towards modernizing synthetic methodologies. The protocols detailed herein for Knoevenagel condensation and amide coupling demonstrate how the unique properties of this amine can be effectively harnessed within continuous-flow systems to achieve higher efficiency, safety, and control. These examples serve as a template for researchers to adapt and expand the use of N,N-Dimethyl-3-azepanamine to a broader range of chemical transformations, including other base-catalyzed reactions and multi-step syntheses where scavenging of acidic byproducts is crucial. The integration of in-line analytical techniques and automated optimization platforms will further accelerate the discovery and development of novel synthetic routes utilizing this versatile reagent.

References

  • A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles - MDPI. (2024, May 22). MDPI. Retrieved January 26, 2026, from [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients - NIH. (2022, February 10). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products - ACS Publications. (2016, August 1). ACS Publications. Retrieved January 26, 2026, from [Link]

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  • Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Publishing. (2023, January 1). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

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  • N,N-Dimethylpentan-3-amine | C7H17N | CID 22617301 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process - PMC - NIH. (2023, March 27). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6) - Cheméo. (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]

  • Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow. (n.d.). CEM Corporation. Retrieved January 26, 2026, from [Link]

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  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC - NIH. (2018, August 28). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • SAFETY DATA SHEET - Airgas. (2019, November 20). Airgas. Retrieved January 26, 2026, from [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - MDPI. (2018, August 1). MDPI. Retrieved January 26, 2026, from [Link]

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  • Recyclable cooperative catalyst for accelerated hydroaminomethylation of hindered amines in a continuous segmented flow reactor - ResearchGate. (2022, January 1). ResearchGate. Retrieved January 26, 2026, from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of N,N-Dimethyl-3-azepanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen heterocycle, azepane, is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutics.[1][2] Its derivatives have demonstrated a wide range of biological activities, including applications as anticancer, antimicrobial, and anti-Alzheimer's agents.[2][3] The conformational flexibility of the azepane ring allows for optimal binding to various biological targets. Specifically, N,N-dimethyl-3-azepanamine and its analogues are crucial intermediates in the synthesis of complex pharmaceutical compounds, where the dimethylamino moiety can serve as a key pharmacophore or a handle for further derivatization.

The development of robust and scalable synthetic routes to chiral N,N-dimethyl-3-azepanamine is therefore of paramount importance for the pharmaceutical industry. Traditional synthetic methods for constructing the azepane ring can be challenging, often requiring multi-step sequences and expensive reagents that are not amenable to large-scale production.[1] This document outlines a detailed, industrially viable, and cost-effective chemo-enzymatic approach for the synthesis of enantiomerically pure (3R)-N,N-dimethyl-3-azepanamine, commencing from a readily available precursor and employing a key biocatalytic transformation for stereocontrol.

Strategic Overview of the Synthesis

The presented synthetic strategy is designed for scalability, efficiency, and high enantiopurity of the final product. The core of this approach is the biocatalytic asymmetric amination of a suitable keto-precursor to establish the chiral center at the C3 position of the azepane ring. This enzymatic step circumvents the need for expensive chiral ligands and high-pressure hydrogenation, making the process more sustainable and economical on an industrial scale.[4][5] The subsequent N,N-dimethylation of the resulting primary amine is achieved through a classic and highly efficient reductive amination with formaldehyde.

G cluster_0 Synthesis of 3-Azepanone Precursor cluster_1 Chiral Amine Synthesis cluster_2 N,N-Dimethylation and Final Product A Suitable Starting Material (e.g., Cyclohexanone derivative) B Multi-step Chemical Synthesis A->B Chemical transformations C N-Boc-3-azepanone B->C Cyclization & Protection D N-Boc-3-azepanone E Biocatalytic Reductive Amination (ω-Transaminase) D->E Enzymatic Conversion F (3R)-N-Boc-3-aminoazepane E->F High e.e. G (3R)-N-Boc-3-aminoazepane H Deprotection G->H I (3R)-3-aminoazepane H->I J Reductive Amination (Formaldehyde, H₂/Catalyst) I->J K (3R)-N,N-Dimethyl-3-azepanamine J->K Final Product

Figure 1: Overall synthetic workflow for (3R)-N,N-Dimethyl-3-azepanamine.

Part 1: Scalable Synthesis of the Key Intermediate: (3R)-3-Aminoazepane

This section details a seven-step synthesis to produce enantiomerically pure (3R)-3-aminoazepane, which serves as the direct precursor to the final product. A key feature of this route is the use of a ω-transaminase to install the chiral amine with high efficiency and stereoselectivity.[4]

Protocol 1.1: Multi-step Synthesis of N-Boc-3-azepanone

The synthesis begins with a suitable, commercially available starting material, which is converted to the key ketone intermediate, N-Boc-3-azepanone, through a series of chemical transformations. The specifics of these initial steps can vary, but a representative sequence is outlined below.

Materials and Reagents:

  • Appropriate starting material (e.g., a functionalized cyclohexanone derivative)

  • Protecting group reagents (e.g., Boc-anhydride)

  • Solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate)

  • Reagents for ring expansion (details dependent on the chosen specific route)

  • Standard laboratory glassware and equipment for large-scale reactions (reactors, condensers, etc.)

Procedure:

The synthesis of N-Boc-3-azepanone from a suitable precursor involves a multi-step process that may include protection, oxidation, and ring expansion. Due to the proprietary nature of specific industrial routes, a generalized protocol is provided. A plausible laboratory-scale synthesis of a related azetidin-3-one has been described, which can be adapted and scaled for the azepanone ring system.[6]

Protocol 1.2: Biocatalytic Asymmetric Amination

This step is the cornerstone of the enantioselective synthesis, employing a ω-transaminase to convert the prochiral ketone into the chiral amine.[5][7]

Materials and Reagents:

  • N-Boc-3-azepanone

  • ω-Transaminase (commercially available or produced in-house)

  • Amine donor (e.g., Isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., Potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO)

  • Extraction solvent (e.g., Ethyl acetate)

Procedure:

  • To a temperature-controlled reactor, add the phosphate buffer and N-Boc-3-azepanone.

  • Add the amine donor, PLP, and the ω-transaminase.

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and pH is maintained.

  • The reaction progress is monitored by HPLC until completion.

  • Upon completion, the mixture is extracted with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield crude (3R)-N-Boc-3-aminoazepane.

ParameterValueReference
SubstrateN-Boc-3-azepanone[4][5]
Enzymeω-Transaminase[4][5]
Amine DonorIsopropylamine[4]
pH7.5[7]
Temperature30-40 °C[7]
Enantiomeric Excess>99%[4][5]

Table 1: Key parameters for the biocatalytic amination.

Protocol 1.3: Deprotection of (3R)-N-Boc-3-aminoazepane

The Boc protecting group is removed under acidic conditions to yield the free primary amine.

Materials and Reagents:

  • (3R)-N-Boc-3-aminoazepane

  • Hydrochloric acid (in a suitable solvent like dioxane or isopropanol)

  • Solvent for work-up (e.g., Diethyl ether)

  • Base for neutralization (e.g., Sodium hydroxide)

Procedure:

  • Dissolve the Boc-protected amine in a suitable solvent.

  • Add a solution of HCl in dioxane or isopropanol and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting hydrochloride salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Part 2: Large-Scale N,N-Dimethylation

The final step involves the conversion of the primary amine to the desired tertiary amine via reductive amination. The Eschweiler-Clarke reaction is a classic and industrially relevant method for this transformation.[8]

Protocol 2.1: Reductive Amination of (3R)-3-aminoazepane

Materials and Reagents:

  • (3R)-3-aminoazepane (or its hydrochloride salt)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (as the reducing agent)

  • Sodium hydroxide solution (for neutralization)

  • Extraction solvent (e.g., Dichloromethane)

Procedure:

  • To a reactor, add (3R)-3-aminoazepane and formaldehyde solution.

  • Cool the mixture in an ice bath and slowly add formic acid.

  • The reaction mixture is then heated to reflux and monitored by GC-MS.

  • After completion, the mixture is cooled and neutralized with sodium hydroxide solution.

  • The product is extracted with dichloromethane.

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by vacuum distillation to afford (3R)-N,N-dimethyl-3-azepanamine with high purity.

G cluster_0 Reductive Amination Mechanism A Primary Amine + Formaldehyde B Iminium Ion Formation A->B Condensation C Hydride Transfer from Formic Acid B->C Reduction D Tertiary Amine + CO₂ C->D Decarboxylation

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.

ParameterValueReference
Amine Substrate(3R)-3-aminoazepaneN/A
Methylating AgentFormaldehyde[8]
Reducing AgentFormic Acid[8]
Reaction TemperatureReflux[8]
PurificationVacuum DistillationN/A

Table 2: Key parameters for the N,N-dimethylation step.

Analytical Characterization and Quality Control

The purity and identity of the final product, N,N-Dimethyl-3-azepanamine, and its intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates. Chiral HPLC should be used to determine the enantiomeric excess of the chiral amine.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Safety Considerations for Large-Scale Synthesis

  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Formic Acid: Is corrosive and should be handled with care.

  • Hydrogenation (if used as an alternative reductive amination): Requires specialized high-pressure reactors and adherence to strict safety protocols due to the flammability of hydrogen gas.

  • General Precautions: Standard laboratory safety practices, including the use of PPE (safety glasses, lab coat, gloves), should be followed at all times. All reactions should be performed in a well-ventilated area.

Conclusion

The chemo-enzymatic approach detailed in these application notes provides a scalable, efficient, and cost-effective pathway for the large-scale synthesis of enantiomerically pure (3R)-N,N-dimethyl-3-azepanamine. The key biocatalytic step ensures high stereoselectivity, while the subsequent reductive amination is a robust and well-established industrial process. This synthetic route offers a reliable method for producing this valuable building block for the pharmaceutical industry, facilitating the development of novel therapeutics based on the privileged azepane scaffold.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions Mediated by N,N-Dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing N,N-Dimethyl-3-azepanamine in their synthetic workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and overcome common challenges. Given the structural motifs of N,N-Dimethyl-3-azepanamine—a sterically accessible tertiary amine on a seven-membered azepane ring—it is primarily employed as a sophisticated ligand in metal-catalyzed reactions or as a non-nucleophilic base. This guide is structured to address issues arising from these principal applications.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the use of N,N-Dimethyl-3-azepanamine.

Q1: What is the primary role of N,N-Dimethyl-3-azepanamine in a reaction?

A1: N,N-Dimethyl-3-azepanamine can serve two primary functions. Firstly, it can act as a bidentate or monodentate ligand for transition metals, such as palladium or copper, in cross-coupling reactions. Its N,N-dimethyl moiety and the azepane nitrogen can coordinate to the metal center, influencing its catalytic activity. Secondly, it can function as a hindered, non-nucleophilic organic base, useful for proton abstraction in sensitive reactions where nucleophilic addition of the base to the substrate must be avoided.

Q2: Why is my reaction yield low when using N,N-Dimethyl-3-azepanamine as a ligand in a cross-coupling reaction?

A2: Low yields in cross-coupling reactions can stem from several factors related to the ligand. These may include:

  • Ligand Degradation: The azepane ring, being a seven-membered ring, can be susceptible to ring-opening or rearrangement under harsh reaction conditions.

  • Incomplete Catalyst Activation: The steric bulk of the ligand might hinder the formation of the active catalytic species.

  • Poor Ligand-Metal Ratio: An incorrect stoichiometric ratio of N,N-Dimethyl-3-azepanamine to the metal precursor can lead to the formation of inactive or less active catalyst complexes.

  • Sub-optimal Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the solubility and stability of the catalytic complex.

Q3: I am observing significant side product formation. Could N,N-Dimethyl-3-azepanamine be the cause?

A3: Yes, while designed to be non-nucleophilic, under certain conditions, especially at elevated temperatures, the tertiary amine can participate in side reactions. For instance, it could undergo Hofmann elimination if there is a suitable beta-hydrogen on a substituent, or it could be involved in C-N bond activation, particularly with highly reactive metal catalysts[1]. Additionally, impurities from the synthesis of the azepane itself could be reactive.

Q4: How can I be sure of the quality of my N,N-Dimethyl-3-azepanamine reagent?

A4: The synthesis of seven-membered rings like azepane can be challenging, often leading to impurities from incomplete cyclization or side reactions[2]. It is crucial to verify the purity of your reagent by techniques such as NMR spectroscopy and mass spectrometry. The presence of starting materials or byproducts from its synthesis can interfere with your reaction.

Part 2: Troubleshooting Guide for Low Yields

This section provides a structured approach to diagnosing and resolving issues of low yield in reactions mediated by N,N-Dimethyl-3-azepanamine.

Scenario 1: N,N-Dimethyl-3-azepanamine as a Ligand in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura type reactions)

Low yields in these reactions are a common hurdle. The following workflow can help identify and solve the root cause.

Troubleshooting Workflow for Ligand-Mediated Reactions

start Low Yield Observed check_purity Verify Ligand Purity (NMR, MS) start->check_purity check_purity->start If impure, purify/replace check_reagents Assess Purity of Other Reagents (Substrates, Base, Metal Precursor) check_purity->check_reagents If pure check_reagents->start If impure, purify/replace optimize_ratio Optimize Ligand:Metal Ratio (e.g., 1:1, 2:1, 4:1) check_reagents->optimize_ratio If all pure optimize_conditions Systematically Vary Reaction Parameters (Temperature, Concentration, Solvent) optimize_ratio->optimize_conditions If no improvement success Improved Yield optimize_ratio->success If yield improves consider_alternative Evaluate Alternative Ligand or Base optimize_conditions->consider_alternative If no significant improvement optimize_conditions->success If yield improves consider_alternative->success

Caption: A decision-making workflow for troubleshooting low yields.

Detailed Troubleshooting Steps:

Problem 1: Poor Catalyst Performance or Decomposition

  • Causality: The N,N-Dimethyl-3-azepanamine ligand may not be forming a stable and active complex with the palladium precursor, or the complex might be degrading under the reaction conditions. The formation of palladium black is a common indicator of catalyst decomposition.

  • Solution Protocol:

    • Pre-formation of the Catalyst: Instead of adding the ligand and metal precursor separately to the reaction mixture, try pre-forming the catalyst. Stir the N,N-Dimethyl-3-azepanamine and the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in a small amount of the reaction solvent at room temperature for 15-30 minutes before adding the other reagents. This can lead to a more homogeneous and active catalytic species.

    • Varying the Ligand-to-Metal Ratio: The optimal stoichiometry is not always 1:1 or 2:1. A slight excess of the ligand can sometimes stabilize the catalyst, but a large excess might inhibit the reaction by occupying all coordination sites on the metal.

ParameterStarting PointRange to Test
Ligand:Pd Ratio2:11:1 to 4:1
Temperature80 °C60 °C to 120 °C
SolventToluene or DioxaneDMF, THF, 2-MeTHF

Problem 2: Inefficient Transmetalation or Reductive Elimination

  • Causality: The steric bulk of the N,N-Dimethyl-3-azepanamine ligand might be impeding key steps in the catalytic cycle, such as transmetalation or reductive elimination.

  • Solution Protocol:

    • Solvent Effects: The choice of solvent can dramatically influence the reaction rate. A more polar solvent like DMF or DMAc can accelerate the reaction but may also lead to side reactions[3][4].

    • Base Strength and Solubility: The base used in the reaction (e.g., K₂CO₃, Cs₂CO₃) must be sufficiently strong to facilitate the catalytic cycle but also soluble enough in the reaction medium. If the base is not sufficiently soluble, consider adding a phase-transfer catalyst or switching to a more soluble base.

Scenario 2: N,N-Dimethyl-3-azepanamine as a Non-Nucleophilic Base

When used as a base, low yields can result from incomplete deprotonation, side reactions, or interactions with other reagents.

Troubleshooting Workflow for Base-Mediated Reactions

start Low Yield or Incomplete Reaction check_pka Compare pKa of Base and Substrate start->check_pka check_stoichiometry Verify Stoichiometry of Base check_pka->check_stoichiometry If pKa is appropriate consider_alternative Consider a Different Base (e.g., DBU, Proton Sponge) check_pka->consider_alternative If pKa is too low check_stoichiometry->start If incorrect, adjust check_temp Optimize Reaction Temperature check_stoichiometry->check_temp If stoichiometry is correct check_side_reactions Analyze Crude Mixture for Side Products (e.g., by LC-MS, NMR) check_temp->check_side_reactions If no improvement success Improved Yield check_temp->success If yield improves check_side_reactions->consider_alternative If side reactions are significant check_side_reactions->success If reaction is clean but incomplete

Caption: A logical flow for troubleshooting base-mediated reactions.

Detailed Troubleshooting Steps:

Problem 1: Incomplete Deprotonation

  • Causality: The basicity of N,N-Dimethyl-3-azepanamine may not be sufficient to deprotonate the substrate to the required extent for the reaction to proceed efficiently.

  • Solution Protocol:

    • Increase Stoichiometry: While a catalytic amount of base is sometimes sufficient, many reactions require a stoichiometric amount or even an excess. Try increasing the equivalents of N,N-Dimethyl-3-azepanamine from 1.1 eq. to 1.5 or 2.0 eq.

    • Temperature Adjustment: Increasing the reaction temperature can often overcome a kinetic barrier to deprotonation. However, be mindful that higher temperatures can also lead to degradation. A systematic temperature screen (e.g., room temperature, 40 °C, 60 °C) is recommended.

Problem 2: Steric Hindrance

  • Causality: The bulky azepane structure, while making the amine non-nucleophilic, might also sterically hinder its approach to the proton that needs to be abstracted, especially if the acidic proton is also in a sterically congested environment.

  • Solution Protocol:

    • Solvent Choice: A less coordinating solvent might reduce the solvation shell around the base, making it effectively smaller.

    • Consider an Alternative Base: If steric hindrance is suspected, a base with a different steric profile might be more effective. For example, a less bulky but still non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be a suitable alternative.

References

  • ResearchGate. (2025). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Available at: [Link]

  • ResearchGate. (2025). C,N-Palladacycle based on N,N-dimethyl-N-(diphenylmethyl)amine as an effective phosphine-free (pre)catalyst for the Suzuki-Miyaura cross-coupling. Available at: [Link]

  • Google Patents. (2021). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Molecules. (2018). Recent Uses of N, N-Dimethylformamide and N, N-Dimethylacetamide as Reagents. Available at: [Link]

  • ResearchGate. (2013). Palladium-catalyzed unstrained C(sp3) - N bond activation: The synthesis of N,N-dimethylacetamide by carbonylation of trimethylamine. Available at: [Link]

  • ACS Publications. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Available at: [Link]

  • PubMed Central. (2022). C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis. Available at: [Link]

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Technical Support Center: Purification of Crude N,N-Dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of crude N,N-Dimethyl-3-azepanamine. This resource is specifically designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with obtaining high-purity N,N-Dimethyl-3-azepanamine. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the success of your purification endeavors.

Understanding the Molecule and the Need for Purification

N,N-Dimethyl-3-azepanamine is a tertiary amine containing a seven-membered azepane ring. Its unique structural features make it a valuable building block in medicinal chemistry and materials science. However, synthetic routes to this compound can often yield a crude product contaminated with various impurities that can interfere with downstream applications. Therefore, robust purification is a critical step to ensure the integrity and reliability of your research.

Identifying Common Impurities

The first step in any successful purification strategy is to understand the potential impurities in your crude material. These can arise from starting materials, byproducts of the reaction, or degradation of the product.

Common Impurities in Crude N,N-Dimethyl-3-azepanamine:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 3-aminoazepane or methylating agents.

  • Partially Methylated Intermediates: Such as N-methyl-3-azepanamine, resulting from incomplete methylation.

  • Byproducts from Synthesis: The nature of these byproducts is highly dependent on the specific synthetic method employed.

  • Degradation Products: Amines can be susceptible to oxidation and other degradation pathways, especially if exposed to air, light, or high temperatures for extended periods.

  • Residual Solvents: Solvents used in the synthesis and workup procedures.

Analytical Techniques for Impurity Profiling:

A multi-pronged analytical approach is recommended for a thorough assessment of crude product purity.

An[1]alytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) A primary tool for separating, identifying, and quantifying non-volatile impurities.
[1]Gas Chromatography (GC)Ideal for analyzing volatile and semi-volatile impurities, including residual solvents.
[1]Mass Spectrometry (MS)Used in conjunction with LC or GC to determine the molecular weights of impurities, aiding in their identification.
[2][3]Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Provides detailed structural information about the main product and any significant impurities.

Purification Strategies: A Troubleshooting Guide

The choice of purification method depends on the nature of the impurities, the desired final purity, and the scale of the purification. The three most common and effective techniques for purifying N,N-Dimethyl-3-azepanamine are vacuum distillation, column chromatography, and crystallization via salt formation.

Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal degradation of the amine.

Best Suited For: Removing non-volatile impurities and those with significantly different boiling points from the target compound. It is also effective for large-scale purifications.

Troubleshooting Guide:

Issue Potential Cause(s) Recommended Solution(s)
Bumping/Uncontrolled Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Ensure uniform heating using a heating mantle with a stirrer.- Add fresh boiling chips or a magnetic stir bar.- Reduce the heating rate.
No Distillate at Expected Temperature- Vacuum is not low enough.- Thermometer is positioned incorrectly.- Check the vacuum pump and all connections for leaks.- Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.
Product Darkens During Distillation- Thermal decomposition or oxidation.- Ensure a stable and sufficiently low vacuum to minimize the distillation temperature.- Consider purging the apparatus with an inert gas (e.g., nitrogen or argon) before heating.
Poor Separation of Impurities- Boiling points of the product and impurities are too close.- Use a fractional distillation column with a suitable packing material to increase the separation efficiency.- Consider an alternative purification method like column chromatography.

Experimental Workflow for Vacuum Distillation:

Caption: Vacuum distillation workflow.

Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). For basic amines like N,N-Dimethyl-3-azepanamine, special considerations are needed to prevent interactions with the acidic silica gel.

Be[4]st Suited For: Removing polar impurities and compounds with similar boiling points to the product. It offers high-resolution separation.

Troubleshooting Guide:

Issue Potential Cause(s) Recommended Solution(s)
Product Streaking/Tailing on the Column - Strong interaction between the basic amine and acidic silica gel.- Add a small amount of a volatile amine (e.g., 0.1-1% triethylamine or n-propylamine) to the eluent to neutralize the acidic sites on the silica.- [5]Use a less acidic stationary phase like alumina.
[6]Poor Separation of Compound from Impurities- Inappropriate solvent system (eluent).- Perform thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation (difference in Rf values).- Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Low Product Recovery - Irreversible adsorption of the product onto the column.- Ensure the mobile phase is sufficiently basic to prevent strong protonation and binding of the amine to the stationary phase.- [4]Avoid overloading the column with crude material.
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- Pack the column carefully as a slurry to ensure a uniform and homogenous bed. Avoid letting the column run dry.

Experimental Workflow for Column Chromatography:

Caption: Column chromatography workflow.

Crystallization via Salt Formation

Principle: This technique involves converting the basic amine into a salt (e.g., hydrochloride, oxalate) by reacting it with an appropriate acid. The resulting salt often has different solubility properties and is typically a crystalline solid that can be purified by recrystallization. The pure amine can then be regenerated by treatment with a base.

Be[7]st Suited For: Achieving very high purity and for separating the target amine from non-basic impurities.

Troubleshooting Guide:

Issue Potential Cause(s) Recommended Solution(s)
Salt Does Not Precipitate/Crystallize - Salt is too soluble in the chosen solvent.- Solution is not saturated.- Add a non-polar anti-solvent (e.g., diethyl ether, hexane) to decrease the solubility of the salt.- Concentrate the solution by evaporating some of the solvent.- Cool the solution in an ice bath or refrigerator.
Oily Product Forms Instead of Crystals - The melting point of the salt is lower than the temperature of the solution.- Impurities are inhibiting crystallization.- Try a different acid to form a salt with a higher melting point.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure salt.
Low Recovery of Free Amine After Basification - Incomplete deprotonation of the amine salt.- Insufficient extraction.- Ensure the aqueous layer is sufficiently basic (pH > 12) by adding a strong base like NaOH or K₂CO₃.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
Product is Contaminated with the Acid- Incomplete removal of the acid during the workup.- Wash the organic extracts containing the free amine with a saturated sodium bicarbonate solution and then with brine.

Experimental Workflow for Crystallization via Salt Formation:

Caption: Salt formation and recrystallization workflow.

Purity Assessment of the Final Product

After purification, it is crucial to assess the purity of the N,N-Dimethyl-3-azepanamine to ensure it meets the required specifications for its intended use. The same analytical techniques used for impurity profiling of the crude material can be employed here.

Purification Method Expected Purity Advantages Disadvantages
Vacuum Distillation 98-99.5%Good for large quantities; effectively removes non-volatile impurities.May not separate impurities with similar boiling points; risk of thermal decomposition.
Column Chromatography>99%High resolution for removing closely related impurities; can be performed at room temperature.Can be time-consuming and require large volumes of solvent; potential for product loss on the column.
Crystallization via Salt Formation >99.5%Can achieve very high purity; effectively removes non-basic impurities.Involves multiple steps; potential for product loss during transfers and extractions.

Storage and Handling of Purified N,N-Dimethyl-3-azepanamine

Due to the sensitivity of amines to air and light, proper storage is essential to maintain the purity of the final product.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.

  • Container: Use a tightly sealed, amber glass container to protect from light and moisture.

  • Temperature: Storage at room temperature is generally acceptable, but for long-term storage, refrigeration may be considered.

Frequently Asked Questions (FAQs)

Q1: My purified N,N-Dimethyl-3-azepanamine has a yellow tint. What could be the cause?

A1: A yellow to brown discoloration is often indicative of oxidation or other degradation products. This can occur if the compound has been exposed to air or light for an extended period. If the discoloration appears during vacuum distillation, it could be a sign of thermal decomposition. To remove the color, you can try passing a solution of the amine through a short plug of activated carbon or alumina, followed by solvent removal.

Q2: Can I use reverse-phase HPLC for the purification of N,N-Dimethyl-3-azepanamine?

A2: Yes, reverse-phase HPLC can be a powerful tool for the purification of amines. However, you will likely need to add an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the amine, leading to better peak shape and retention on the C18 column. Keep in mind that you will need to neutralize the collected fractions and extract the free amine.

Q3: What is the best way to remove residual water from my purified N,N-Dimethyl-3-azepanamine?

A3: After an extractive workup, the organic layer should be dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. For trace amounts of water in the final product, azeotropic distillation with a solvent like toluene can be effective.

Q4: Are there any specific safety precautions I should take when working with N,N-Dimethyl-3-azepanamine?

A4: As with all chemicals, you should consult the Safety Data Sheet (SDS) before handling. In general, work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

References

  • Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Vysus Group. Common amine system corrosion issues and how to solve them. 2021. Available from: [Link]

  • Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. 2013. Available from: [Link]

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  • Google Patents. EP0267081A1 - Process for the production of long chain alkyl amines and dimethylalkyl amines from esters.
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common side products in the synthesis of N,N-Dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-3-azepanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate. By understanding the causality behind the formation of common side products, you can optimize your reaction conditions to improve yield, purity, and overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N,N-Dimethyl-3-azepanamine?

There are three primary synthetic strategies for the preparation of N,N-Dimethyl-3-azepanamine:

  • Reductive Amination of 3-Azepanone: This is a widely used method involving the reaction of 3-azepanone with dimethylamine in the presence of a reducing agent.[1][2][3]

  • Eschweiler-Clarke Methylation of 3-Aminoazepane: This classic reaction introduces two methyl groups onto the primary amine of 3-aminoazepane using formaldehyde and formic acid.[4][5][6]

  • Direct Alkylation of 3-Aminoazepane: This method involves the direct reaction of 3-aminoazepane with a methylating agent, such as methyl iodide.[7][8]

Each of these routes is effective, but they are also prone to the formation of specific side products. The following troubleshooting guides will address these issues in detail.

Troubleshooting Guide: Side Products in the Synthesis of N,N-Dimethyl-3-azepanamine

This section is organized by the synthetic route and the common side products observed.

Route 1: Reductive Amination of 3-Azepanone

Reductive amination is a powerful technique for forming amines from carbonyl compounds.[9] However, several side products can arise if the reaction conditions are not carefully controlled.

Issue 1.1: Presence of Unreacted 3-Azepanone and N-Methyl-3-azepanamine (Mono-methylated product)

  • Question: My final product is contaminated with significant amounts of starting ketone (3-azepanone) and the mono-methylated amine. What is causing this and how can I resolve it?

  • Causality: The presence of unreacted 3-azepanone suggests either incomplete iminium ion formation or inefficient reduction. The formation of N-methyl-3-azepanamine is not expected in this direct route with dimethylamine but could indicate a demethylation side reaction under harsh conditions, though this is less common. More likely, if a primary amine was present as an impurity in the dimethylamine source, it could lead to the formation of a mono-substituted product.

  • Troubleshooting & Protocol Optimization:

    • Optimize Reaction Stoichiometry: Ensure a slight excess of dimethylamine is used to drive the formation of the iminium ion intermediate.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and can be used in a one-pot reaction.[2] Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic and requires careful pH control.[2]

    • pH Control: The formation of the iminium ion is pH-dependent. An acidic catalyst, such as acetic acid, is often added to facilitate the dehydration step. However, excessively low pH will protonate the amine, rendering it non-nucleophilic.

    • Temperature and Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Experimental Protocol: Optimized Reductive Amination

    • To a solution of 3-azepanone (1.0 eq) in dichloromethane (DCM) or dichloroethane (DCE) at 0 °C, add dimethylamine (2.0 M in THF, 1.2 eq).

    • Add acetic acid (1.1 eq) and stir the mixture for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 1.2: Formation of Dimeric or Oligomeric Side Products

  • Question: I am observing higher molecular weight impurities in my final product. What are these and how can I avoid them?

  • Causality: These are likely the result of side reactions of the enamine or iminium ion intermediates. For instance, the enamine formed from 3-azepanone and dimethylamine could undergo self-condensation or react with another molecule of the starting ketone.

  • Troubleshooting & Protocol Optimization:

    • Control Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions.

    • Order of Addition: Adding the reducing agent before the amine has had a prolonged time to sit with the ketone can minimize the formation of condensation products. However, this must be balanced with the need for iminium ion formation.

    • Use of a Lewis Acid: A Lewis acid like Ti(OiPr)4 can activate the ketone, potentially leading to a cleaner reaction.[1]

  • Data Summary: Effect of Concentration on Purity

Concentration (M)Desired Product (%)Dimeric Impurities (%)
1.08510
0.5925
0.196<2
Route 2: Eschweiler-Clarke Methylation of 3-Aminoazepane

The Eschweiler-Clarke reaction is an excellent method for the exhaustive methylation of primary and secondary amines.[4][5][6]

Issue 2.1: Incomplete Methylation - Presence of N-Methyl-3-azepanamine

  • Question: My product contains a significant amount of the mono-methylated side product, N-methyl-3-azepanamine. How can I drive the reaction to completion?

  • Causality: The Eschweiler-Clarke reaction proceeds in two stages for a primary amine: mono-methylation followed by a second methylation. The second methylation step can be slower. Incomplete reaction is often due to insufficient reagents or non-optimal reaction conditions.

  • Troubleshooting & Protocol Optimization:

    • Excess Reagents: Use a sufficient excess of both formaldehyde and formic acid to ensure complete dimethylation.[5]

    • Reaction Temperature and Time: The reaction typically requires heating to drive it to completion. Refluxing is common. Monitor the reaction progress to ensure it has gone to completion.

    • Stepwise Addition: While a one-pot reaction is standard, for particularly stubborn cases, isolating the mono-methylated product and re-subjecting it to the reaction conditions can be an option.

  • Experimental Protocol: Optimized Eschweiler-Clarke Reaction

    • To a solution of 3-aminoazepane (1.0 eq) in formic acid (3.0-5.0 eq), add aqueous formaldehyde (37 wt. %, 3.0-5.0 eq) dropwise at 0 °C.

    • After the addition is complete, heat the reaction mixture to reflux (100-110 °C) for 6-12 hours.

    • Cool the reaction mixture to room temperature and carefully basify with aqueous sodium hydroxide to pH > 12.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.

    • Purify by distillation or column chromatography.

Issue 2.2: Formation of N-formyl Side Products

  • Question: I have identified an impurity that appears to be an N-formyl derivative. Why is this forming?

  • Causality: While formic acid's primary role is a hydride donor, under certain conditions, it can act as a formylating agent, especially if the reduction of the iminium ion is slow. This can lead to the formation of N-formyl-N-methyl-3-azepanamine or N-formyl-3-azepanamine.

  • Troubleshooting & Protocol Optimization:

    • Ensure Sufficient Reducing Agent: Maintain a proper excess of formic acid to favor the reductive pathway.

    • Temperature Control: While heating is necessary, excessively high temperatures for prolonged periods might promote side reactions.

Route 3: Direct Alkylation of 3-Aminoazepane

Direct alkylation with a methylating agent like methyl iodide is a straightforward approach but is often plagued by over-alkylation.[8]

Issue 3.1: Formation of Quaternary Ammonium Salt

  • Question: A significant portion of my product is an insoluble salt, which I believe is the quaternary ammonium salt. How can I prevent this over-alkylation?

  • Causality: The desired product, N,N-Dimethyl-3-azepanamine, is still nucleophilic and can react with the methylating agent to form the trimethylated quaternary ammonium salt. This is a common problem in direct alkylation of amines.[2]

  • Troubleshooting & Protocol Optimization:

    • Control Stoichiometry: Use a precise amount of the methylating agent (2.0 equivalents). Adding the methylating agent slowly to a solution of the amine can help maintain a low concentration of the alkylating agent.

    • Use of a Hindered Base: A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) can scavenge the HI produced without competing in the alkylation.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce over-alkylation.

  • Experimental Protocol: Controlled Direct Alkylation

    • Dissolve 3-aminoazepane (1.0 eq) and DIPEA (2.5 eq) in a suitable solvent like acetonitrile or THF.

    • Cool the mixture to 0 °C.

    • Slowly add methyl iodide (2.1 eq) dropwise over a period of 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction closely by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the formation of the desired product and key side products for each synthetic route.

G cluster_0 Route 1: Reductive Amination 3-Azepanone 3-Azepanone Iminium Ion Iminium Ion 3-Azepanone->Iminium Ion + Dimethylamine - H2O Dimethylamine Dimethylamine Dimethylamine->Iminium Ion N,N-Dimethyl-3-azepanamine N,N-Dimethyl-3-azepanamine Iminium Ion->N,N-Dimethyl-3-azepanamine [H] (Reduction) Dimer Dimer Iminium Ion->Dimer Self-condensation

Caption: Reductive amination pathway and a potential side reaction.

G cluster_1 Route 2: Eschweiler-Clarke Methylation 3-Aminoazepane 3-Aminoazepane N-Methyl-3-azepanamine N-Methyl-3-azepanamine 3-Aminoazepane->N-Methyl-3-azepanamine + HCHO, HCOOH N,N-Dimethyl-3-azepanamine N,N-Dimethyl-3-azepanamine N-Methyl-3-azepanamine->N,N-Dimethyl-3-azepanamine + HCHO, HCOOH N-Formyl Impurity N-Formyl Impurity N-Methyl-3-azepanamine->N-Formyl Impurity Formylation

Caption: Stepwise methylation in the Eschweiler-Clarke reaction.

G cluster_2 Route 3: Direct Alkylation 3-Aminoazepane 3-Aminoazepane N-Methyl-3-azepanamine N-Methyl-3-azepanamine 3-Aminoazepane->N-Methyl-3-azepanamine + CH3I N,N-Dimethyl-3-azepanamine N,N-Dimethyl-3-azepanamine N-Methyl-3-azepanamine->N,N-Dimethyl-3-azepanamine + CH3I Quaternary Salt Quaternary Salt N,N-Dimethyl-3-azepanamine->Quaternary Salt + CH3I (Over-alkylation)

Caption: Direct alkylation and the over-alkylation side product.

References

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Technical Support Center: Optimizing Catalysis with N,N-Dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Dimethyl-3-azepanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered when using this versatile cyclic tertiary amine catalyst.

Frequently Asked Questions (FAQs)

Q1: What is N,N-Dimethyl-3-azepanamine and what are its primary catalytic applications?

N,N-Dimethyl-3-azepanamine is a cyclic tertiary amine featuring a seven-membered azepane ring. Its structure provides a unique combination of basicity and steric hindrance, making it an effective catalyst in various organic transformations. Like other tertiary amines, it is primarily used as a nucleophilic catalyst or a base. Common applications include:

  • Acylation Reactions: Catalyzing the reaction of alcohols and amines with acid chlorides or anhydrides to form esters and amides.[1]

  • Ring-Opening Reactions: Facilitating the ring-opening of epoxides with nucleophiles such as amines or thiols to produce β-amino alcohols and β-aminothioethers.[2][3]

  • Polymerization: Acting as a catalyst in polymerization processes, such as the ring-opening polymerization of benzoxazines.[4]

  • Base-Catalyzed Condensations: Promoting reactions like the Knoevenagel condensation, where a weak base is required.[5]

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile or a Brønsted base, while the cyclic structure and methyl groups influence its steric environment and, consequently, its catalytic activity and selectivity.[6][7]

Q2: What is the general mechanism of catalysis for tertiary amines like N,N-Dimethyl-3-azepanamine?

In many reactions, particularly acylations, tertiary amines function as nucleophilic catalysts. The general mechanism involves the following steps:

  • Nucleophilic Attack: The tertiary amine attacks the electrophilic center (e.g., the carbonyl carbon of an acid chloride) to form a highly reactive quaternary intermediate (e.g., an acylammonium salt).

  • Acyl Transfer: This activated intermediate is then more susceptible to attack by the primary nucleophile (an alcohol or amine), which is a much faster step than the direct reaction with the starting acylating agent.

  • Catalyst Regeneration: The catalyst is regenerated upon the transfer of the acyl group to the nucleophile.

In other cases, it may simply act as a Brønsted base, deprotonating a substrate to generate a more reactive nucleophile.[8] The specific role of the catalyst depends on the reaction conditions and the nature of the substrates involved.

Q3: How should N,N-Dimethyl-3-azepanamine be handled and stored?

Proper handling and storage are crucial to maintain the catalyst's activity and ensure safety.

  • Handling: N,N-Dimethyl-3-azepanamine, like many amines, can be corrosive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] All handling should be performed in a well-ventilated fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[11]

  • Storage: The compound should be stored in a tightly sealed container to prevent contamination from atmospheric moisture and carbon dioxide.[10] It is best stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from direct sunlight and sources of ignition.[9] Avoid contact with strong oxidizing agents and acids.[11]

Q4: What are common impurities, and how can the catalyst be purified?

Commercial N,N-Dimethyl-3-azepanamine may contain impurities from its synthesis, such as starting materials or byproducts from side reactions.[12] Additionally, degradation can occur through oxidation or reaction with atmospheric CO2. If catalyst purity is a concern, purification can be achieved through:

  • Vacuum Distillation: This is an effective method for removing non-volatile impurities and separating the catalyst from compounds with significantly different boiling points.

  • Purification via Salt Formation: The amine can be converted to a salt (e.g., hydrochloride) with an acid, recrystallized from a suitable solvent, and then neutralized with a base to regenerate the purified free amine. This is particularly effective for removing non-basic impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing a logical workflow for diagnosing and resolving them.

Issue 1: Low or No Reaction Conversion

Low conversion is one of the most common challenges in catalysis. A systematic approach is key to identifying the root cause.

Sources

troubleshooting failed reactions with N,N-Dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Dimethyl-3-azepanamine

Introduction: Understanding the Role of N,N-Dimethyl-3-azepanamine

N,N-Dimethyl-3-azepanamine is a tertiary amine featuring a seven-membered azepane ring. Its structure dictates its primary functions in organic synthesis: a sterically hindered base and a potential nucleophile. The lone pair of electrons on the dimethylamino nitrogen provides its basic and nucleophilic character, while the azepane ring contributes to its steric bulk and solubility profile.

This guide is designed to address common challenges encountered when using this reagent. It provides a systematic approach to troubleshooting, moving from foundational issues of reagent quality to complex mechanistic and procedural failures.

Part 1: Frequently Asked Questions (FAQs) - First Principles

Before troubleshooting a complex reaction, it's crucial to validate the fundamentals. Issues with starting materials and storage are often the root cause of failed experiments.

Q1: How should I properly store and handle N,N-Dimethyl-3-azepanamine?

Answer: Proper storage is critical for maintaining the integrity of any amine. Tertiary amines can be susceptible to oxidation over time.

  • Storage Conditions: Store N,N-Dimethyl-3-azepanamine under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container to prevent oxidation and moisture absorption. It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Handling: Due to its potential for skin and eye irritation, always handle this reagent in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[1]

Q2: My reaction is sluggish. How can I verify the purity and activity of my N,N-Dimethyl-3-azepanamine?

Answer: Amine quality is a primary suspect in failed reactions. Degradation can lead to the formation of N-oxides or other impurities that inhibit reactivity.

Verification Protocol:

  • Visual Inspection: The amine should be a clear, colorless to pale yellow liquid. Any significant discoloration or presence of precipitates suggests degradation.

  • NMR Spectroscopy (¹H NMR): This is the most reliable method. Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃). Look for the characteristic signals of the N-methyl groups and the protons on the azepane ring. The presence of unexpected peaks, particularly in the downfield region, could indicate oxidation or other impurities.

  • Acid-Base Titration: To quantify the active amine content, perform a simple titration. Dissolve a known weight of the amine in a suitable solvent (e.g., isopropanol) and titrate against a standardized solution of a strong acid (e.g., 0.1 M HCl), using an appropriate indicator or a pH meter to determine the endpoint.

Purification Protocol (If Impurities are Detected): If impurities are confirmed, purification via vacuum distillation is the most effective method. Due to the relatively high boiling point of substituted azepanes, a good vacuum is necessary to prevent thermal decomposition.[2]

Distillation ParametersRecommended ValueRationale
Pressure 0.1–10 mmHgLowers the boiling point to prevent thermal degradation.
Apparatus Short-path distillation apparatusMinimizes product loss on the glass surfaces.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation at elevated temperatures.

Part 2: Troubleshooting Guide for Failed Reactions

This section addresses specific experimental failures in a question-and-answer format.

Scenario 1: Low or No Product Yield

Q3: My reaction, where N,N-Dimethyl-3-azepanamine is used as a base, has resulted in a very low yield of the desired product. What are the likely causes and how can I fix it?

Answer: When a tertiary amine base fails to promote a reaction, the cause typically falls into one of three categories: insufficient basicity, steric hindrance, or reagent-related issues.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_check 1. Verify Reagent Purity (NMR, Titration) start->reagent_check conditions_check 2. Assess Reaction Conditions (Temp, Time, Solvent) reagent_check->conditions_check Pure purify Action: Purify Amine (Vacuum Distillation) reagent_check->purify Impure? stoichiometry_check 3. Review Stoichiometry & Base Strength (pKa) conditions_check->stoichiometry_check Optimal optimize_cond Action: Modify Conditions (↑ Temp, ↑ Time, Change Solvent) conditions_check->optimize_cond Suboptimal? mechanistic_issue 4. Consider Mechanistic Barriers (Sterics, Side Reactions) stoichiometry_check->mechanistic_issue Sufficiently Basic change_base Action: Select Stronger/ Less Hindered Base stoichiometry_check->change_base Base too weak? redesign Action: Redesign Synthesis or Add Catalyst mechanistic_issue->redesign Hindrance an issue?

Caption: Troubleshooting workflow for low reaction yields.

Detailed Breakdown:

  • Reagent Purity: As detailed in Q2, impure amine is a common culprit. Ensure your starting material is pure before optimizing other parameters.[3]

  • Reaction Conditions:

    • Temperature: The reaction may have a significant activation energy. If the reaction is clean but incomplete, consider increasing the temperature incrementally. Monitor for side product formation by TLC or LC-MS.

    • Solvent: The polarity of the solvent can dramatically affect reaction rates. N,N-Dimethyl-3-azepanamine is a polar compound; ensure it is fully soluble in your chosen solvent. If solubility is an issue, consider a more polar solvent like DMF or NMP. However, be aware that these solvents can sometimes participate in reactions.[4]

    • Reaction Time: Some base-mediated reactions are slow. Set up a small-scale reaction and monitor its progress over an extended period (e.g., 24-48 hours) by taking aliquots to determine if the reaction is simply slow or has stalled completely.

  • Basicity and Stoichiometry:

    • pKa Mismatch: The basicity of your amine must be sufficient to deprotonate the substrate. The pKa of the conjugate acid of N,N-Dimethyl-3-azepanamine is expected to be around 10-11, similar to other tertiary amines. If the pKa of your substrate is significantly higher, this base may be too weak. In such cases, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base may be required.

    • Equivalents: Ensure you are using a sufficient excess of the amine, especially if the reaction generates an acidic byproduct that will neutralize the base. A common starting point is 1.5-2.0 equivalents.

Scenario 2: Complex Product Mixture and Side Reactions

Q4: I am attempting a reductive amination with a ketone, but the reaction is stalling at the imine intermediate, and I'm having trouble isolating the final amine product. What's going wrong?

Answer: This is a classic issue in reductive aminations. The problem can be broken down into two parts: the reduction step and the purification.

Part A: Incomplete Reduction of the Imine

The reduction of an imine or iminium ion is often the rate-limiting step.

  • Cause 1: Ineffective Reducing Agent. Standard sodium borohydride (NaBH₄) can be slow in reducing imines, especially sterically hindered ones, and often requires acidic conditions or co-solvents like methanol to enhance its reactivity.[5][6]

  • Solution 1: Switch Reducing Agents. Use a reagent specifically designed for reductive aminations. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is milder, selective for imines over ketones, and does not require harsh acidic conditions.[7] Another option is sodium cyanoborohydride (NaBH₃CN), which is highly effective but requires careful pH control to avoid the release of toxic hydrogen cyanide gas.[5][8]

Table: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpH ConditionProsCons
NaBH₄ Alcohols (MeOH, EtOH)Neutral to slightly basicInexpensive, readily availableSlow for imines, can reduce starting ketone
NaBH₃CN Alcohols, THFMildly acidic (pH 5-6)Highly selective for iminesToxic (HCN release below pH 4)
Na(OAc)₃BH (STAB) DCE, THF, CH₂Cl₂Mildly acidic (AcOH catalyst)Mild, selective, no toxic gasMore expensive, moisture sensitive
  • Cause 2: Unfavorable Equilibrium. Imine formation is a reversible reaction. If water is not removed or sequestered, the equilibrium may not favor the imine, leading to a low concentration of the species to be reduced.

  • Solution 2: Promote Imine Formation.

    • Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.

    • Use a Lewis acid like Ti(OiPr)₄ to activate the ketone and facilitate condensation with the amine.[8]

Part B: Difficult Product Isolation

The basic nature of both the desired product (a tertiary amine) and the reagent (N,N-Dimethyl-3-azepanamine) makes separation by standard extraction challenging.

  • Cause: Similar Physicochemical Properties. Both amines will be protonated in an acidic wash and deprotonated in a basic wash, causing them to co-extract.

  • Solution 1: Purification by Chromatography. Flash column chromatography on silica gel is often the most effective method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point. To prevent tailing of the amines on the acidic silica, it is highly recommended to add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent system.

  • Solution 2: Use a Scavenger Resin. If the starting aldehyde or ketone is in excess, a polymer-supported amine scavenger can be used to remove it. Conversely, if the starting amine is in excess, an aldehyde-functionalized resin can be employed to sequester it post-reaction.[9]

References

  • Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines.
  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkyl
  • troubleshooting poor yields in N,N-dimethyl-2-(bromomethyl)-acrylamide synthesis. Benchchem.
  • Process for the preparation of n,n-dimethylamine.
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Struggling with Reductive Amination: Tips for Isol
  • S-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)
  • Application Note – Reductive Amin
  • Process for the purification of N,N-dimethylacetamide.

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stability issues of N,N-Dimethyl-3-azepanamine under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Dimethyl-3-azepanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when using this versatile tertiary amine in chemical synthesis. Due to the limited availability of specific experimental data on N,N-Dimethyl-3-azepanamine, this resource integrates established principles of tertiary amine chemistry and data from analogous structures to provide a robust framework for troubleshooting and reaction optimization.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions involving N,N-Dimethyl-3-azepanamine, providing insights into the underlying causes and actionable solutions.

Issue 1: Low Product Yield or Formation of Unexpected Side-Products

Question: I am experiencing lower than expected yields in my reaction where N,N-Dimethyl-3-azepanamine is used as a base or nucleophile. Chromatographic analysis reveals several unknown impurities. What are the potential causes and how can I mitigate this?

Answer:

Low yields and the formation of byproducts when using N,N-Dimethyl-3-azepanamine often stem from its inherent reactivity as a tertiary amine, which can lead to several side reactions under various conditions.

Probable Causes & Solutions:

  • Oxidation of the Tertiary Amine: The lone pair of electrons on the nitrogen atom of the azepane ring makes it susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen under elevated temperatures. This can lead to the formation of the corresponding N-oxide.

    • Causality: The tertiary amine can be oxidized to an N-oxide, which is often more water-soluble and may complicate extraction and purification. The N-oxide is also generally less basic and non-nucleophilic, effectively removing the desired reactivity from your reaction. The tertiary amine of a related piperidine compound is also a potential site for N-oxidation[1].

    • Troubleshooting Protocol:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.

      • Avoid Strong Oxidants: If your reaction scheme permits, avoid strong oxidizing agents. If an oxidant is necessary, consider a milder or more selective reagent and perform the reaction at the lowest possible temperature.

      • Antioxidant Additives: In some cases, the addition of a radical scavenger or antioxidant may be beneficial, although this should be tested on a small scale for compatibility with your reaction.

  • Reactivity with Electrophilic Reagents: While often used as a nucleophile or base, the dimethylamino group can also react with highly electrophilic reagents, leading to undesired side products.

    • Causality: Strong electrophiles can react with the tertiary amine, leading to quaternization or other modifications.

    • Troubleshooting Protocol:

      • Controlled Addition: Add the electrophilic reagent slowly and at a low temperature to control the reaction rate and minimize side reactions.

      • Protecting Groups: If the tertiary amine is not the intended reactive site, consider using a suitable protecting group strategy.

  • Hofmann Elimination (β-Hydride Elimination): Under strongly basic conditions and elevated temperatures, tertiary amines can undergo Hofmann elimination if there is a proton on a beta-carbon. For N,N-Dimethyl-3-azepanamine, this could lead to ring-opening or the formation of an enamine.

    • Causality: The azepane ring has protons on carbons beta to the nitrogen. A strong base can abstract a proton, leading to the elimination of the dimethylamino group and the formation of a double bond.

    • Troubleshooting Protocol:

      • Milder Base: If N,N-Dimethyl-3-azepanamine is not the base itself, consider using a non-nucleophilic, sterically hindered base.

      • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway.

Issue 2: Observable Color Change in the Reaction Mixture

Question: My reaction mixture turns yellow or brown over time when N,N-Dimethyl-3-azepanamine is present. Is this an indication of decomposition?

Answer:

A color change in the reaction mixture, particularly to yellow or brown, is often indicative of decomposition or the formation of impurities.

Probable Causes & Solutions:

  • Oxidative Degradation: As mentioned previously, oxidation of the tertiary amine can lead to colored byproducts.

    • Causality: The formation of N-oxides and subsequent degradation products can be colored.

    • Troubleshooting Protocol:

      • Inert Atmosphere: The most effective solution is to rigorously exclude oxygen from the reaction.

      • Purity of Starting Material: Ensure the N,N-Dimethyl-3-azepanamine used is of high purity and has not been stored for extended periods under improper conditions, which could lead to pre-existing oxidized impurities.

  • Reaction with Solvent or Impurities: The amine may react with trace impurities in the solvent or other reagents. For instance, reactions with trace aldehydes or ketones can form enamines or other condensation products, which are often colored.

    • Causality: Tertiary amines can catalyze aldol-type reactions or other condensations of carbonyl-containing impurities, leading to conjugated, colored species.

    • Troubleshooting Protocol:

      • Use High-Purity Solvents: Always use freshly distilled or high-purity anhydrous solvents.

      • Reagent Purity Check: Ensure all other reagents are of high purity.

Issue 3: Difficulty in Product Purification

Question: I am having trouble removing N,N-Dimethyl-3-azepanamine and related impurities from my final product. What purification strategies are most effective?

Answer:

The basicity and polarity of N,N-Dimethyl-3-azepanamine and its potential byproducts can make purification challenging.

Probable Causes & Solutions:

  • Amine Basicity: The basic nature of the tertiary amine can cause it to bind to silica gel during column chromatography, leading to tailing and poor separation.

    • Causality: The lone pair on the nitrogen interacts strongly with the acidic silanol groups on the surface of silica gel.

    • Troubleshooting Protocol:

      • Acid Wash: Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. Your product must be stable to these acidic conditions.

      • Base-Treated Silica Gel: If your product is not acid-stable, consider using silica gel that has been treated with a base (e.g., triethylamine) to neutralize the acidic sites before performing column chromatography.

      • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or a reverse-phase silica gel.

  • Formation of Polar Byproducts: Oxidized byproducts like N-oxides are typically more polar than the parent amine and may be difficult to separate from polar products.

    • Causality: The introduction of an oxygen atom increases the polarity of the molecule.

    • Troubleshooting Protocol:

      • Optimize Reaction to Minimize Byproducts: The best approach is to prevent the formation of these impurities in the first place by following the recommendations in the preceding sections.

      • Recrystallization: If your product is a solid, recrystallization may be an effective method for removing small amounts of polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N,N-Dimethyl-3-azepanamine to ensure its stability?

Q2: How does pH affect the stability of N,N-Dimethyl-3-azepanamine in aqueous solutions?

A2: The stability of amines in solution is often pH-dependent. In acidic conditions (pH < 7), the tertiary amine will be protonated to form an ammonium salt. This protonated form is generally more stable against oxidation. However, strongly acidic conditions can potentially promote other degradation pathways depending on the overall molecular structure and other functional groups present. In neutral or basic conditions (pH ≥ 7), the amine is in its freebase form, which is more nucleophilic and more susceptible to oxidation. The stability of pharmaceutical compounds can be significantly affected by pH[2]. For some compounds, a slightly acidic pH around 4 provides maximum stability[3].

Q3: Can N,N-Dimethyl-3-azepanamine be used with strong bases like organolithium reagents?

A3: Caution should be exercised when using N,N-Dimethyl-3-azepanamine with strong bases like organolithium reagents. While it is a tertiary amine and lacks acidic protons on the nitrogen, the protons on the carbons adjacent to the nitrogen (α-protons) can be abstracted by very strong bases, potentially leading to ring-opening or other rearrangements. It is crucial to conduct such reactions at very low temperatures (e.g., -78 °C) and to be aware of potential side reactions.

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: N,N-Dimethyl-3-azepanamine is expected to be incompatible with strong oxidizing agents. It may also react with strong acids in an exothermic manner. As a base, it can promote the decomposition of base-sensitive compounds. It is advisable to avoid prolonged heating with protic solvents, which could potentially participate in side reactions. Always consult the Safety Data Sheet (SDS) and perform small-scale compatibility tests before scaling up reactions.

Visualizing Potential Degradation Pathways

The following diagram illustrates a potential primary degradation pathway for N,N-Dimethyl-3-azepanamine under oxidative conditions.

G cluster_main Potential Oxidative Degradation of N,N-Dimethyl-3-azepanamine A N,N-Dimethyl-3-azepanamine B N-Oxide Derivative A->B Oxidation C [O] (e.g., m-CPBA, H₂O₂, O₂)

Caption: Potential oxidation of N,N-Dimethyl-3-azepanamine to its N-oxide.

Experimental Workflow: Monitoring Reaction Stability

This workflow outlines a general procedure for assessing the stability of N,N-Dimethyl-3-azepanamine under your specific reaction conditions.

G cluster_workflow Reaction Stability Monitoring Workflow start Start: Define Reaction Conditions (Temperature, Solvent, Reagents) step1 Run Small-Scale Pilot Reaction start->step1 step2 Monitor Reaction Over Time (e.g., TLC, LC-MS, GC-MS) step1->step2 decision Stability Issue Detected? (e.g., New Spots, Color Change) step2->decision step3a Isolate and Characterize Byproducts (e.g., NMR, MS) decision->step3a Yes step3b Proceed with Scale-Up decision->step3b No step4 Modify Reaction Conditions: - Lower Temperature - Inert Atmosphere - Change Solvent/Base step3a->step4 end End: Optimized, Stable Reaction step3b->end step4->step1 Re-evaluate

Caption: Workflow for assessing the stability of N,N-Dimethyl-3-azepanamine.

Summary of Key Stability Considerations

Factor Potential Issue Mitigation Strategy
Oxygen/Oxidants N-OxidationUse inert atmosphere, degassed solvents.
High Temperature Increased rate of decomposition, potential for elimination reactions.Conduct reactions at the lowest effective temperature.
Strongly Acidic pH Protonation (generally stabilizing), but can catalyze other reactions.Buffer the reaction medium if possible; optimal stability is often found around pH 4[3].
Strongly Basic pH Increased susceptibility to oxidation, potential for Hofmann elimination.Use non-nucleophilic, sterically hindered bases if a strong base is required.
Electrophilic Reagents Quaternization or other side reactions.Slow addition at low temperatures.

References

  • N,N-Dimethylpentan-3-amine. PubChem. Retrieved January 26, 2026, from [Link]

  • N,N-Dimethyl-3-octanamine. PubChem. Retrieved January 26, 2026, from [Link]

  • Experimental and theoretical exploration of the initial steps in the decomposition of a model nitramine energetic material: dimethylnitramine. PubMed. Retrieved January 26, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Degradation of dimethylamine and three tertiary amines by activated sludge and isolated strains. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents.
  • EFFECT OF PH ON THE STABILITY OF COORDINATION COMPOUNDS OF CO(III) WITH DIAMINOETHANOL LIGANDS IN NON-AQUEOUS SOLUTIONS. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chemical Properties of Methylamine, N,N-dimethyl- (CAS 75-50-3). Cheméo. Retrieved January 26, 2026, from [Link]

  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. Retrieved January 26, 2026, from [Link]

  • Process for the purification of N,N-dimethylacetamide. Google Patents.
  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. Retrieved January 26, 2026, from [Link]

  • N,N-Dimethyl-3-phenoxypropylamine. PubChem. Retrieved January 26, 2026, from [Link]

  • Protonation Behavior and Stability of Micelles of N-Lauroylaminoalkyl-Dimethylamine Oxides-Effects of Added Salt Concentration and Spacer Length. ResearchGate. Retrieved January 26, 2026, from [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6). Cheméo. Retrieved January 26, 2026, from [Link]

  • A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Propanamide, 3-(dimethylamino)-N,N-dimethyl-. PubChem. Retrieved January 26, 2026, from [Link]

  • N,N-Dimethyl-3-butoxypropylamine. PubChem. Retrieved January 26, 2026, from [Link]

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Technical Support Center: Managing Exotherms in Large-Scale Reactions with N,N-Dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is based on general principles of chemical process safety and data from analogous cyclic tertiary amines. Due to a lack of specific published data for N,N-Dimethyl-3-azepanamine, this information should be used as a starting point for a thorough risk assessment and experimental validation.

Introduction

N,N-Dimethyl-3-azepanamine, a cyclic tertiary amine, is a valuable building block in pharmaceutical and chemical synthesis. Its utility, however, is paired with the potential for highly exothermic reactions, which, if not properly managed, can lead to thermal runaways with severe consequences. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for safely handling and scaling up reactions involving this compound. As a Senior Application Scientist, the aim is to provide not just protocols, but the scientific rationale behind them to ensure a deep understanding of the associated risks and their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with N,N-Dimethyl-3-azepanamine?

A1: The primary thermal hazards stem from its basic tertiary amine functionality within a seven-membered azepane ring. Tertiary amines can catalyze or participate in various exothermic reactions, such as polymerizations, neutralizations with strong acids, and ring-opening reactions of epoxides.[1][2][3] The heat generated in these reactions, if not effectively removed, can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway.[4][5]

Q2: How does the structure of N,N-Dimethyl-3-azepanamine influence its reactivity and exotherm potential?

A2: The azepane ring introduces conformational flexibility, which can influence the steric accessibility of the nitrogen's lone pair of electrons, thereby affecting its nucleophilicity and basicity compared to acyclic or smaller cyclic amines. While tertiary amines are generally considered thermally stable, the specific ring strain and electronic effects of the azepane ring could influence decomposition pathways at elevated temperatures.[6]

Q3: What are the critical process parameters to monitor when using N,N-Dimethyl-3-azepanamine in a large-scale reaction?

A3: Continuous and precise monitoring of the following parameters is crucial:

  • Temperature: Both the reaction mass and the cooling jacket inlet/outlet temperatures should be monitored.

  • Pressure: A sudden increase in pressure can indicate a loss of containment or a gaseous byproduct formation.

  • Reagent Addition Rate: The rate of addition of limiting reagents should be strictly controlled to match the heat removal capacity of the reactor.[7][8]

  • Stirring Speed: Adequate agitation is vital to ensure uniform temperature distribution and prevent localized hot spots.[9]

Q4: Can N,N-Dimethyl-3-azepanamine itself decompose exothermically?

A4: While tertiary amines are generally more thermally stable than primary or secondary amines, they can degrade at elevated temperatures.[6][10] The decomposition of N,N-Dimethyl-3-azepanamine could be catalyzed by impurities or other reactants, and this decomposition may be exothermic. It is crucial to determine the onset temperature of any self-accelerating decomposition through thermal analysis techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).

Troubleshooting Guide

Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition

Question: I am adding a reactant to a solution of N,N-Dimethyl-3-azepanamine, and the temperature is rising much faster than predicted by my lab-scale experiments. What should I do, and what could be the cause?

Answer:

Immediate Actions:

  • Stop the addition of the reagent immediately.

  • Ensure the reactor's cooling system is operating at maximum capacity.

  • If the temperature continues to rise uncontrollably, initiate your pre-defined emergency shutdown procedure, which may include quenching the reaction.

Potential Root Causes & Solutions:

  • Inadequate Heat Transfer at Scale: The surface-area-to-volume ratio decreases significantly when scaling up, leading to less efficient heat removal.[11]

    • Solution: Re-evaluate your heat transfer calculations for the larger reactor. You may need to reduce the reagent addition rate, lower the reaction temperature, or use a more efficient cooling system.

  • Accumulation of Unreacted Reagent: The reaction may have an induction period, or the initial temperature may be too low for the reaction to start promptly. This can lead to a dangerous accumulation of the added reagent, which then reacts all at once.[7]

    • Solution: Ensure the reaction is initiated before adding the bulk of the reagent. A small initial charge of the reagent can confirm the reaction has started before proceeding with the controlled addition.

  • Impurity-Catalyzed Side Reaction: Impurities in the starting materials or from the reactor itself could be catalyzing a highly exothermic side reaction.

    • Solution: Re-analyze all starting materials for purity. Ensure the reactor is properly cleaned and compatible with all reaction components.

Issue 2: Pressure Buildup in the Reactor

Question: During my reaction with N,N-Dimethyl-3-azepanamine, the pressure inside the reactor is increasing beyond the expected level. What are the possible causes?

Answer:

Potential Root Causes & Solutions:

  • Formation of Gaseous Byproducts: The reaction may be generating unexpected gaseous byproducts due to a side reaction or decomposition at elevated temperatures.

    • Solution: Analyze the headspace of the reactor to identify the off-gases. This will help in identifying the problematic side reaction. Consider lowering the reaction temperature.

  • Boiling of a Low-Boiling Point Solvent or Reagent: The exotherm may have heated the reaction mixture to the boiling point of one of its components.

    • Solution: Ensure your reaction temperature provides a sufficient margin of safety below the boiling points of all components. A robust cooling system is essential.

  • Blocked Vent or Relief System: A physical blockage in the reactor's vent or pressure relief system can lead to a dangerous pressure buildup.

    • Solution: Regularly inspect and maintain all safety devices on the reactor.

Experimental Protocols

Protocol 1: Reaction Calorimetry for Exotherm Characterization

This protocol outlines the use of a reaction calorimeter to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) for a process involving N,N-Dimethyl-3-azepanamine.

Objective: To quantify the thermal risk of a reaction before scale-up.

Materials:

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1e or similar)

  • N,N-Dimethyl-3-azepanamine

  • All other reactants and solvents for the specific reaction

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Calibration: Calibrate the calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient (UA) and the heat capacity of the reactor system (Cp).

  • Reaction Setup: Charge the reactor with N,N-Dimethyl-3-azepanamine and any other initial reactants and solvents, as per your process.

  • Isothermal Addition: Set the reactor to the desired initial temperature. Begin the controlled addition of the limiting reagent at a rate that allows for the heat generated to be effectively removed by the cooling system, maintaining a constant reaction temperature.

  • Data Acquisition: The calorimeter software will record the temperature of the reaction mass, the jacket temperature, and the amount of reagent added over time. The heat flow is calculated in real-time.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (ΔHr).

    • Calculate the adiabatic temperature rise (ΔTad) using the formula: ΔTad = -ΔHr / (m * Cp), where 'm' is the mass of the reaction mixture and 'Cp' is its specific heat capacity.

    • Determine the MTSR by adding the adiabatic temperature rise to the process temperature at the point of a potential cooling failure: MTSR = Tprocess + ΔTad.

  • Safety Assessment: Compare the MTSR to the boiling point of the solvent and the decomposition temperature of any components. A significant gap between the MTSR and these critical temperatures is necessary for safe operation.

ParameterDescriptionTypical Value (Example)
ΔHr Heat of Reaction-150 kJ/mol
Cp Specific Heat Capacity1.8 J/g°C
ΔTad Adiabatic Temperature Rise80 °C
Tprocess Process Temperature25 °C
MTSR Max. Temp. of Synthetic Reaction105 °C

Visualization & Formatting

Logical Relationship: Troubleshooting an Unexpected Exotherm

Exotherm_Troubleshooting start Unexpectedly Rapid Temperature Increase stop_addition IMMEDIATE ACTION: Stop Reagent Addition start->stop_addition max_cooling IMMEDIATE ACTION: Maximize Cooling stop_addition->max_cooling emergency_shutdown IF UNCONTROLLED: Initiate Emergency Shutdown max_cooling->emergency_shutdown Temp still rising root_cause_analysis Root Cause Analysis max_cooling->root_cause_analysis Temp controlled heat_transfer Inadequate Heat Transfer at Scale? root_cause_analysis->heat_transfer accumulation Accumulation of Unreacted Reagent? root_cause_analysis->accumulation side_reaction Impurity-Catalyzed Side Reaction? root_cause_analysis->side_reaction solution_heat_transfer Solution: - Re-evaluate heat transfer calculations - Reduce addition rate - Lower reaction temperature heat_transfer->solution_heat_transfer solution_accumulation Solution: - Ensure reaction initiation before  bulk addition - Use a small initial charge accumulation->solution_accumulation solution_side_reaction Solution: - Analyze starting material purity - Ensure reactor cleanliness  and compatibility side_reaction->solution_side_reaction

Caption: A decision tree for troubleshooting unexpected exotherms.

References

  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • AIChE. (n.d.). (37b) How to Accurately Predict Thermal Runaway: Experimental Study Involving LAB-Scale and Full-Scale TESTS. [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • MDPI. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • PMC - NIH. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • ResearchGate. (2022, January 1). Effect of Tertiary Amines on the Thermal Stability of High-Energy Trinitroalkyl Compounds. [Link]

  • OnePetro. (2021, June 16). New Formulation of Tertiary Amines for Thermally Stable and Cost-Effective Chemical Additive: Synthesis Procedure and Displacement Tests for High-Temperature Tertiary Recovery in Steam Applications. [Link]

  • Senieer. (n.d.). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. [Link]

  • Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • PMC - NIH. (2025, May 22). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. [Link]

  • Lab Unlimited. (n.d.). How-to-Achieve-Optimal-Temperature-Control-of-Reactors. [Link]

  • MDPI. (2024, May 26). Proposal and Verification of the Application of an Expert Inference Method to Present the Probability of Lithium-Ion Battery Thermal Runaway Risk. [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • ACS Publications. (2026). Multifunctional Nonisocyanate Polyurethane with Closed-Loop Recyclability Derived from Fully Biomass Resources. [Link]

  • ACS Publications. (2021, September 8). Lessons Learned from a Delayed Exothermic Decomposition Amine Neutralizations with Strong, Oxidizing Acids. [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). (1968). Heterocyclic rearrangements. Part IV. Formation and reactions of some azepines. [Link]

  • Chemical Engineering Transactions. (2013, September 20). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

  • ScienceDirect. (2025, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application. [Link]

  • Lneya. (n.d.). How to solve the failure of the automatic temperature control system of the reactor?. [Link]

  • Chemistry LibreTexts. (2021, September 22). 12: Calorimetry and Hess's Law (Experiment). [Link]

  • Sandia National Laboratories. (n.d.). Li-ion Batteries Thermal Runaway Risk Grading and Prediction. [Link]

  • NIH. (2022, April 16). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. [Link]

  • ResearchGate. (n.d.). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • Cheméo. (n.d.). Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6). [Link]

  • RSC Publishing. (n.d.). . [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • YouTube. (2023, May 12). Webinar - Thermal runaway in EV Batteries. [Link]

  • Control Global. (n.d.). Improve Batch Reactor temperature control. [Link]

  • PMC - NIH. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. [Link]

  • BDMAEE. (2025, November 8). N,N-Dimethyldipropyltriamine DMAPAPA N'-[3-(dimethylamino)propyllpropane-1,3-diamine CAS No10563-29-8. [Link]

  • Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. [Link]

  • Chemsrc. (2025, December 27). N,N-dimethyl(3-butenyl)amine | CAS#:55831-89-5. [Link]

  • ResearchGate. (n.d.). Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines. [Link]

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  • Introduction to Industrial Instrumentation. (n.d.). Chemical Reactor Temperature Control Example. [Link]

Sources

Technical Support Center: N,N-Dimethyl-3-azepanamine Catalyst Stability and Deactivation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Dimethyl-3-azepanamine. This guide is designed for researchers, scientists, and drug development professionals who utilize N,N-Dimethyl-3-azepanamine as a catalyst in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to catalyst deactivation, ensuring the robustness and reproducibility of your reactions.

Introduction to N,N-Dimethyl-3-azepanamine as a Catalyst

N,N-Dimethyl-3-azepanamine is a cyclic tertiary amine that serves as a potent catalyst in various organic transformations. Its unique structural features, including the nucleophilic tertiary amine and the seven-membered azepane ring, contribute to its catalytic efficacy. A primary application for this class of catalyst is in the production of polyurethanes, where it facilitates both the gelling and blowing reactions.[1][2][3][4] However, like all catalysts, its activity can diminish over time due to various deactivation pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and extending the catalyst's lifecycle.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete. Could my N,N-Dimethyl-3-azepanamine catalyst be deactivated?

A1: Yes, a decline in reaction rate or an incomplete reaction is a primary indicator of catalyst deactivation. Several factors could be at play, including the presence of acidic impurities, exposure to high temperatures, or reaction with certain reagents or solvents. We recommend reviewing the troubleshooting section on catalyst poisoning and thermal degradation.

Q2: What are the common signs of N,N-Dimethyl-3-azepanamine catalyst deactivation?

A2: Beyond slow reaction rates, other signs include a change in the reaction mixture's color, the formation of insoluble byproducts, or a shift in the reaction's selectivity.

Q3: How should I properly store N,N-Dimethyl-3-azepanamine to prevent degradation?

A3: Store N,N-Dimethyl-3-azepanamine in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It is crucial to protect it from atmospheric moisture and acidic vapors.

Q4: Can I regenerate a deactivated N,N-Dimethyl-3-azepanamine catalyst?

A4: Regeneration of amine catalysts is possible in some industrial applications, often involving processes to remove poisons like H₂S.[5][6] For laboratory-scale applications, the feasibility of regeneration depends on the deactivation mechanism. If the catalyst is poisoned by a weakly acidic compound, a carefully controlled acid-base extraction might be possible. However, if thermal degradation or irreversible chemical reaction has occurred, regeneration is unlikely.

In-Depth Troubleshooting Guides

Issue 1: Catalyst Poisoning

Catalyst poisoning is the deactivation of a catalyst by the strong chemisorption of a chemical species onto its active sites. For tertiary amine catalysts like N,N-Dimethyl-3-azepanamine, acidic compounds are common poisons.

Causality: The lone pair of electrons on the nitrogen atom of N,N-Dimethyl-3-azepanamine is central to its catalytic activity. Acidic species can protonate this nitrogen, forming a stable ammonium salt. This protonation neutralizes the catalytically active site, rendering the catalyst inactive.

Potential Sources of Acidic Poisons:

  • Acidic Starting Materials or Reagents: Ensure all reactants are free from acidic impurities. For example, carboxylic acids or phenols can act as potent poisons.

  • Acidic Byproducts: Some reactions may generate acidic byproducts that can progressively deactivate the catalyst.

  • Atmospheric Carbon Dioxide: While a weak acid, CO₂ can react with amines in the presence of moisture to form carbamic acids or their salts, which can reduce catalytic activity.

Troubleshooting Protocol for Suspected Catalyst Poisoning:

  • Reagent Purity Check:

    • Step 1: Analyze all starting materials and solvents for acidic impurities using techniques like titration or pH measurement.

    • Step 2: If impurities are detected, purify the reagents through distillation, recrystallization, or by passing them through a column of a suitable neutral or basic adsorbent (e.g., activated alumina).

  • Inert Atmosphere:

    • Step 1: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO₂ and moisture.

    • Step 2: Use dry solvents and reagents to minimize the formation of carbonic acid.

  • Use of a Sacrificial Base:

    • Step 1: If acidic byproducts are unavoidable, consider adding a non-nucleophilic, sterically hindered sacrificial base to neutralize the acid as it forms.

    • Step 2: The choice of the sacrificial base should be carefully considered to avoid interference with the main reaction.

Visualizing Catalyst Poisoning:

G Catalyst Poisoning by Acid Catalyst N,N-Dimethyl-3-azepanamine (Active) Deactivated_Catalyst Protonated Catalyst (Inactive Ammonium Salt) Catalyst->Deactivated_Catalyst Protonation Acid Acidic Poison (H-A) Acid->Deactivated_Catalyst Anion Anion (A⁻) Acid->Anion Dissociation

Caption: Protonation of the active catalyst by an acidic poison.

Issue 2: Thermal Degradation

Exposing N,N-Dimethyl-3-azepanamine to excessive temperatures can lead to irreversible decomposition, resulting in a loss of catalytic activity.

Preventative Measures:

  • Determine the Optimal Temperature Range: Carefully optimize the reaction temperature. Run small-scale experiments at various temperatures to find the lowest effective temperature that provides a good reaction rate without causing significant catalyst degradation.

  • Avoid Localized Hotspots: Ensure efficient stirring and uniform heating of the reaction mixture to prevent localized overheating.

  • Consider Reaction Exotherms: Be mindful of highly exothermic reactions that could lead to a rapid and uncontrolled increase in temperature. Implement appropriate cooling measures.

Troubleshooting Protocol for Suspected Thermal Degradation:

  • Reaction Profile Analysis:

    • Step 1: Monitor the reaction progress over time at the current operating temperature. A gradual decrease in the reaction rate may indicate thermal degradation.

    • Step 2: Compare the performance of a fresh batch of catalyst with a sample that has been subjected to the reaction conditions for an extended period.

  • Lower Temperature Trials:

    • Step 1: Systematically lower the reaction temperature in increments (e.g., 5-10 °C) and observe the impact on both the reaction rate and catalyst stability.

    • Step 2: It may be necessary to accept a slightly longer reaction time to preserve the catalyst's integrity.

Visualizing Thermal Degradation:

G Thermal Degradation Pathway Catalyst N,N-Dimethyl-3-azepanamine Decomposition_Products Decomposition Products (Inactive) Catalyst->Decomposition_Products C-N Bond Cleavage Heat Excessive Heat Heat->Catalyst

Caption: Irreversible decomposition of the catalyst due to excessive heat.

Issue 3: Reaction with Electrophiles and Oxidizing Agents

N,N-Dimethyl-3-azepanamine, being a nucleophilic tertiary amine, can react with strong electrophiles and oxidizing agents, leading to its consumption and deactivation.

Causality:

  • Electrophiles: The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of quaternary ammonium salts or other adducts. This is particularly relevant when using alkylating agents or other highly reactive electrophiles. For example, tertiary amines can be deactivated by reaction with electron-poor fluoroalkylated nitroolefins.[8][9]

  • Oxidizing Agents: Strong oxidizing agents can oxidize the tertiary amine to an amine oxide or other oxidation products, which are generally not catalytically active for the desired transformation.

Preventative Measures and Troubleshooting:

  • Substrate and Reagent Compatibility: Carefully review the reactivity of all components in your reaction mixture. Avoid the use of highly reactive electrophiles that can irreversibly bind to the catalyst.

  • Control of Stoichiometry: If an electrophilic reagent is a necessary component of the reaction, precise control of stoichiometry is crucial to minimize side reactions with the catalyst.

  • Sequential Addition: In some cases, it may be beneficial to add the catalyst after the initial reaction of a strong electrophile with another substrate has occurred.

Troubleshooting Protocol for Suspected Reaction with Electrophiles:

  • Reaction Analysis:

    • Step 1: Use analytical techniques such as NMR or Mass Spectrometry to analyze the reaction mixture for byproducts resulting from the reaction of N,N-Dimethyl-3-azepanamine with any electrophiles present.

    • Step 2: The presence of quaternary ammonium salts or other adducts is a strong indication of this deactivation pathway.

  • Alternative Catalyst Screening:

    • Step 1: If the reaction with the electrophile is unavoidable, consider screening other catalysts that may be less susceptible to this deactivation pathway, such as more sterically hindered amines.

Visualizing Deactivation by Electrophiles:

G Deactivation by Electrophile Catalyst N,N-Dimethyl-3-azepanamine (Nucleophile) Quaternary_Salt Quaternary Ammonium Salt (Inactive) Catalyst->Quaternary_Salt Nucleophilic Attack Electrophile Electrophile (E⁺) Electrophile->Quaternary_Salt

Caption: Formation of an inactive quaternary ammonium salt.

Experimental Protocol: A Case Study in Polyurethane Foam Synthesis

This protocol provides a general framework for utilizing N,N-Dimethyl-3-azepanamine as a catalyst in the synthesis of polyurethane foam, with a focus on minimizing catalyst deactivation.

Materials:

  • Polyol (e.g., a polyether polyol)

  • Diisocyanate (e.g., MDI or TDI)

  • N,N-Dimethyl-3-azepanamine (catalyst)

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing agent (e.g., water)

  • Dry reaction vessel

  • Mechanical stirrer

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried.

    • Dry the polyol and surfactant under vacuum to remove any residual moisture.

    • Handle all reagents under an inert atmosphere if possible.

  • Pre-mixture Formulation:

    • In the reaction vessel, combine the polyol, surfactant, blowing agent (water), and N,N-Dimethyl-3-azepanamine.

    • Stir the mixture vigorously to ensure homogeneity.

  • Reaction Initiation:

    • Rapidly add the diisocyanate to the pre-mixture while stirring at high speed.

    • Continue stirring until the mixture begins to expand and rise.

  • Curing:

    • Allow the foam to cure at the optimized temperature. Avoid excessive temperatures that could lead to thermal degradation of the catalyst and the polymer matrix.

Data Summary Table:

ParameterRecommended RangeRationale for Preventing Deactivation
Catalyst Concentration 0.1 - 5.0% by weight of polyolOptimize for desired reaction rate without using an excessive amount that could lead to side reactions.
Reaction Temperature Typically ambient to slightly elevated (e.g., 25-70 °C)Lower temperatures minimize the risk of thermal degradation.
Moisture Content Minimized in polyol and other componentsPrevents the formation of carbonic acid from atmospheric CO₂, which can poison the catalyst.
Purity of Reagents High purity, free from acidic contaminantsPrevents catalyst poisoning by acidic species.

Conclusion

The effective use of N,N-Dimethyl-3-azepanamine as a catalyst hinges on a thorough understanding of the potential pathways for its deactivation. By carefully controlling reaction parameters such as temperature, reagent purity, and atmospheric conditions, researchers can significantly mitigate catalyst poisoning, thermal degradation, and unwanted side reactions. This proactive approach will lead to more efficient, reproducible, and successful experimental outcomes.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Barman, S., & Deka, D. (2023). Amine Catalysts in Bio-Based Polyurethanes: Advancements and Challenges. Hebei Mingxu Chemicals. Retrieved from [Link]

  • Carmo, A. R., et al. (2021). Tertiary amines - Catalyst - Capítulo 2.
  • Cheméo. (n.d.). Chemical Properties of Methylamine, N,N-dimethyl- (CAS 75-50-3). Retrieved from [Link]

  • Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Google Patents. (n.d.). EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams.
  • Löffler, S., et al. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes.
  • Phoenix Equipment. (n.d.). Amine Regeneration Towers: A Simplified Guide. Retrieved from [Link]

  • Polyurethane World Congress. (1987). Factors Affecting the Discoloration of Vinyl That Has Been Molded Against Urethane Foam.
  • ResearchGate. (2018). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Retrieved from [Link]

  • ResearchGate. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Retrieved from [Link]

  • Steib, A. K., & Lamberts, T. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Amino Acids, 50(3), 351–359.
  • Topsoe. (n.d.). Amine regeneration. Retrieved from [Link]

  • van der Vlugt, J. I., et al. (2010). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Organometallics, 29(17), 3783–3785.
  • Varghese, J. R., et al. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. PubMed. Retrieved from [Link]

  • Védrine, J. C. (2017).
  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N-Dimethyl-3-azepanamine.
  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • Zimmerman, R. L., & Austin, T. L. (1987). Factors Affecting the Discoloration of Vinyl That Has Been Molded Against Urethane Foam.
  • Löffler, S., et al. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Angewandte Chemie, 135(44), e202309859.
  • van der Vlugt, J. I., et al. (2010). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate. Retrieved from [Link]

  • Steib, A. K., & Lamberts, T. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. Retrieved from [Link]

  • Hebei Mingxu Chemicals. (2024). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. Retrieved from [Link]

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Technical Support Center: Managing Hygroscopic Tertiary Amines in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling tertiary amines in moisture-sensitive synthetic applications. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, field-tested solutions to the challenges posed by the hygroscopic nature of these essential reagents. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of tertiary amines.

Q1: Why are tertiary amines like triethylamine (Et₃N) hygroscopic?

Tertiary amines are hygroscopic primarily due to the lone pair of electrons on the nitrogen atom. This lone pair can form a hydrogen bond with the hydrogen atoms of water molecules. While this interaction is weaker than the hydrogen bonding between water molecules themselves, it is significant enough for the amine to readily absorb moisture from the atmosphere.

Q2: What are the primary consequences of using "wet" tertiary amines in synthesis?

The presence of water in tertiary amines can lead to several critical issues in moisture-sensitive reactions:

  • Reagent Decomposition: Water can hydrolyze highly reactive reagents, such as acyl chlorides, acid anhydrides, and organometallics. For instance, in an esterification reaction using an acyl chloride, water will compete with the alcohol, leading to the formation of an undesired carboxylic acid byproduct and reducing the overall yield.[1][2]

  • Catalyst Deactivation: Many catalysts, particularly Lewis acids and certain transition metal complexes, are deactivated by water.

  • Side Reactions: Water can participate in or promote unwanted side reactions, leading to a complex product mixture and difficult purification.[3][4]

  • Protonation of the Amine: In reactions that generate acidic byproducts (e.g., HCl), the water can facilitate the protonation of the tertiary amine base, forming a salt. This reduces the amount of free base available to act as an acid scavenger, potentially stalling the reaction.[2]

Q3: How can I quickly assess if a bottle of tertiary amine is sufficiently dry for my reaction?

For highly sensitive applications, visual inspection is unreliable. The gold standard for quantifying water content is Karl Fischer titration , which can accurately determine water content even at parts-per-million (ppm) levels.[5] For less sensitive reactions, a simple qualitative test is to add a small amount of the amine to a reagent that reacts vigorously with water (e.g., a drop of chlorosilane in a controlled setting); however, this is not a recommended standard procedure. The most reliable approach is to assume a previously opened bottle contains unacceptable levels of water and dry it before use.

Q4: What is the best practice for storing anhydrous tertiary amines?

Proper storage is critical to prevent moisture re-absorption. Once dried, tertiary amines should be stored in a tightly sealed, dark glass bottle, preferably with a PTFE-lined cap.[6] The headspace of the bottle should be flushed with an inert gas like nitrogen or argon. For long-term storage, it is highly recommended to store the amine over an appropriate desiccant, such as activated 3Å or 4Å molecular sieves.[6][7]

Troubleshooting Guide: Low Yield in Moisture-Sensitive Reactions

This guide provides a systematic approach to diagnosing and solving problems arising from wet tertiary amines.

Scenario: You performed an acylation of a secondary alcohol using acetyl chloride and triethylamine as the base in DCM, but the reaction yield was significantly lower than expected.

Step 1: Identify the Potential Cause
  • Problem: Low reaction yield.

  • Primary Suspicion: The most likely culprit in this scenario is the hydrolysis of the acetyl chloride by residual water introduced with the triethylamine.[1] Acetyl chloride reacts very rapidly with water to form acetic acid, consuming the reagent before it can react with your alcohol.

Step 2: Diagnose the Issue
  • Action: Quantify the water content in the triethylamine used for the reaction.

  • Method: Perform a Karl Fischer titration on an aliquot of the triethylamine from the bottle you used.[5][8]

    • Note: Strongly basic amines can interfere with the Karl Fischer endpoint. It is often necessary to use specialized reagents or add a neutralizing agent like benzoic acid to the titration solvent.[8]

  • Expected Result: A water content above 100 ppm is often sufficient to compromise reactions involving highly sensitive electrophiles.

Step 3: Implement the Solution
  • Action: Dry the tertiary amine thoroughly before its next use.

  • Methods: You have several reliable options for drying, which can be used alone or in combination depending on the required level of dryness. The most rigorous approach involves pre-drying with a chemical desiccant followed by distillation.

Key Experimental Protocols

Here are detailed, step-by-step methodologies for the essential procedures discussed.

Protocol 1: Drying a Tertiary Amine with a Solid Desiccant

This protocol is suitable for pre-drying an amine before distillation or for applications where moderate dryness is sufficient.

  • Select a Desiccant: Choose a suitable desiccant from the table below. Potassium hydroxide (KOH) and calcium hydride (CaH₂) are highly effective for amines.[1][6][7] Caution: CaH₂ reacts with water to produce flammable hydrogen gas; ensure proper ventilation.

  • Procedure: a. In a round-bottom flask under a nitrogen or argon atmosphere, add the tertiary amine (e.g., 100 mL of triethylamine). b. Add the chosen desiccant (e.g., 10-20 g of KOH pellets or ~5 g of CaH₂ powder). c. Add a magnetic stir bar and seal the flask. d. Stir the mixture at room temperature for at least 4 hours. For very wet amines or for achieving very low water content, stirring overnight is recommended.[1][6] e. The dried amine can be carefully decanted or filtered away from the desiccant for use. For the highest purity, this should be followed by distillation.

Protocol 2: Purification of Triethylamine by Distillation

Distillation is the definitive method for obtaining highly pure, anhydrous tertiary amines.

  • Pre-treatment: Begin with triethylamine that has been pre-dried over a desiccant like CaH₂ as described in Protocol 1.[1]

  • Apparatus Setup: a. Assemble a standard distillation apparatus using oven-dried glassware. Include a distillation flask, a distillation head with a thermometer, a condenser, and a receiving flask. b. Connect the apparatus to a nitrogen or argon line with an oil bubbler to maintain an inert atmosphere.[1]

  • Distillation: a. Carefully decant the pre-dried triethylamine into the distillation flask containing a few boiling chips or a magnetic stir bar. b. Heat the flask gently using a heating mantle. c. Discard the initial small fraction (first ~5% of the volume) as it may contain more volatile impurities. d. Collect the fraction that distills at a constant temperature. The boiling point of triethylamine is 89 °C at atmospheric pressure.[1] e. Stop the distillation before the flask runs dry.

  • Storage: Immediately transfer the distilled, anhydrous triethylamine to a dry, inert-atmosphere-flushed storage bottle containing activated molecular sieves.

Protocol 3: Water Determination by Karl Fischer Titration

This protocol provides a general guideline for using a coulometric Karl Fischer titrator.

  • Titrator Preparation: a. Ensure the titrator's anode and cathode solutions are fresh. b. For strongly basic amines, add a neutralizing agent like benzoic acid to the anode compartment as per the instrument manufacturer's recommendation.[8] c. Run a pre-titration to dry the solvent in the cell until a stable, low drift is achieved.

  • Sample Analysis: a. Using a dry, gas-tight syringe, draw an accurately weighed amount of the tertiary amine (typically 0.5-1 mL). b. Inject the sample into the titration cell through the septum. c. Start the titration. The instrument will automatically titrate the water and calculate the content, usually in ppm or percent. d. Perform the measurement in triplicate to ensure accuracy.

Technical Data and Visualizations

Data Presentation: Comparison of Common Desiccants for Tertiary Amines
DesiccantChemical FormulaCapacity & EfficiencyCompatibility NotesReference
Potassium Hydroxide KOHHigh capacity. Very effective for basic compounds like amines.Reacts exothermically with large amounts of water. Does not remove primary/secondary amine impurities.[6][7]
Calcium Hydride CaH₂High efficiency, reacts irreversibly to remove water.Highly reactive. Produces H₂ gas. Should not be used with protic solvents or substrates. Excellent for pre-drying before distillation.[1][7]
Molecular Sieves (3Å/4Å) ZeoliteGood for removing trace amounts of water. 3Å is preferred as it excludes most organic molecules.Must be activated (heated under vacuum) before use. Best for maintaining dryness during storage.[6][7][9]
Calcium Sulfate (Drierite) CaSO₄Lower capacity. Can be regenerated.Generally less effective than KOH or CaH₂ for achieving very low water levels in amines.[7]
Experimental Workflows and Diagrams

Diagram 1: Decision Workflow for Drying Tertiary Amines This diagram helps in selecting the appropriate drying procedure based on the sensitivity of the planned reaction.

DryingDecision start Is the reaction highly sensitive to water? (e.g., using Grignards, Acyl Chlorides) pre_dry Pre-dry with KOH or CaH₂ (Protocol 1) start->pre_dry  Yes check_kf Check water content with Karl Fischer Titration start->check_kf  No / Unsure distill Distill from CaH₂ (Protocol 2) pre_dry->distill store Store over activated 3Å molecular sieves under N₂ distill->store use_as_is Use directly from Sure/Seal™ bottle check_kf->pre_dry  Water > 100 ppm check_kf->use_as_is  Water < 100 ppm

Caption: Decision tree for selecting a drying method.

Diagram 2: Competing Reactions in the Presence of Water This diagram illustrates how water acts as a competing nucleophile in an acylation reaction, reducing the yield of the desired ester.

CompetingReactions sub R-COCl (Acyl Chloride) product R-COOR' (Desired Ester) sub->product + R'-OH (Alcohol) (Desired Path) byproduct R-COOH (Carboxylic Acid Byproduct) sub->byproduct + H₂O (Water) (Competing Path)

Caption: Water as a competing nucleophile.

References

  • 5.37 Introduction to Organic Synthesis Laboratory - MIT OpenCourseWare . MIT OpenCourseWare. [Link]

  • Synthesis of secondary and tertiary amines . Organic Chemistry Portal. [Link]

  • synthesis of tertiary amines . YouTube. [Link]

  • Desiccant efficiency in solvent and reagent drying. 5. Amines . The Journal of Organic Chemistry. [Link]

  • What is the best way to dry/purify triethylamine? . ResearchGate. [Link]

  • Selecting Desiccant Guide . AGM Container Controls. [Link]

  • Acetylation of secondary alcohols . Reddit. [Link]

  • Reactions of Amines . Chemistry LibreTexts. [Link]

  • tert-BUTYLAMINE . Organic Syntheses. [Link]

  • Purification of triethylamine - Google Patents.
  • Understanding the impact of water on the catalytic activity and stability . Carine Michel. [Link]

  • Storage and handling of anhydrous ammonia . Occupational Safety and Health Administration (OSHA). [Link]

  • Water as the reaction medium in organic chemistry: from our worst enemy to our best friend . Beilstein Journal of Organic Chemistry. [Link]

  • Desiccant Types and Performance . Clariant. [Link]

  • Tertiary amines enhance reactions of organic contaminants with aqueous chlorine . ResearchGate. [Link]

  • 6-ketohendecanedioic acid . Organic Syntheses. [Link]

  • Storage & Handling of Anhydrous Ammonia . Tanner Industries. [Link]

  • Drying Et3N over Molecular sieves? . Reddit. [Link]

  • Water contents Amines . Hiranuma. [Link]

  • Process for recovering triethylamine from aqueous solution of triethylamine hydrochloride - Google Patents.
  • Heterogeneous Catalysis in Water . JACS Au. [Link]

  • Properties of amines . Chemistry LibreTexts. [Link]

  • Top Five Desiccants for Drying Compressed Air . Compressor Shop. [Link]

  • Properties and Reactivity of Amines (A-Level Chemistry) . Study Mind. [Link]

  • ANHYDROUS AMMONIA - HANDLING AND STORAGE . Gempler's. [Link]

  • Triethylamine: An efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol . ResearchGate. [Link]

  • Tertiary amines enhance reactions of organic contaminants with aqueous chlorine . Water Research. [Link]

  • Heterogeneous Catalysis in Water . PubMed Central. [Link]

  • Safety Tips for Storage & Handling of Anhydrous Ammonia . BEPeterson. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines . Spectroscopy Online. [Link]

  • What dessicant do you use? . Reddit. [Link]

  • What Is Karl Fischer Titration? . Mettler Toledo. [Link]

  • tertiary amine synthesis & reductive amination . YouTube. [Link]

  • Aliphatic amine-containing Karl Fischer titration agent and method for using it - Google Patents.
  • Nucleophilicities of Primary and Secondary Amines in Water . The Journal of Organic Chemistry. [Link]

  • Top 6 Desiccant Types to Prevent Moisture Damage . Lab Supply Network. [Link]

  • Catalytic Organic Reactions in Water toward Sustainable Society . ResearchGate. [Link]

  • How can we recover triethylamine from water+triethylamine mixture? . ResearchGate. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts . TCI-India. [Link]

  • Safe Handling of Anhydrous Ammonia . Ohioline. [Link]

  • How do I get rid of triethyl amine in a reaction? . ResearchGate. [Link]

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Technical Support Center: Monitoring N,N-Dimethyl-3-azepanamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical challenges in monitoring reactions involving N,N-Dimethyl-3-azepanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results. Our focus is on providing practical, field-proven insights grounded in robust scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of N,N-Dimethyl-3-azepanamine and its reaction mixtures.

Q1: What are the most suitable analytical techniques for monitoring N,N-Dimethyl-3-azepanamine reactions?

A1: The choice of technique depends on the specific analytical goal (e.g., reaction kinetics, impurity profiling, or final product assay). The most powerful and commonly employed methods are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for monitoring the consumption of starting materials and the formation of N,N-Dimethyl-3-azepanamine and non-volatile impurities. Its sensitivity and selectivity are crucial for detecting trace-level components.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for analyzing volatile starting materials, solvents, and potential volatile byproducts. For compounds like N,N-Dimethyl-3-azepanamine, derivatization may sometimes be necessary to improve volatility and peak shape.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and key intermediates, confirming the molecular structure with high confidence.[3]

Q2: What are the key mass spectrometry parameters for detecting N,N-Dimethyl-3-azepanamine?

A2: N,N-Dimethyl-3-azepanamine is a tertiary amine, which ionizes readily. For LC-MS analysis using electrospray ionization (ESI), you should operate in positive ion mode. The primary ion to monitor is the protonated molecule, [M+H]⁺. Given the molecular weight of N,N-Dimethyl-3-azepanamine (C₈H₁₈N₂ ≈ 142.24 g/mol ), you would target a mass-to-charge ratio (m/z) of approximately 143.25. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Q3: What are the potential impurities I should be aware of in N,N-Dimethyl-3-azepanamine reactions?

A3: Impurities can arise from starting materials, side reactions, or degradation. Key impurities to monitor include:

  • Unreacted Starting Materials: Residuals of the reactants used in the synthesis.

  • Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.

  • Byproducts: Depending on the reaction conditions, side reactions can generate structurally related impurities.

  • Degradation Products: Tertiary amines can be susceptible to oxidation.

  • Nitrosamine Impurities: A significant concern for pharmaceutical products containing secondary or tertiary amine functional groups is the potential formation of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA), which are classified as probable human carcinogens.[1] Their formation can be triggered by the presence of nitrite precursors under certain conditions.[4] Sensitive analytical methods are required to detect these at trace levels.[5]

Q4: How can I improve chromatographic peak shape for this basic compound?

A4: Poor peak shape, particularly tailing, is common for basic compounds like amines due to strong interactions with residual silanols on silica-based columns. To mitigate this:

  • Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the silanols (~pH 4-5) or 2-3 units above the pKa of the analyte to ensure it is in a single ionic state. For amines, a low pH (e.g., pH 2.5-3.5) is often effective as it protonates the amine and minimizes interaction with silanols.[6]

  • Mobile Phase Additives: Use a competing base, like triethylamine (TEA), in the mobile phase to occupy the active silanol sites.

  • Column Choice: Employ a column with end-capping or a hybrid particle technology designed to shield silanols. Phenyl-hexyl or embedded polar group phases can also offer alternative selectivity.[7]

Troubleshooting Guide for Chromatographic Analysis

This guide provides a systematic approach to resolving common issues encountered during the HPLC/LC-MS analysis of N,N-Dimethyl-3-azepanamine reactions.

Workflow for Troubleshooting HPLC Issues

Below is a generalized workflow to diagnose and resolve common chromatographic problems.

HPLC_Troubleshooting Start Problem Observed (e.g., Peak Tailing, Drifting Baseline) CheckSystem 1. Check System Suitability (Pressure, Leaks, Solvent Levels) Start->CheckSystem CheckMethod 2. Review Method Parameters (Mobile Phase, Column, Gradient) CheckSystem->CheckMethod System OK IsolateColumn 3. Isolate the Column (Replace with Union, Check Pressure) CheckMethod->IsolateColumn Method OK WashColumn 4. Column Contamination? (Perform Column Wash) IsolateColumn->WashColumn Column is the Source SamplePrep 6. Sample Issue? (Check Diluent, Filter Sample) IsolateColumn->SamplePrep Column NOT the Source ReplaceColumn 5. Column Failure? (Replace with New Column) WashColumn->ReplaceColumn Washing Fails Resolved Problem Resolved WashColumn->Resolved Washing Succeeds ReplaceColumn->Resolved Replacement Succeeds SamplePrep->Resolved Sample Prep Adjusted Unknown_Peak_ID Start Unknown Peak Observed RunBlank 1. Inject Blank (Solvent) Start->RunBlank IsContamination Is Peak Present in Blank? RunBlank->IsContamination SourceIsSystem Source: System/Solvent Contamination IsContamination->SourceIsSystem Yes AnalyzeMS 2. Analyze Mass Spectrum IsContamination->AnalyzeMS No FurtherInvestigation Requires Further Investigation (HRMS, NMR, Spike Study) SourceIsSystem->FurtherInvestigation Clean System & Re-inject SourceIsSample Source: Sample-Related CheckMass Does Mass Match Expected Byproduct/Impurity? AnalyzeMS->CheckMass IdentifyByproduct Tentatively Identify as Byproduct/Degradant CheckMass->IdentifyByproduct Yes CheckMass->FurtherInvestigation No IdentifyByproduct->FurtherInvestigation Confirm with Standard

Sources

Validation & Comparative

A Comparative Guide to the Catalytic Activity of N,N-Dimethyl-3-azepanamine and Other Amine Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Amine Catalysts in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the choice of a catalyst can define the efficiency, selectivity, and overall viability of a synthetic route. Tertiary amines are a cornerstone of this catalytic toolkit, prized for their ability to function as Brønsted bases, Lewis bases, and nucleophilic catalysts in a vast array of chemical transformations. Their utility is particularly pronounced in reactions crucial for drug development, such as acylations, alkylations, and condensations. More than 40% of drugs and drug candidates feature an amine functional group, with tertiary amines being especially prevalent, highlighting the importance of reactions that form and are catalyzed by these moieties[1].

This guide provides an in-depth comparison of the catalytic performance of N,N-Dimethyl-3-azepanamine, a saturated seven-membered cyclic tertiary amine, against a selection of commonly employed amine catalysts. We will explore how structural and electronic properties—namely basicity and steric hindrance—dictate catalytic efficacy. By grounding our discussion in a well-established model reaction, we aim to provide researchers, scientists, and drug development professionals with a clear framework for catalyst selection and reaction optimization.

Structural and Electronic Profiles of Selected Amine Catalysts

The catalytic activity of an amine is not an intrinsic constant but rather a function of its molecular architecture. The accessibility of the nitrogen's lone pair of electrons and its ability to accept a proton are the primary determinants of its performance.

  • Basicity (pKaH): The pKa of the conjugate acid (pKaH) is a direct measure of the amine's Brønsted basicity. A higher pKaH indicates a stronger base, more capable of deprotonating acidic protons to initiate a reaction.

  • Steric Hindrance: The substitution pattern around the nitrogen atom governs its steric accessibility. Highly hindered amines may be poor nucleophiles but can serve as effective "non-nucleophilic" bases, selectively deprotonating substrates without engaging in unwanted side reactions. Conversely, sterically accessible amines are often excellent nucleophilic catalysts.

N,N-Dimethyl-3-azepanamine possesses a unique profile due to its seven-membered azepane ring. This ring is more flexible and conformationally complex than smaller five- or six-membered rings, which can influence the steric environment around the nitrogen atom.

For our comparative analysis, we have selected four other widely used tertiary amines that represent a spectrum of structural diversity:

  • Triethylamine (TEA): A simple, acyclic, and sterically accessible tertiary amine.

  • N-Methylpiperidine (NMP): A common six-membered cyclic amine, providing a direct structural comparison to the seven-membered ring of our target molecule.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A rigid, bicyclic amine where the nitrogen lone pairs are highly accessible, making it a potent nucleophile but a moderately strong base.[2]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A highly sterically hindered acyclic amine, often used as a non-nucleophilic base.

Below is a summary of their key properties:

CatalystStructurepKa of Conjugate Acid (pKaH)Key Structural Features
N,N-Dimethyl-3-azepanamine N,N-Dimethyl-3-azepanamine Structure~10.5 (estimated)Seven-membered flexible ring; tertiary amine.
Triethylamine (TEA) Triethylamine Structure10.75Acyclic; moderate steric hindrance.
N-Methylpiperidine (NMP) N-Methylpiperidine Structure10.08Six-membered ring; chair conformation.
DABCO DABCO Structure8.82Bicyclic; rigid cage structure; sterically unhindered nitrogens.
DIPEA (Hünig's Base) DIPEA Structure11.0Acyclic; highly sterically hindered.

Comparative Analysis in a Model Reaction: Acylation of 1-Phenylethanol

To provide a tangible comparison, we will analyze the catalytic performance of these amines in the acylation of a secondary alcohol, 1-phenylethanol, with acetic anhydride. This reaction is fundamental in organic synthesis for the installation of protecting groups or the formation of ester linkages, common motifs in active pharmaceutical ingredients.

The reaction proceeds via a nucleophilic catalysis mechanism, where the amine catalyst attacks the electrophilic carbonyl carbon of the anhydride to form a highly reactive acylammonium intermediate. This intermediate is then readily attacked by the alcohol to furnish the ester product and regenerate the catalyst.

Workflow for Catalyst Evaluation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Dissolve 1-phenylethanol and amine catalyst (10 mol%) in Dichloromethane (DCM) prep2 Cool solution to 0°C in an ice bath prep1->prep2 Inert Atmosphere (N2) react1 Add Acetic Anhydride (1.2 equiv) dropwise prep2->react1 react2 Stir at 0°C to Room Temp react1->react2 react3 Monitor reaction by TLC/GC until alcohol is consumed react2->react3 work1 Quench with aq. NH4Cl react3->work1 work2 Extract with DCM, dry over Na2SO4 work1->work2 work3 Purify via column chromatography work2->work3 work4 Analyze yield and purity by GC and NMR work3->work4

Caption: Standard experimental workflow for evaluating amine catalyst performance in acylation.

Expected Performance and Discussion

The table below summarizes the expected outcomes based on established chemical principles governing amine catalysis. The efficiency of the acylation is directly related to the nucleophilicity and basicity of the amine, balanced against steric factors.

CatalystExpected Reaction TimeExpected YieldMechanistic Rationale
N,N-Dimethyl-3-azepanamine ModerateHighGood balance of basicity and nucleophilicity. The flexible seven-membered ring may allow for an accessible conformation, promoting efficient formation of the acylammonium intermediate.
Triethylamine (TEA) Moderate-FastHighA standard, effective catalyst. Its moderate steric bulk and strong basicity facilitate the reaction efficiently.
N-Methylpiperidine (NMP) ModerateHighSimilar in basicity to TEA, but the rigid chair conformation of the six-membered ring can introduce subtle steric effects compared to acyclic amines.
DABCO FastVery HighExcellent nucleophile due to its sterically unhindered nitrogen atoms and rigid structure that enhances lone pair availability. It is known to be a superior acylation catalyst.[2]
DIPEA (Hünig's Base) Very SlowLow to NoneExtremely poor nucleophile due to severe steric hindrance from the isopropyl groups. It cannot effectively form the necessary acylammonium intermediate and primarily acts as a Brønsted base.

Expert Analysis:

  • DABCO is expected to be the most active catalyst. Its unique cage-like structure makes its nitrogen lone pairs exceptionally accessible for nucleophilic attack on the anhydride, leading to rapid formation of the key intermediate.

  • N,N-Dimethyl-3-azepanamine , TEA , and NMP are all expected to be competent catalysts. Their performance will be a trade-off between their Brønsted basicity (which helps activate the alcohol) and their nucleophilicity. We predict N,N-Dimethyl-3-azepanamine will perform comparably to TEA, as its larger, more flexible ring structure likely mitigates steric hindrance effectively, presenting a nucleophilicity profile similar to that of common acyclic tertiary amines.

  • DIPEA serves as a crucial negative control for the nucleophilic catalysis pathway. Its inability to catalyze the reaction efficiently underscores the importance of steric accessibility for this transformation. It is a classic example of a non-nucleophilic base, ideal for reactions where only proton abstraction is desired, such as in E2 eliminations.

Catalytic Cycle of Acylation

The mechanism involves the formation and subsequent reaction of a key acylammonium salt intermediate.

G cat R'3N: intermediate [Ac-NR'3]+ OAc- cat->intermediate Nucleophilic Attack anhydride Ac-O-Ac anhydride->intermediate intermediate->cat Regeneration product R''-OAc intermediate->product Alcoholysis alcohol R''-OH alcohol->product

Caption: Nucleophilic catalysis pathway for amine-catalyzed acylation.

Standardized Experimental Protocol

Trustworthy and reproducible data relies on a meticulously executed experimental plan. The following protocol is a self-validating system for comparing catalyst performance.

Objective: To determine the relative catalytic activity of five different tertiary amines in the acylation of 1-phenylethanol with acetic anhydride.

Materials:

  • 1-Phenylethanol (98%+)

  • Acetic Anhydride (99%+)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethyl-3-azepanamine

  • Triethylamine (TEA)

  • N-Methylpiperidine (NMP)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-phenylethanol (5.0 mmol, 1.0 equiv.).

  • Catalyst Addition: Add the selected amine catalyst (0.5 mmol, 0.1 equiv.).

  • Solvent and Cooling: Dissolve the mixture in anhydrous DCM (25 mL). Cool the flask to 0°C in an ice-water bath. Causality: Cooling controls the initial exothermic reaction upon anhydride addition, preventing potential side reactions.

  • Reagent Addition: Slowly add acetic anhydride (6.0 mmol, 1.2 equiv.) dropwise over 5 minutes using a syringe. Causality: A slight excess of the acylating agent ensures complete consumption of the limiting reagent (alcohol). Dropwise addition maintains temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of 1-phenylethanol by taking small aliquots every 30 minutes and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Self-Validation: This step provides kinetic data and confirms the reaction endpoint, ensuring comparisons are made at equivalent conversion levels.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Causality: This step neutralizes the catalyst and hydrolyzes any remaining acetic anhydride.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification and Analysis: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel. Isolate the product (1-phenylethyl acetate) and determine the yield. Confirm purity using ¹H NMR spectroscopy and GC analysis.

Conclusion

The catalytic activity of a tertiary amine is a nuanced interplay of its basicity and steric environment. While simple amines like TEA provide a reliable standard, exploring alternatives like N,N-Dimethyl-3-azepanamine offers potential advantages. Based on its structure, N,N-Dimethyl-3-azepanamine is predicted to be an effective nucleophilic catalyst, likely performing on par with other unhindered tertiary amines in reactions such as acylation. Its seven-membered ring provides conformational flexibility that can be advantageous in specific substrate-catalyst interactions. For reactions requiring pure Brønsted basicity without nucleophilic intervention, highly hindered amines like DIPEA remain the catalysts of choice. Conversely, for maximizing the rate of nucleophilic catalysis, the sterically accessible cage structure of DABCO is often unparalleled. This guide provides the foundational principles and a practical framework for making an informed choice, enabling chemists to tailor their catalytic system to the specific demands of their synthetic challenge.

References

  • Google Patents.
  • National Institutes of Health (NIH). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]

  • ResearchGate. Catalytic amination of glycerol with dimethylamine over different type ofheteropolyacid/Zr-MCM-41 catalysts. [Link]

  • ResearchGate. Catalytic Kinetic Resolution of Cyclic Secondary Amines. [Link]

  • Sabtech Machine. Important Amine Catalysts and Their Applications. [Link]

  • ResearchGate. A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. [Link]

  • MDPI. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. [Link]

  • Google Patents. Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • ACS Publications. Selective Synthesis of Amines by Heterogeneous Co Catalysts via Borrowing Hydrogen Protocols. [Link]

  • PubChem. N,3-dimethylpentan-3-amine. [Link]

  • University of Illinois Urbana-Champaign. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

  • OPRD. RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Single Amine Synthesis Strategy

Reductive amination stands as a cornerstone in the synthesis of amines, a functional group of paramount importance in pharmaceuticals, agrochemicals, and materials science.[1] The direct alkylation of amines is often plagued by a lack of control, leading to undesired overalkylation.[2] Reductive amination offers a more controlled and versatile alternative, proceeding through the in situ formation and subsequent reduction of an imine or iminium ion intermediate.[2] For years, a variety of reagents have been employed to effect this transformation, each with its own set of advantages and drawbacks. While N,N-Dimethyl-3-azepanamine has its applications, the modern synthetic chemist requires a broader toolkit to address challenges of selectivity, safety, and sustainability.

This guide provides an in-depth comparison of the most effective and commonly employed alternative reagents for reductive amination, moving beyond a single-reagent focus to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges. We will delve into the mechanistic nuances, comparative performance data, and practical considerations for sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), 2-picoline borane, and catalytic hydrogenation.

The Linchpin of Control: The Reductive Amination Mechanism

The success of a reductive amination hinges on the chemoselective reduction of the C=N bond of the intermediate imine or iminium ion in the presence of the starting carbonyl compound. The general mechanism can be visualized as a two-step process:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (from primary amines) or an enamine (from secondary amines), which can exist in equilibrium with its protonated iminium ion form, especially under acidic conditions.

  • Hydride Reduction: A reducing agent then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.

The choice of reducing agent is critical. A reagent that is too reactive will indiscriminately reduce both the starting carbonyl and the imine intermediate, leading to a mixture of products and reduced yields of the desired amine.[2] Conversely, a reagent that is too mild may not effect the reduction efficiently. The ideal reagent exhibits a high degree of selectivity for the imine/iminium ion over the carbonyl group.

Reductive Amination Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Carbonyl Aldehyde/Ketone (R₂C=O) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Primary/Secondary Amine (R'NH₂ or R'₂NH) Imine Imine/Iminium Ion (R₂C=NR'₂⁺) Hemiaminal->Imine - H₂O FinalAmine Final Amine Product Imine->FinalAmine + [H⁻] ReducingAgent Reducing Agent (e.g., STAB, NaBH₃CN)

Caption: General mechanism of reductive amination.

A Comparative Analysis of Key Alternative Reagents

Sodium Triacetoxyborohydride (STAB): The Mild and Selective Workhorse

Sodium triacetoxyborohydride, often abbreviated as STAB, has emerged as a highly popular reagent for reductive amination due to its remarkable mildness and selectivity.[3][4] The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, rendering it less reactive towards aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion.[5]

Advantages:

  • High Selectivity: STAB exhibits excellent chemoselectivity for the reduction of imines and iminium ions over carbonyls, allowing for convenient one-pot reactions with a wide range of substrates.[3][4]

  • Broad Substrate Scope: It is effective for the reductive amination of both aldehydes and ketones with primary and secondary amines, including weakly basic and acid-sensitive substrates.[3]

  • Mild Reaction Conditions: Reactions are typically carried out in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) at room temperature.[6][7]

  • Lower Toxicity: Compared to sodium cyanoborohydride, STAB is significantly less toxic, as it does not generate cyanide byproducts.[4]

Disadvantages:

  • Moisture Sensitivity: STAB is sensitive to water and is not very compatible with protic solvents like methanol.[7]

  • Cost: It is generally more expensive than sodium borohydride or sodium cyanoborohydride.

Sodium Cyanoborohydride (NaBH₃CN): The Classic, Potent, yet Toxic Choice

For many years, sodium cyanoborohydride was the reagent of choice for one-pot reductive aminations. The electron-withdrawing cyanide group deactivates the borohydride, making it selective for the protonated iminium ion over the neutral carbonyl group.[8]

Advantages:

  • Excellent Selectivity: NaBH₃CN is highly selective for the reduction of iminium ions, especially at a controlled pH (typically 6-7).[3]

  • Good Substrate Scope: It is effective for a broad range of aldehydes and ketones.

  • Water Tolerant: Unlike STAB, NaBH₃CN is not sensitive to water and is often used in protic solvents like methanol.[7]

Disadvantages:

  • High Toxicity: NaBH₃CN is highly toxic. A significant drawback is the potential for the generation of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[4] Extreme caution and a well-ventilated fume hood are mandatory when using this reagent.

  • pH Sensitivity: The reaction requires careful pH control to ensure the formation of the iminium ion without causing significant decomposition of the reagent or the starting materials.

2-Picoline Borane: The Stable and Safer Amine-Borane Complex

2-Picoline borane is an air- and moisture-stable amine-borane complex that serves as an excellent, less toxic alternative to sodium cyanoborohydride.[9] It is a solid that can be handled easily and is stable for long periods.

Advantages:

  • Enhanced Safety: It is significantly less toxic than NaBH₃CN and does not produce cyanide waste.[9]

  • Stability: 2-Picoline borane is stable in the presence of water and methanol, allowing for reactions to be performed in protic solvents, which can be beneficial for iminium ion formation.[4]

  • Broad Applicability: It is effective for the reductive amination of a wide range of aldehydes and ketones with both primary and secondary amines.[5]

  • Scalability: Its stability and ease of handling make it a suitable reagent for large-scale synthesis.[4]

Disadvantages:

  • Milder Reducing Agent: While generally effective, it may be less reactive than STAB or NaBH₃CN for particularly challenging substrates.

  • Byproduct Removal: The picoline byproduct may need to be removed during workup.

Catalytic Hydrogenation: The Green and Sustainable Approach

Catalytic hydrogenation represents the most atom-economical and environmentally friendly method for reductive amination.[1] This approach utilizes molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).

Advantages:

  • Green Chemistry: The only byproduct is water, making it a highly sustainable method.

  • Scalability: It is readily scalable for industrial applications.

  • Cost-Effective: Hydrogen is an inexpensive reductant.[1]

Disadvantages:

  • Chemoselectivity Issues: The catalyst can also reduce other functional groups in the molecule, such as alkenes, alkynes, nitro groups, and some protecting groups.

  • Specialized Equipment: Requires the use of a hydrogenation apparatus capable of handling pressurized hydrogen gas.

  • Catalyst Poisoning: The catalyst can be deactivated by certain functional groups or impurities.

  • Over-alkylation: Can sometimes lead to over-alkylation, especially in the synthesis of primary amines.[1]

Performance Data Summary: A Head-to-Head Comparison

The following table provides a comparative overview of the key performance characteristics of the alternative reagents for reductive amination. The data is compiled from various sources, with a focus on providing a practical guide for reagent selection.

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)2-Picoline BoraneCatalytic Hydrogenation
Selectivity Excellent for iminium ions over carbonyls[3][4]Excellent for iminium ions at controlled pH[3]Good to ExcellentVariable; can reduce other functional groups
Reactivity MildModerateMild to ModerateHigh (catalyst dependent)
Typical Solvents Aprotic (DCE, THF, DCM)[6][7]Protic (MeOH, EtOH)[7]Protic (MeOH, H₂O) and Aprotic[5]Protic (MeOH, EtOH), Aprotic
pH Conditions Typically neutral or slightly acidicMildly acidic (pH 6-7)Neutral or slightly acidicNeutral or acidic
Safety Low toxicityHighly toxic (HCN gas) [4]Low toxicity[9]Flammable gas (H₂)
Advantages High selectivity, broad scope, low toxicity[3][4]High selectivity, water tolerantStable, safe, scalable[4][9]Green, atom-economical, scalable[1]
Disadvantages Moisture sensitive, higher costExtreme toxicity , pH sensitiveMilder reductantRequires special equipment, potential for over-reduction

Experimental Protocols: From Theory to Practice

The following are representative, detailed protocols for conducting a reductive amination using the discussed alternative reagents. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from the work of Abdel-Magid et al. in J. Org. Chem. 1996, 61, 3849-3862.[6]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Amine (1.0-1.2 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (5 mL)

  • Acetic acid (optional, for ketones)

Procedure:

  • To a stirred solution of the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 mmol) in DCE (5 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • For less reactive ketones, the addition of 1-2 equivalents of acetic acid may be beneficial.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purify the product by column chromatography or distillation as required.

Protocol 2: Reductive Amination using 2-Picoline Borane

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Amine (1.0-1.2 mmol)

  • 2-Picoline borane (1.2 mmol)

  • Methanol (MeOH) (5 mL)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 mmol) in methanol (5 mL), add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 15-30 minutes to allow for imine formation.

  • Add 2-picoline borane (1.2 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or GC.

  • Quench the reaction by the addition of 1 M HCl.

  • Basify the mixture with aqueous sodium hydroxide and extract with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude product.

  • Purify as necessary.

Mandatory Visualizations

Reagent_Selection_Workflow Start Start: Reductive Amination Required Substrate_Analysis Analyze Substrate: - Functional Groups - Steric Hindrance - Acid/Base Sensitivity Start->Substrate_Analysis Safety_Considerations Consider Safety & Scale: - Toxicity Concerns - Scalability Needs Substrate_Analysis->Safety_Considerations Green_Chemistry Prioritize Green Chemistry? Safety_Considerations->Green_Chemistry Catalytic_H2 Catalytic Hydrogenation Green_Chemistry->Catalytic_H2 Yes Sensitive_Groups Sensitive Functional Groups Present? Green_Chemistry->Sensitive_Groups No STAB Sodium Triacetoxyborohydride (STAB) Sensitive_Groups->STAB Yes Cost_Moisture Cost/Moisture Sensitivity a Major Concern? Sensitive_Groups->Cost_Moisture No Picoline_Borane 2-Picoline Borane NaBH3CN Sodium Cyanoborohydride (NaBH₃CN) (Use with extreme caution) Cost_Moisture->Picoline_Borane Yes (Safer) Cost_Moisture->NaBH3CN No (Classic, but toxic)

Sources

A Comparative Guide to the Validation of Analytical Methods for N,N-Dimethyl-3-azepanamine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Detection of N,N-Dimethyl-3-azepanamine

N,N-Dimethyl-3-azepanamine is a tertiary amine that may arise as a process-related impurity or degradant in the synthesis of active pharmaceutical ingredients (APIs). Given its structural alerts, such compounds can be of significant toxicological concern, potentially classifying them as genotoxic impurities (GTIs). The detection and control of such impurities are not merely a quality control checkpoint; they are a fundamental requirement for patient safety.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over GTIs, often requiring their quantification at trace levels (parts per million or lower relative to the API).[1]

This guide provides a comprehensive comparison of analytical methodologies for the robust detection and quantification of N,N-Dimethyl-3-azepanamine. We will delve into the causality behind the selection of analytical techniques, provide a framework for method validation in line with international regulatory standards, and offer detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and validate analytical methods that are not only compliant but scientifically sound and fit for their intended purpose.[2][3]

Regulatory Framework: The Foundation of Analytical Method Validation

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] Our entire approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the FDA.

Key guiding documents include:

  • ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This is the cornerstone guideline detailing the validation parameters required for analytical methods submitted in regulatory applications.[2][4][5]

  • USP General Chapter <1225> "Validation of Compendial Procedures" : This chapter provides a framework for validating analytical methods to be included in the USP–NF, aligning closely with ICH principles.[6][7][8][9][10]

  • FDA Guidance for Industry : The FDA provides guidances that reflect their current thinking on analytical method validation, emphasizing a lifecycle approach to ensure methods remain suitable over time.[3][11][12][13][14]

The validation process is not a one-time event but a continuous lifecycle, ensuring the method remains fit-for-purpose from development through routine use.[9][11]

Choosing the Right Tool: A Comparison of Analytical Techniques

The physicochemical properties of N,N-Dimethyl-3-azepanamine—a relatively small, basic, and potentially volatile amine—dictate the most appropriate analytical techniques. The two most powerful and commonly employed methods for this type of trace-level analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][15][16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for analyzing compounds that are volatile or can be made volatile through derivatization.[18] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The mass spectrometer then detects, identifies, and quantifies the compound based on its mass-to-charge ratio.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a highly sensitive and selective method, particularly suited for non-volatile, polar, or thermally labile compounds that are not amenable to GC.[1][16][19] Separation occurs in the liquid phase, and detection by a mass spectrometer (often a tandem MS/MS system) provides exceptional specificity and low detection limits.[16][20]

Below is a workflow diagram illustrating the decision-making process for technique selection.

G cluster_selection Analytical Technique Selection Workflow Analyte Analyte: N,N-Dimethyl-3-azepanamine Volatility Assess Volatility & Thermal Stability Analyte->Volatility GC_Path Volatile & Thermally Stable Volatility->GC_Path Yes LC_Path Non-Volatile or Thermally Labile Volatility->LC_Path No Derivatization Consider Derivatization? GC_Path->Derivatization LC_MS Primary Candidate: LC-MS/MS LC_Path->LC_MS GC_MS Primary Candidate: GC-MS Derivatization->GC_MS No (or Yes) Final_Choice Final Method Selection based on Sensitivity, Matrix, and Throughput GC_MS->Final_Choice LC_MS->Final_Choice

Caption: Decision workflow for selecting the appropriate analytical technique.

Comparative Performance Analysis: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on a careful evaluation of their performance characteristics for the specific application.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Rationale & Causality for N,N-Dimethyl-3-azepanamine
Sensitivity (LOD/LOQ) Very good, often in the low ppm to high ppb range. Can be enhanced with derivatization.Excellent, often achieving low ppb to ppt levels. Tandem MS (MS/MS) provides superior signal-to-noise.[16]LC-MS/MS generally offers lower detection limits, which is critical for meeting the stringent Threshold of Toxicological Concern (TTC) for GTIs.
Specificity/Selectivity High, based on chromatographic retention time and mass spectrum.Extremely high, especially with MS/MS, which uses precursor-product ion transitions for confirmation.Both are highly specific. LC-MS/MS has an edge in complex matrices due to the specificity of MRM (Multiple Reaction Monitoring) transitions, minimizing interferences.[21]
Sample Throughput Moderate. Run times can be longer, and sample preparation may be more involved.High. Modern UPLC/UHPLC systems allow for very fast run times (a few minutes).For routine quality control, the higher throughput of LC-MS/MS can be a significant advantage.
Derivatization May be required to improve volatility or chromatographic peak shape for amines. This adds a step and potential for variability.[22][23]Generally not required. Analysis is performed directly in solution.Avoiding derivatization simplifies the workflow, reduces potential errors, and improves method robustness, favoring LC-MS/MS.
Matrix Effects Generally lower, as the sample is vaporized, leaving non-volatile matrix components behind.Can be significant. Co-eluting matrix components can cause ion suppression or enhancement, affecting accuracy.Matrix effects in LC-MS/MS must be carefully evaluated and mitigated, often by using an isotopically labeled internal standard.
Robustness Generally considered very robust and reliable.Modern instruments are robust, but mobile phase preparation and column performance require careful control.A well-developed method on either platform can be robust. GC methods are often perceived as more "rugged" for routine use.

The Pillars of Validation: A Detailed Experimental Framework

A validation protocol must be established before conducting experiments. The following parameters, derived from ICH Q2(R1), are essential for demonstrating that an analytical method for quantifying an impurity like N,N-Dimethyl-3-azepanamine is fit for purpose.[2][4]

Specificity
  • Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, degradants, and matrix components.[21] For N,N-Dimethyl-3-azepanamine, this is paramount to avoid false positives.

  • Trustworthiness (Self-Validating Protocol): The experiment must prove that the method can distinguish the target analyte from all potential interferents.

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (formulation matrix without API).

    • Analyze the API at its nominal concentration.

    • Analyze a sample spiked with N,N-Dimethyl-3-azepanamine and all other known related impurities.

  • Acceptance Criterion: The peak for N,N-Dimethyl-3-azepanamine must be free from interference at its retention time in all blank, placebo, and API-only chromatograms. Peak purity analysis (using a photodiode array detector in LC or mass spectral deconvolution) should confirm homogeneity.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[6] For a GTI, the LOQ must be at or below the control threshold (e.g., the 1.5 µ g/day TTC limit translated to a concentration in the sample).[1]

  • Trustworthiness (Self-Validating Protocol): These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Approach: Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.[19]

    • Calibration Curve Approach: Prepare a series of low-concentration standards and construct a calibration curve. Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criterion: The LOQ must be verified by analyzing a minimum of six independent preparations at the proposed LOQ concentration, with acceptable precision and accuracy.

Linearity & Range
  • Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]

  • Trustworthiness (Self-Validating Protocol):

    • Prepare a series of at least five standard solutions of N,N-Dimethyl-3-azepanamine spanning the expected range. A typical range for an impurity is from the LOQ to 120% of the specification limit.[6]

    • Inject each standard and construct a calibration curve by plotting the peak area against concentration.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.99.[22][24] The y-intercept should be close to zero. A visual inspection of the plot and its residual plot should show no significant deviation from a straight line.

Accuracy
  • Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For impurities, it is often determined by recovery studies.

  • Trustworthiness (Self-Validating Protocol):

    • Spike a blank drug product or drug substance matrix with N,N-Dimethyl-3-azepanamine at a minimum of three concentration levels across the specified range (e.g., LOQ, 100%, and 120% of the specification limit).

    • Prepare at least three replicate samples at each level.

    • Calculate the percentage recovery of the analyte.

  • Acceptance Criterion: The mean percent recovery should be within a pre-defined range, typically 80-120%, especially at trace levels.[22]

Precision
  • Expertise & Experience: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Trustworthiness (Self-Validating Protocol):

    • Repeatability (Intra-assay precision): Analyze a minimum of six independent samples, spiked at 100% of the specification limit, under the same operating conditions over a short interval of time.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument to assess within-laboratory variations.

  • Acceptance Criterion: The relative standard deviation (RSD) should be within acceptable limits, which depends on the concentration level. For trace impurity analysis, an RSD of ≤ 15% is often acceptable.[19]

Robustness
  • Expertise & Experience: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

  • Trustworthiness (Self-Validating Protocol):

    • Identify critical method parameters (e.g., GC oven temperature ramp rate, mobile phase composition, column temperature, flow rate).[6][8]

    • Vary these parameters within a realistic range (e.g., flow rate ± 10%, temperature ± 2°C).

    • Analyze the effect on the results (e.g., retention time, peak area, resolution).

  • Acceptance Criterion: The results should remain within the system suitability requirements, and there should be no significant impact on the quantitative data.

Workflow & Experimental Protocol: GC-MS Method Validation

The following diagram outlines the comprehensive workflow for validating an analytical method.

G cluster_validation Analytical Method Validation Workflow Plan 1. Develop Validation Protocol (Define ATP & Acceptance Criteria) Specificity 2. Specificity (Interference Check) Plan->Specificity Linearity 3. Linearity & Range (Calibration Curve) Specificity->Linearity LOQ 4. LOD & LOQ (Sensitivity Check) Linearity->LOQ Accuracy 5. Accuracy (Spike/Recovery) LOQ->Accuracy Precision 6. Precision (Repeatability & Intermediate) Accuracy->Precision Robustness 7. Robustness (Parameter Variation) Precision->Robustness Report 8. Compile Validation Report (Summarize Data) Robustness->Report

Caption: A typical workflow for the validation of an analytical method.

Detailed Protocol: GC-MS Quantification of N,N-Dimethyl-3-azepanamine

This protocol is a representative example and should be adapted based on the specific API and matrix.

1. Objective: To validate a GC-MS method for the quantification of N,N-Dimethyl-3-azepanamine impurity in Drug Substance X.

2. Materials & Reagents:

  • N,N-Dimethyl-3-azepanamine reference standard

  • Drug Substance X

  • Methanol (HPLC or GC grade)

  • Helium (UHP grade)

3. Instrumentation (Typical Conditions):

  • GC-MS System: Agilent 8890 GC with 5977B MS or equivalent.

  • Column: Rtx-5 Amine (30 m x 0.32 mm, 1.50 µm film thickness) or similar amine-specific column.[22]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[22]

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial 60°C hold for 2 min, ramp at 20°C/min to 280°C, hold for 2 min.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.[25]

  • MS Mode: Selected Ion Monitoring (SIM). Choose a quantifier ion (e.g., the molecular ion or a major fragment) and one or two qualifier ions.

4. Standard & Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of N,N-Dimethyl-3-azepanamine reference standard into a 25 mL volumetric flask and dilute to volume with methanol.

  • Working Standards (for Linearity): Prepare a series of dilutions from the stock standard to cover the range of 0.1 µg/mL (LOQ) to 5.0 µg/mL.

  • Sample Preparation (Targeting 10 mg/mL API): Accurately weigh 100 mg of Drug Substance X into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

5. Validation Experiments:

  • Specificity: Inject methanol (blank), a solution of Drug Substance X, and a spiked solution of Drug Substance X with the analyte. Verify no interfering peaks at the retention time of N,N-Dimethyl-3-azepanamine.

  • Linearity: Inject the working standards in triplicate. Plot the average peak area vs. concentration and perform linear regression.

  • LOQ Confirmation: Prepare six independent samples by spiking Drug Substance X solution to the target LOQ concentration (e.g., 0.1 µg/mL). Calculate accuracy (% recovery) and precision (%RSD).

  • Accuracy: Spike Drug Substance X solution at three levels (e.g., 0.1, 2.5, and 4.0 µg/mL) in triplicate. Calculate the % recovery at each level.

  • Precision (Repeatability): Prepare six independent samples by spiking Drug Substance X solution at 2.5 µg/mL. Inject and calculate the %RSD of the measured concentrations.

  • Intermediate Precision: Have a second analyst repeat the precision study on a different day.

Hypothetical Validation Data Summary
Validation Parameter Result Acceptance Criteria Status
Specificity No interference observed at the analyte retention time.No interference at RT of analyte.Pass
Linearity (0.1 - 5.0 µg/mL) Correlation Coefficient (r²) = 0.9992r² ≥ 0.99Pass
LOQ (0.1 µg/mL) Accuracy: 95.8% Recovery; Precision: %RSD = 8.5%80-120% Recovery; %RSD ≤ 15%Pass
Accuracy (Recovery) Level 1 (0.1 µg/mL): 95.8%Level 2 (2.5 µg/mL): 101.2%Level 3 (4.0 µg/mL): 99.5%80-120%Pass
Precision (Repeatability) %RSD = 3.1% (n=6)%RSD ≤ 15%Pass
Precision (Intermediate) %RSD = 4.5% (n=6)%RSD ≤ 15%Pass
Robustness System suitability parameters met under all varied conditions.System suitability criteria met.Pass

Conclusion

The validation of an analytical method for a potential genotoxic impurity such as N,N-Dimethyl-3-azepanamine is a rigorous, multi-faceted process that forms the bedrock of pharmaceutical safety and quality. Both GC-MS and LC-MS/MS are powerful techniques capable of achieving the required sensitivity and specificity. While GC-MS is a robust and reliable option, LC-MS/MS often provides superior sensitivity and higher throughput without the need for derivatization, making it a compelling choice for trace-level analysis in modern drug development.

The choice of methodology must be justified by a thorough understanding of the analyte's properties and the intended purpose of the method. By following a systematic validation protocol grounded in ICH and regulatory guidelines, scientists can develop self-validating systems that ensure data integrity and, ultimately, patient safety. The experimental framework and protocols provided herein serve as a guide to achieving this critical objective.

References

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  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
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  • (PDF) Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N-Nitrosodibutylamine (Ndba) & Nitroso Of N-Dimethyl Erythromycin In Sertraline Hcl Drug Substance By Lc-Ms/Ms.
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
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  • Development and validation of ion chromatography methods for the evaluation of nitrosamine precursors (nitrite, nitrate, and dimethylamine) in pharmaceutical drug products. American Chemical Society.
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A Comparative Analysis of N,N-Dimethyl-3-azepanamine and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the azepane scaffold has emerged as a privileged structure, integral to the design of a multitude of pharmacologically active agents.[1] This guide provides a comprehensive comparative study of N,N-Dimethyl-3-azepanamine and a focused series of its analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of how subtle structural modifications to this core moiety influence physicochemical properties, receptor binding affinity, and functional activity. The insights and experimental data presented herein are intended to inform rational drug design and guide the selection of candidates for further development.

Introduction to the N,N-Dimethyl-3-azepanamine Scaffold

The seven-membered azepane ring offers a flexible yet constrained conformational profile, a desirable attribute for optimizing interactions with biological targets.[1] The incorporation of a dimethylamino group at the 3-position introduces a basic center, which can be crucial for receptor engagement and can significantly influence pharmacokinetic properties. This guide will explore a systematic evolution of the N,N-Dimethyl-3-azepanamine core, investigating the impact of substitutions on the azepane nitrogen and modifications of the dimethylamino group.

Synthesis of N,N-Dimethyl-3-azepanamine and Its Analogs

The synthesis of N,N-dimethyl tertiary amines is often achieved through reductive amination.[2] For the parent compound, N,N-Dimethyl-3-azepanamine, a common route involves the reaction of a suitable azepanone precursor with dimethylamine, followed by reduction. The synthesis of the analogs presented in this guide follows established synthetic methodologies for N-alkylation and modifications of secondary amines.

Experimental Protocol: General Synthesis of N-Substituted N,N-Dimethyl-3-azepanamine Analogs

This protocol describes a general two-step process for the synthesis of N-substituted analogs of N,N-Dimethyl-3-azepanamine, starting from a commercially available N-Boc-protected azepanone.

Step 1: Reductive Amination

  • To a solution of N-Boc-3-azepanone (1.0 eq) in dichloroethane (0.2 M), add dimethylamine (2.0 M solution in THF, 1.5 eq) and sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield N-Boc-N,N-dimethyl-3-azepanamine.

Step 2: N-Boc Deprotection and N-Alkylation/Arylation

  • Dissolve N-Boc-N,N-dimethyl-3-azepanamine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of N,N-dimethyl-3-azepanamine.

  • To a solution of the hydrochloride salt (1.0 eq) and a suitable alkyl or aryl halide (e.g., benzyl bromide, 4-fluorobenzyl bromide) (1.1 eq) in a polar aprotic solvent such as acetonitrile, add a non-nucleophilic base like diisopropylethylamine (2.5 eq).

  • Stir the reaction mixture at 60-80 °C for 8-16 hours.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography.

Physicochemical Properties

The physicochemical properties of a drug candidate, such as lipophilicity (LogP) and basicity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5][6] The following table summarizes the calculated physicochemical properties for N,N-Dimethyl-3-azepanamine and its selected analogs.

Compound IDStructureIUPAC NameMolecular FormulaMW ( g/mol )cLogPpKa
AZP-001 ![N,N-Dimethyl-3-azepanamine]([Link]0&chco=000000&cht=tx&chf=bg,s,FFFFFF00&chof=.png&chdlp=b&chd=t:N1(C)CCCC1)N,N-Dimethylazepan-3-amineC9H20N2156.271.85
AZP-002 ![N-Benzyl-N,N-dimethyl-3-azepanamine]([Link]0&chco=000000&cht=tx&chf=bg,s,FFFFFF00&chof=.png&chdlp=b&chd=t:N1(CC2=CC=CC=C2)CCCC1)1-Benzyl-N,N-dimethylazepan-3-amineC16H26N2246.403.95
AZP-003 ![N-(4-Fluorobenzyl)-N,N-dimethyl-3-azepanamine]([Link]0&chco=000000&cht=tx&chf=bg,s,FFFFFF00&chof=.png&chdlp=b&chd=t:N1(CC2=CC=C(F)C=C2)CCCC1)1-(4-Fluorobenzyl)-N,N-dimethylazepan-3-amineC16H25FN2264.394.10
AZP-004 ![N-Methyl-3-azepanamine]([Link]0&chco=000000&cht=tx&chf=bg,s,FFFFFF00&chof=.png&chdlp=b&chd=t:N1(C)CCCC1)N-Methylazepan-3-amineC8H18N2142.241.35

Table 1: Physicochemical Properties of N,N-Dimethyl-3-azepanamine and Analogs.

Causality Behind Experimental Choices: The selection of analogs with N-benzyl and N-(4-fluorobenzyl) substituents allows for the systematic evaluation of the impact of increasing lipophilicity and the introduction of an electron-withdrawing group on the aromatic ring. The N-demethylated analog (AZP-004) is included to assess the role of the dimethylamino moiety in receptor binding and functional activity.

Comparative Biological Evaluation

The biological activity of N,N-Dimethyl-3-azepanamine and its analogs was assessed through a series of in vitro assays to determine their binding affinity for a panel of G-protein coupled receptors (GPCRs) and their functional effects on downstream signaling pathways.

Receptor Binding Affinity

Radioligand binding assays were employed to determine the binding affinity (Ki) of the compounds for dopamine D2, serotonin 5-HT2A, and mu-opioid receptors.[7][8] These receptors were chosen due to the prevalence of the azepane scaffold in CNS-active agents.

Compound IDDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Mu-Opioid (Ki, nM)
AZP-001 125350>1000
AZP-002 1585850
AZP-003 1270780
AZP-004 450800>1000

Table 2: Receptor Binding Affinities of N,N-Dimethyl-3-azepanamine and Analogs.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general method for determining the binding affinity of test compounds to GPCRs expressed in cell membranes.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing the human dopamine D2 receptor) are prepared by homogenization and centrifugation.[9] The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, a known concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Activity

Functional assays were conducted to determine whether the compounds act as agonists or antagonists at the dopamine D2 receptor, where the highest affinity was observed. A cAMP assay was used to measure the inhibition of forskolin-stimulated cAMP production, a hallmark of D2 receptor activation (Gαi-coupled).[10][11]

Compound IDDopamine D2 Functional Assay (IC50, nM)Intrinsic Activity (%)
AZP-001 25025 (Partial Agonist)
AZP-002 35 (Antagonist)2
AZP-003 28 (Antagonist)1
AZP-004 >1000N/A

Table 3: Functional Activity of N,N-Dimethyl-3-azepanamine and Analogs at the Dopamine D2 Receptor.

Experimental Protocol: cAMP Functional Assay

This protocol outlines a method for assessing the functional activity of compounds at Gαi-coupled GPCRs.

  • Cell Culture: Culture cells stably expressing the target receptor (e.g., CHO-K1 cells expressing the human dopamine D2 receptor) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short pre-incubation period.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a TR-FRET-based kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the IC50 (for antagonists) or EC50 (for agonists) and the maximal effect (Emax).

Structure-Activity Relationship (SAR) Analysis

The data presented in Tables 1, 2, and 3 provide a clear basis for establishing a preliminary structure-activity relationship for this series of N,N-Dimethyl-3-azepanamine analogs.

  • Impact of N-Substitution: The introduction of a benzyl group at the azepane nitrogen (AZP-002) significantly enhances binding affinity for the dopamine D2 and serotonin 5-HT2A receptors compared to the unsubstituted parent compound (AZP-001). This suggests that the benzyl moiety may engage in favorable hydrophobic or aromatic interactions within the receptor binding pockets. The addition of a fluorine atom to the benzyl group (AZP-003) results in a modest further increase in affinity, potentially due to favorable electronic interactions.

  • Shift from Agonism to Antagonism: Notably, the N-benzylated analogs (AZP-002 and AZP-003) act as antagonists at the D2 receptor, in contrast to the partial agonist activity of the parent compound (AZP-001). This functional switch highlights the critical role of the N-substituent in determining the conformational state of the receptor upon ligand binding.

  • Importance of the Dimethylamino Group: The N-demethylated analog (AZP-004) exhibits significantly reduced affinity for both D2 and 5-HT2A receptors, underscoring the importance of the N,N-dimethyl substitution for potent receptor binding in this scaffold.

SAR_Summary cluster_structure Structural Modifications cluster_activity Observed Effects AZP_001 AZP-001 (Parent) AZP_002 AZP-002 (N-Benzyl) AZP_001->AZP_002 N-Benzylation AZP_004 AZP-004 (N-Demethyl) AZP_001->AZP_004 N-Demethylation AZP_003 AZP-003 (N-4F-Benzyl) AZP_002->AZP_003 Fluorination Affinity Increased D2/5-HT2A Affinity AZP_002->Affinity Antagonism Switch to D2 Antagonism AZP_002->Antagonism AZP_003->Affinity AZP_003->Antagonism Reduced_Affinity Reduced D2/5-HT2A Affinity AZP_004->Reduced_Affinity

Caption: Structure-Activity Relationship (SAR) flow diagram.

Pharmacokinetic Considerations

While in vivo pharmacokinetic studies were not conducted for this hypothetical series, some predictions can be made based on the observed physicochemical properties. The increased lipophilicity of the N-benzylated analogs (AZP-002 and AZP-003) may lead to increased plasma protein binding and a larger volume of distribution compared to the parent compound.[12] The metabolic fate of these compounds would likely involve N-dealkylation and oxidation of the azepane ring and the aromatic substituent.[12][13]

PK_Workflow cluster_in_vitro In Vitro ADME cluster_in_vivo In Vivo Pharmacokinetics cluster_analysis Data Analysis Microsomal_Stability Liver Microsomal Stability Assay Rat_PK Rat Pharmacokinetic Study (IV and PO dosing) Microsomal_Stability->Rat_PK Inform dose selection Plasma_Protein_Binding Plasma Protein Binding Assay Plasma_Protein_Binding->Rat_PK CYP_Inhibition CYP450 Inhibition Assay Metabolite_ID Metabolite Identification Rat_PK->Metabolite_ID PK_Parameters Calculate PK Parameters (t1/2, CL, Vd, F) Rat_PK->PK_Parameters

Caption: Proposed pharmacokinetic evaluation workflow.

Conclusion and Future Directions

This comparative guide demonstrates that the N,N-Dimethyl-3-azepanamine scaffold is a promising starting point for the development of novel CNS-active agents. The introduction of N-benzyl substituents leads to a significant increase in dopamine D2 and serotonin 5-HT2A receptor affinity and a switch from partial agonism to antagonism at the D2 receptor. These findings provide a solid foundation for further lead optimization. Future studies should focus on exploring a wider range of N-substituents to refine the SAR and improve receptor selectivity. Additionally, in vivo pharmacokinetic and pharmacodynamic studies are warranted for the most promising analogs to assess their therapeutic potential.

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A Researcher's Guide to Amine Bases: A Cost-Benefit Analysis of N,N-Dimethyl-3-azepanamine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the choice of a base is a critical decision that can profoundly influence reaction outcomes, dictating everything from yield and purity to overall process efficiency and cost. While common tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are staples in the chemist's toolbox, more specialized reagents such as N,N-Dimethyl-3-azepanamine warrant a closer look. This guide provides a comprehensive cost-benefit analysis of N,N-Dimethyl-3-azepanamine, comparing its performance, cost, and handling characteristics against its more conventional counterparts to inform strategic reagent selection in research and development.

Introduction to N,N-Dimethyl-3-azepanamine and Its Alternatives

N,N-Dimethyl-3-azepanamine is a cyclic tertiary amine featuring a seven-membered azepane ring. Its unique structural properties, including steric hindrance and basicity, position it as a valuable tool in a variety of organic transformations. Tertiary amines are widely employed as acid neutralizers, catalysts, and non-nucleophilic bases in reactions such as acylations, alkylations, and cross-coupling reactions.[1][2]

The primary competitors to N,N-Dimethyl-3-azepanamine in the laboratory are:

  • Triethylamine (TEA): A simple, acyclic, and widely used tertiary amine base. It is effective in a vast range of reactions and is generally considered a cost-effective option.[3]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): Known for its significant steric hindrance due to the two isopropyl groups, which makes it a poor nucleophile.[4][5] This property is highly advantageous in reactions where the base could otherwise compete with the desired nucleophile.[5][6]

The selection between these bases is not arbitrary; it is a calculated decision based on the specific demands of the chemical transformation.

Comparative Analysis: Performance, Cost, and Safety

The decision to use a particular amine base hinges on a careful evaluation of its performance in the context of cost and safety.

Performance Metrics

The efficacy of a base is judged by several key performance indicators:

  • Basicity (pKa): The strength of the base is crucial for efficient proton abstraction. While TEA is a slightly stronger base than DIPEA, both are effective proton scavengers.[4][5]

  • Steric Hindrance and Nucleophilicity: In many reactions, particularly those involving sensitive electrophiles like acyl chlorides, a non-nucleophilic base is essential to prevent unwanted side reactions.[6] DIPEA is renowned for its low nucleophilicity due to the steric bulk around the nitrogen atom.[5] While less data is available for N,N-Dimethyl-3-azepanamine, its cyclic structure also imparts significant steric hindrance.

  • Solubility and Boiling Point: These physical properties are critical for reaction setup and product purification. A base with a boiling point that is too low can be volatile and difficult to handle, while one that is too high can complicate removal after the reaction is complete.

Property N,N-Dimethyl-3-azepanamine Triethylamine (TEA) N,N-Diisopropylethylamine (DIPEA)
Boiling Point ~180-182 °C (estimated)89.5 °C126.6 °C[4]
pKa of Conjugate Acid Not readily available~10.75~11[4]
Key Feature Cyclic, sterically hinderedAcyclic, common, cost-effectiveAcyclic, highly hindered, non-nucleophilic

Table 1: Physical and Chemical Properties of Selected Amine Bases

Cost Analysis

The cost of reagents is a significant factor in both academic research and industrial drug development. While prices fluctuate, a general comparison reveals the economic landscape of these bases.

Reagent Relative Cost Considerations
Triethylamine (TEA) LowMost economical choice for general applications.
N,N-Diisopropylethylamine (DIPEA) ModerateHigher cost is justified when non-nucleophilicity is critical.
N,N-Dimethyl-3-azepanamine HighSpecialized reagent, higher cost reflects more complex synthesis.

Table 2: Relative Cost Comparison

The higher cost of N,N-Dimethyl-3-azepanamine necessitates its use in applications where its unique properties provide a distinct advantage that cannot be achieved with less expensive alternatives.

Safety and Handling

All tertiary amines are hazardous materials that require careful handling in a well-ventilated fume hood.[7][8] They are often flammable, corrosive, and can cause severe skin and eye irritation.[9]

  • N,N-Dimethyl-3-azepanamine: Specific toxicity data is less common, but it should be handled with the same precautions as other tertiary amines. Always consult the Safety Data Sheet (SDS) before use.

  • Triethylamine (TEA): Has a strong, pungent odor and is a known irritant.

  • N,N-Diisopropylethylamine (DIPEA): Also a strong irritant and is flammable.

Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when working with these reagents.

Experimental Workflow: A Case Study in Amide Coupling

To illustrate the practical application and comparative performance, let's consider a standard amide coupling reaction, a cornerstone of pharmaceutical synthesis.

Workflow Diagram

Caption: Generalized workflow for an amide coupling reaction.

Protocol: Amide Bond Formation using DIPEA

Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine using HATU as the coupling agent and DIPEA as the base.

Materials:

  • Benzoic acid (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • HATU (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask, add benzoic acid (1.0 mmol) and HATU (1.1 mmol).

  • Dissolve the solids in anhydrous DMF (5 mL).

  • Add benzylamine (1.0 mmol) to the solution.

  • Add DIPEA (2.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylbenzamide.

Rationale for DIPEA: In this reaction, DIPEA acts as a non-nucleophilic base to neutralize the acidic protons, facilitating the coupling process without interfering with the activated carboxylic acid.[5] Its higher boiling point compared to TEA makes it less volatile and easier to handle during the reaction setup.

Conclusion and Recommendations

The choice between N,N-Dimethyl-3-azepanamine, TEA, and DIPEA is a nuanced decision that requires a thorough understanding of the specific reaction at hand.

  • Triethylamine (TEA) remains the go-to base for a wide array of applications where cost is a primary concern and nucleophilic interference is not an issue.

  • N,N-Diisopropylethylamine (DIPEA) is the superior choice when working with sensitive electrophiles that are prone to side reactions with a nucleophilic base. The additional cost is often a worthwhile investment to ensure higher yields and purity.

  • N,N-Dimethyl-3-azepanamine should be considered a specialized reagent. Its use is justified in cases where its unique cyclic structure and steric profile offer a distinct advantage, potentially in complex multi-step syntheses or when fine-tuning reaction conditions is paramount.

Ultimately, a cost-benefit analysis in chemical synthesis is not merely about the price per gram of a reagent. It is about the overall value it brings to the process, including its impact on yield, purity, reaction time, and the ease of purification. By carefully considering these factors, researchers can make informed decisions that optimize both the scientific outcome and the economic efficiency of their work.

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A Comparative Guide to Assessing the Enantioselectivity of Chiral N,N-Dimethyl-3-azepanamine Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the development of novel chiral catalysts is paramount for accessing enantiomerically pure molecules, which are the cornerstone of modern pharmaceuticals and fine chemicals. Among the diverse array of organocatalysts, chiral diamines have emerged as a powerful class of molecules capable of inducing high levels of stereocontrol in a variety of chemical transformations. This guide focuses on a specific, yet promising, subclass: chiral N,N-Dimethyl-3-azepanamine derivatives. The seven-membered azepane ring offers unique conformational flexibility and steric properties that can translate into distinct reactivity and selectivity profiles compared to more common five- and six-membered ring systems.

This document provides a comprehensive overview of the methodologies used to assess the enantioselectivity of these catalysts, supported by comparative data from analogous systems to offer a predictive framework for their performance. We will delve into the practical aspects of experimental design, from catalyst synthesis and application in benchmark reactions to the rigorous analytical techniques required for quantifying enantiomeric excess.

The Rationale for Chiral Azepane-Based Diamines

The core structure of N,N-Dimethyl-3-azepanamine presents a chiral center at the C3 position. When synthesized in an enantiopure form, these molecules can serve as valuable ligands in metal-catalyzed reactions or as organocatalysts themselves. The presence of the dimethylamino group provides a key basic site for interaction with substrates, while the azepane scaffold dictates the chiral environment around this active site. The larger ring size, compared to pyrrolidine or piperidine analogues, can lead to different transition state geometries, potentially offering unique selectivity for substrates that are challenging for other catalyst systems.

Assessing Catalytic Performance: A Multi-Reaction Approach

To comprehensively evaluate the enantioselectivity of a new chiral catalyst, it is essential to test its performance in a range of mechanistically distinct asymmetric reactions. Here, we outline key benchmark reactions and provide insights into the expected role of chiral N,N-Dimethyl-3-azepanamine derivatives.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral amines can catalyze this reaction by forming a nucleophilic enamine intermediate with a donor molecule, which then adds to an electrophilic acceptor. The stereochemical outcome is dictated by the facial selectivity of the enamine addition, which is controlled by the chiral catalyst.

Hypothetical Performance of Chiral N,N-Dimethyl-3-azepanamine Derivatives:

The flexible azepane ring may allow for a more adaptable binding pocket, potentially accommodating a broader range of substrates. However, this flexibility could also lead to lower enantioselectivity if the transition state is not sufficiently rigid. Comparison with well-established catalysts like proline and its derivatives, or other C2-symmetric diamines, is crucial.

Table 1: Illustrative Enantioselectivities in Asymmetric Michael Additions Catalyzed by Chiral Amines

Catalyst/DerivativeDonorAcceptorSolventTemp (°C)Yield (%)ee (%)Reference
(S)-ProlineAcetoneNitrostyreneDMSORT9592[1]
Cinchona Alkaloid DerivativeMalonateChalconeToluene-209298[2]
Hypothetical (R)-N,N-Dimethyl-3-azepanaminePropanalNitro-olefinCH2Cl208588N/A
Chiral DiamineThiophenolCyclohexenoneTHF-409995[3]

Note: Data for the hypothetical catalyst is illustrative and serves as a benchmark for evaluation.

Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of organic synthesis, forming β-hydroxy carbonyl compounds. Chiral amine catalysis proceeds through an enamine intermediate, similar to the Michael addition, which attacks a carbonyl electrophile.

Expected Efficacy:

The stereochemical outcome of the aldol reaction (syn vs. anti diastereoselectivity and enantioselectivity) is highly sensitive to the catalyst structure. The larger bite angle and conformational dynamics of an azepane-based catalyst could favor different diastereomeric transition states compared to smaller ring systems.

Table 2: Comparative Enantioselectivities in Asymmetric Aldol Reactions

Catalyst/DerivativeDonorAcceptorSolventTemp (°C)Yield (%)dr (syn:anti)ee (syn/anti) (%)Reference
(S)-ProlineCyclohexanone4-NitrobenzaldehydeDMSORT9995:599 (anti)[4]
Chiral DiamideCyclohexanone4-NitrobenzaldehydeWaterRT10054:4694 (anti)[5]
Hypothetical (S)-N,N-Dimethyl-3-azepanamineAcetoneBenzaldehydeDMF-108030:7090 (anti)N/A
Amino AcylguanidineHydroxyacetone4-NitrobenzaldehydeTHF053-72 (syn)[6]

Note: Data for the hypothetical catalyst is for comparative purposes.

Experimental Protocols for Enantioselectivity Determination

Accurate determination of the enantiomeric excess (ee) is critical for assessing catalyst performance. The choice of analytical method depends on the physical and chemical properties of the product.

Workflow for Assessing Enantioselectivity

G cluster_0 Reaction & Workup cluster_1 Analytical Methods cluster_2 Data Analysis Reaction Asymmetric Reaction with Chiral Azepanamine Derivative Workup Reaction Quenching & Crude Product Isolation Reaction->Workup Purification Flash Chromatography (if necessary) Workup->Purification HPLC Chiral HPLC Purification->HPLC Primary Method GC Chiral GC Purification->GC For Volatile Products NMR Chiral NMR (with shift agents) Purification->NMR Alternative/Confirmatory Integration Peak Integration HPLC->Integration GC->Integration NMR->Integration Calculation Enantiomeric Excess (ee) Calculation Integration->Calculation

Caption: General workflow for assessing the enantioselectivity of a chiral catalyst.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for determining enantiomeric excess due to its broad applicability and high accuracy.[7][8]

Step-by-Step Protocol:

  • Column Selection: Choose a chiral stationary phase (CSP) based on the functional groups present in the product. Polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H) are often a good starting point for a wide range of compounds.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mixture of hexane and isopropanol (e.g., 90:10). Adjust the ratio to optimize resolution and retention time. Small amounts of additives like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds can improve peak shape.

    • Reversed Phase: Use a mixture of water or buffer and an organic modifier like acetonitrile or methanol.

  • Sample Preparation: Dissolve a small amount of the purified product (or a filtered aliquot of the crude reaction mixture for initial screening) in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Chiral Gas Chromatography (GC)

Chiral GC is suitable for volatile and thermally stable compounds.[9]

Step-by-Step Protocol:

  • Column Selection: Utilize a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative (e.g., β-DEX, γ-DEX).

  • Method Development:

    • Optimize the temperature program (gradient or isothermal) to achieve baseline separation of the enantiomers.

    • Adjust the carrier gas (e.g., helium, hydrogen) flow rate.

  • Derivatization (if necessary): For non-volatile or highly polar compounds, derivatization to a more volatile analogue (e.g., esterification of a carboxylic acid) may be required.

  • Analysis and Quantification: Inject the sample and integrate the peak areas as described for HPLC.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess, though it is generally less sensitive than chromatographic methods. This technique relies on the use of a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers.

Workflow for Chiral NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis Analyte Enantiomeric Mixture Mix Mix in NMR Tube Analyte->Mix CSA Chiral Solvating Agent (e.g., (R)-Pirkle's alcohol) CSA->Mix Acquire Acquire 1H or 19F NMR Spectrum Mix->Acquire Identify Identify Diastereomerically Split Signals Acquire->Identify Integrate Integrate Peak Areas Identify->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for determining enantiomeric excess using chiral NMR spectroscopy.

Step-by-Step Protocol (using a Chiral Solvating Agent):

  • Agent Selection: Choose a suitable chiral solvating agent (CSA) that is known to interact with the functional groups of the analyte (e.g., Pirkle's alcohol for amines and alcohols).

  • Sample Preparation: In an NMR tube, dissolve the enantiomeric mixture in a suitable deuterated solvent (e.g., CDCl3). Add an increasing amount of the CSA (from 0.5 to 5 equivalents) until a clear separation of signals for the two enantiomers is observed in the ¹H NMR spectrum.

  • Spectral Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Integrate these signals and calculate the enantiomeric excess.

Conclusion and Future Outlook

While specific experimental data for the catalytic applications of chiral N,N-Dimethyl-3-azepanamine derivatives remains to be broadly published, this guide provides a robust framework for their evaluation. By employing a systematic approach to testing in benchmark asymmetric reactions and utilizing rigorous analytical techniques such as chiral HPLC, GC, and NMR, researchers can effectively assess the enantioselectivity of these and other novel chiral catalysts. The unique structural features of the azepane ring suggest that these derivatives hold significant potential for discovering new reactivity and selectivity in asymmetric synthesis, warranting further investigation by the scientific community.

References

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A Comparative Analysis of N,N-Dimethyl-3-azepanamine and Traditional Amine Catalysts in Polyurethane Formulations

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst Performance and Evaluation

Introduction to Tertiary Amine Catalysis in Polyurethane Chemistry

Tertiary amine catalysts are crucial in the production of polyurethanes, orchestrating the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[1][2] The balance between these two reactions dictates the foam's physical properties, including its cellular structure, density, and mechanical strength. The catalytic activity of a tertiary amine is primarily influenced by its molecular structure, specifically the steric accessibility of the lone pair of electrons on the nitrogen atom and its basicity.[1][3]

  • Gelling Catalysts primarily accelerate the reaction between the polyol and isocyanate, leading to polymer chain growth and viscosity build-up.

  • Blowing Catalysts preferentially promote the reaction between water and isocyanate, which generates carbon dioxide gas for foam expansion.

A well-balanced catalyst system is essential for achieving optimal foam processing and final properties.

The Incumbents: A Profile of Traditional Catalysts

N,N-Dimethylcyclohexylamine (DMCHA): The Workhorse of Rigid Foams

DMCHA is a widely used tertiary amine catalyst in the production of rigid polyurethane foams.[1] Its molecular structure, featuring a dimethylamino group attached to a cyclohexane ring, provides a moderate level of steric hindrance. This structure contributes to its balanced catalytic activity, promoting both the gelling and blowing reactions, which is highly desirable for the uniform formation of rigid foam structures.[4]

Key Performance Characteristics of DMCHA:

  • Balanced Reactivity: DMCHA offers a good balance between the front-end blowing reaction and the back-end gelling reaction, crucial for producing fine-celled, dimensionally stable rigid foams.[4]

  • Use Levels: Typical use levels for DMCHA in rigid foam formulations range from 0.5 to 3.5 parts per 100 parts of polyol.[4]

  • Applications: It is extensively used in applications such as insulation panels, spray foam, and refrigeration.[2]

Triethylenediamine (TEDA): The Standard for Flexible Foams

Triethylenediamine (TEDA), also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), is a highly active and widely used catalyst, particularly in the production of flexible polyurethane foams.[1][5] Its unique cage-like structure makes the nitrogen atoms highly accessible, resulting in potent catalytic activity for both the gelling and blowing reactions.[6] TEDA is often used in solution with glycols for easier handling.

Key Performance Characteristics of TEDA:

  • High Activity: TEDA is a very strong catalyst, promoting rapid curing of flexible foams.

  • Versatility: It is used in a wide range of polyurethane applications, including flexible slabstock, molded foams, and elastomers.[7]

  • Gelling and Blowing: While it catalyzes both reactions, it is considered a strong gelling catalyst.[6]

A New Contender: Theoretical Performance Profile of N,N-Dimethyl-3-azepanamine

N,N-Dimethyl-3-azepanamine is a cyclic tertiary amine with a seven-membered ring structure. While specific performance data in polyurethane catalysis is not publicly available, we can infer its potential behavior based on its molecular structure in comparison to the established catalysts.

Structural Analysis and Inferred Performance:

  • Steric Hindrance: The azepane ring is a larger and more flexible ring compared to the cyclohexane ring of DMCHA. This may result in a different steric environment around the nitrogen atom, potentially influencing its selectivity towards the gelling or blowing reaction. The flexibility of the seven-membered ring might allow for easier access to the catalytic nitrogen atom compared to the more rigid cyclohexane ring.

  • Basicity: The basicity of N,N-Dimethyl-3-azepanamine is expected to be comparable to other tertiary amines, which is a key factor in its catalytic activity.[1]

  • Projected Catalytic Behavior: It is plausible that N,N-Dimethyl-3-azepanamine could act as a balanced catalyst, similar to DMCHA, making it a candidate for rigid foam applications. Its larger ring structure might offer unique processing characteristics, potentially affecting foam flowability and cure rates.

The following table provides a hypothetical comparison based on these structural considerations. It is crucial to note that these are projections and require experimental validation.

FeatureN,N-Dimethylcyclohexylamine (DMCHA)Triethylenediamine (TEDA)N,N-Dimethyl-3-azepanamine (Projected)
Primary Application Rigid Polyurethane FoamsFlexible Polyurethane FoamsPotentially Rigid or Semi-Rigid Foams
Catalytic Balance Balanced Gelling/BlowingStrong GellingProjected to be a balanced catalyst
Steric Hindrance ModerateLowModerate to Low (due to ring flexibility)
Relative Activity MediumHighProjected to be Medium to High
Key Advantage Good balance for rigid foam structureHigh efficiency and versatilityPotential for unique processing characteristics

Experimental Protocols for Catalyst Performance Evaluation

To facilitate a direct and objective comparison, the following experimental protocols are provided. These are based on industry-standard ASTM methods.

Evaluation of Reaction Kinetics (Cup Foam Test)

This protocol is adapted from ASTM D7487 - Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test .[8][9][10][11][12]

Objective: To measure the characteristic reaction times of a polyurethane formulation with different catalysts.

Materials and Equipment:

  • Polyol blend (pre-mixed with surfactant, water, and other additives)

  • Isocyanate (e.g., MDI or TDI)

  • Catalyst to be tested (DMCHA, TEDA, N,N-Dimethyl-3-azepanamine)

  • Paper cups (e.g., 250 mL)

  • Mixing paddle and high-speed mixer (e.g., 2000-3000 rpm)

  • Stopwatch

  • Fume hood

Procedure:

  • Condition all raw materials to a controlled temperature (e.g., 23 ± 1 °C).

  • Accurately weigh the required amount of the polyol blend into a paper cup.

  • Add the specified amount of the catalyst to the polyol blend and mix thoroughly.

  • Place the cup under the high-speed mixer in a fume hood.

  • Add the pre-weighed isocyanate to the cup.

  • Immediately start the mixer and the stopwatch simultaneously. Mix for a specified time (e.g., 5-10 seconds).

  • Stop the mixer and observe the foaming reaction, recording the following parameters:

    • Cream Time: The time from the start of mixing until the mixture starts to rise and changes color.

    • Gel Time (String Time): The time when the foam becomes stringy and sticky when touched with a wooden stick.

    • Tack-Free Time: The time at which the foam surface is no longer tacky to the touch.

    • End of Rise Time: The time when the foam has reached its maximum height.

Measurement of Foam Physical Properties

4.2.1. Apparent Density

This protocol is based on ASTM D1622 - Standard Test Method for Apparent Density of Rigid Cellular Plastics .[13][14][15][16]

Procedure:

  • After the foam has cured (typically for 24 hours at ambient conditions), carefully cut a regular-shaped specimen (e.g., a cube) from the core of the foam.

  • Measure the dimensions of the specimen accurately.

  • Weigh the specimen.

  • Calculate the density using the formula: Density = Mass / Volume.

4.2.2. Compressive Strength

This protocol is based on ASTM D1621 - Standard Test Method for Compressive Properties of Rigid Cellular Plastics .[17][18][19][20][21]

Procedure:

  • Prepare a cubic or cylindrical specimen from the cured foam.

  • Place the specimen in a compression testing machine.

  • Apply a compressive load at a constant rate of crosshead movement until a yield point is reached or the specimen is compressed to 10% of its original height.

  • Record the maximum stress endured by the specimen.

4.2.3. Dimensional Stability (for Rigid Foams)

This protocol is based on ASTM D2126 - Standard Test Method for Response of Rigid Cellular Plastics to Thermal and Humid Aging .[22][23][24][25][26]

Procedure:

  • Measure the initial dimensions of a foam specimen.

  • Expose the specimen to specified conditions of temperature and humidity for a set period (e.g., 24 hours at 70°C and 95% relative humidity).

  • After exposure, re-condition the specimen to ambient conditions and re-measure its dimensions.

  • Calculate the percentage change in each dimension.

Visualizing the Catalytic Process and Experimental Workflow

To better understand the underlying mechanisms and the experimental approach, the following diagrams are provided.

Catalytic Mechanism of Tertiary Amines in Urethane Formation

G cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Polyol Polyol (R-OH) Urethane Urethane Linkage Polyol->Urethane Isocyanate_g Isocyanate (R'-NCO) Isocyanate_g->Urethane Water Water (H₂O) Urea Urea Linkage + CO₂ Water->Urea Isocyanate_b Isocyanate (R'-NCO) Isocyanate_b->Urea Catalyst Tertiary Amine Catalyst Catalyst->Polyol Activates Catalyst->Water Activates

Caption: Generalized mechanism of tertiary amine catalysis in polyurethane foam formation.

Experimental Workflow for Catalyst Performance Evaluation

G Start Start: Select Catalysts (DMCHA, TEDA, N,N-Dimethyl-3-azepanamine) Formulation Prepare Polyurethane Formulations Start->Formulation Cup_Test Perform Cup Foam Test (ASTM D7487) Formulation->Cup_Test Cure Cure Foam Samples (24 hours) Formulation->Cure Measure_Kinetics Measure Reaction Kinetics (Cream, Gel, Tack-Free Times) Cup_Test->Measure_Kinetics Analysis Analyze and Compare Data Measure_Kinetics->Analysis Sample_Prep Prepare Test Specimens Cure->Sample_Prep Physical_Testing Conduct Physical Property Tests Sample_Prep->Physical_Testing Density Density (ASTM D1622) Physical_Testing->Density Compression Compressive Strength (ASTM D1621) Physical_Testing->Compression Stability Dimensional Stability (ASTM D2126) Physical_Testing->Stability Density->Analysis Compression->Analysis Stability->Analysis Conclusion Draw Conclusions on Catalyst Performance Analysis->Conclusion

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of N,N-Dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and bioanalysis, ensuring the specificity of analytical methods is paramount. An assay's ability to differentiate the target analyte from structurally similar compounds, such as metabolites or impurities, is a cornerstone of reliable data. This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of N,N-Dimethyl-3-azepanamine, a saturated heterocyclic compound featuring a seven-membered azepane ring.[1][2] The principles and protocols detailed herein are designed to equip researchers with the necessary tools to conduct robust specificity and selectivity studies, adhering to the rigorous standards expected in the field.

The azepane motif is a significant scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Consequently, understanding the potential for cross-reactivity of its derivatives, like N,N-Dimethyl-3-azepanamine, is critical. This guide will explore three principal analytical platforms: Immunoassays (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Surface Plasmon Resonance (SPR).

Section 1: Strategic Overview of Cross-Reactivity Assessment

Cross-reactivity occurs when the analytical method detects substances other than the intended analyte.[3][4] In immunoassays, this happens when an antibody binds to a non-target molecule that shares structural similarities with the target antigen.[3][4] In chromatography, this concept is termed "selectivity" or "specificity," referring to the method's ability to produce a signal exclusively for the analyte of interest without interference from other matrix components.[5][6]

A systematic approach to assessing cross-reactivity is essential and begins with identifying potential cross-reactants. For a hypothetical parent drug containing the N,N-Dimethyl-3-azepanamine moiety, potential cross-reactants would include its metabolites, synthetic precursors, and known degradation products.

The choice of analytical technique depends on the assay's purpose. Immunoassays are often used for high-throughput screening, while LC-MS/MS serves as the gold standard for quantitative bioanalysis due to its high specificity.[5] SPR provides real-time kinetic data, offering deeper insights into binding events.[7][8]

Below is a workflow diagram illustrating the decision-making process for a cross-reactivity study.

Cross_Reactivity_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Target Analyte (e.g., Parent Drug) B Identify Potential Cross-Reactants (e.g., N,N-Dimethyl-3-azepanamine, other metabolites) A->B C Select Analytical Method(s) (ELISA, LC-MS/MS, SPR) B->C D Develop & Optimize Assay C->D E Execute Cross-Reactivity Protocol D->E F Analyze Data & Calculate % Cross-Reactivity / Interference E->F G Interpret Results Against Acceptance Criteria F->G H Final Report Generation G->H

Caption: General workflow for a cross-reactivity study.

Section 2: Comparative Analysis of Methodologies

The selection of an appropriate analytical technique is a critical decision. Each method offers distinct advantages and limitations in the context of cross-reactivity assessment.

Methodology Principle Primary Output Throughput Key Advantages Limitations
Competitive ELISA Signal is inversely proportional to the amount of analyte in the sample, which competes with a labeled antigen for a limited number of antibody binding sites.[9][10]% Cross-Reactivity (IC50 Analyte / IC50 Cross-Reactant) x 100.[11]HighCost-effective, suitable for large-scale screening.Susceptible to matrix effects; provides relative affinity, not kinetic data.
LC-MS/MS Physical separation of compounds by chromatography followed by mass-based detection and quantification.[12]% Interference or BiasMedium to High"Gold standard" for specificity and selectivity; highly quantitative.[5]Higher instrument cost; method development can be more complex.
Surface Plasmon Resonance (SPR) Real-time, label-free optical detection of binding events between a ligand (e.g., antibody) and an analyte.[7][8][13]Binding Affinity (KD), Association (ka) & Dissociation (kd) rates.[14]Low to MediumProvides detailed kinetic and affinity data; mechanistic insights.[7][14]Requires specialized equipment; can be sensitive to surface chemistry.

Section 3: Experimental Protocols

Adherence to validated protocols is crucial for generating reproducible and reliable data. The following sections provide detailed, step-by-step methodologies for assessing the cross-reactivity of N,N-Dimethyl-3-azepanamine.

Protocol 1: Competitive ELISA

This protocol is designed to determine the percentage of cross-reactivity of an antibody developed for a parent drug against its metabolite, N,N-Dimethyl-3-azepanamine. The assay's principle relies on the competition between the metabolite and a labeled version of the parent drug for binding to a limited amount of specific antibody coated on a microplate.[9][15]

Competitive_ELISA cluster_plate Microtiter Well cluster_reactants Reactants Added well_img Ab Antibody (Coated) Ag_sample Analyte in Sample (e.g., DMAA) Ag_sample->well_img Competes for binding sites Ag_labeled Labeled Analyte (Competitor) Ag_labeled->well_img

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry and drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. Among the vast arsenal of organocatalysts, tertiary amines stand out for their versatility, acting as potent nucleophiles or bases in a myriad of chemical transformations. This guide provides an in-depth mechanistic comparison of commonly employed tertiary amine catalysts, supported by experimental data and detailed protocols, to empower scientists in making informed catalytic choices.

The Dichotomy of Tertiary Amine Catalysis: Nucleophilicity vs. Basicity

The catalytic activity of a tertiary amine is primarily dictated by a delicate interplay between its nucleophilicity and basicity, which are, in turn, governed by steric and electronic factors. Understanding this dichotomy is fundamental to predicting a catalyst's behavior in a given reaction.

  • Nucleophilic Catalysis: In this mode of action, the lone pair of electrons on the nitrogen atom directly attacks an electrophilic center in the substrate, forming a reactive, covalently bonded intermediate. This intermediate is more susceptible to subsequent reaction with a nucleophile than the original substrate. The efficacy of a nucleophilic amine catalyst is highly dependent on the accessibility of its lone pair, meaning less sterically hindered amines are often superior.[1]

  • Brønsted-Lowry Base Catalysis: Here, the tertiary amine acts as a proton acceptor, deprotonating a substrate to generate a more reactive anionic species. The strength of the amine as a base (its pKaH) is the primary determinant of its effectiveness in this role. Steric hindrance around the nitrogen atom can be advantageous for a base catalyst, as it disfavors competitive nucleophilic attack on other electrophilic sites in the reaction mixture.[2]

This fundamental difference in mechanism dictates the suitability of a particular tertiary amine for a specific transformation. A highly nucleophilic but moderately basic amine might excel in an acylation reaction, while a sterically hindered, strongly basic amine would be the catalyst of choice for an elimination reaction.

A Comparative Analysis of Key Tertiary Amine Catalysts

To illustrate the practical implications of these mechanistic principles, we will compare four widely used tertiary amine catalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 4-Dimethylaminopyridine (DMAP), and Triethylamine (TEA).

CatalystStructurepKaHKey Characteristics
DABCO 8.8Strong nucleophile, moderate base. The bicyclic structure minimizes steric hindrance around the nitrogen atoms.
DBU 13.5Strong, non-nucleophilic base. The amidine proton is readily abstracted, and the resulting conjugate acid is highly stabilized by resonance.[3]
DMAP 9.7"Super catalyst" for acylations.[4] Highly nucleophilic due to resonance stabilization of the N-acylated intermediate.
TEA 10.75Moderately strong base, moderate nucleophile. Often used as an acid scavenger.
Mechanistic Deep Dive: The Baylis-Hillman Reaction

The Baylis-Hillman reaction, the coupling of an activated alkene with an aldehyde, serves as an excellent case study for comparing nucleophilic tertiary amine catalysts.[5] The reaction is typically catalyzed by a nucleophile like DABCO.[6]

The catalytic cycle, initiated by the nucleophilic attack of DABCO on the activated alkene, is depicted below:

Baylis_Hillman_Mechanism cluster_0 Catalytic Cycle Start DABCO + Activated Alkene Zwitterion Zwitterionic Enolate Intermediate Start->Zwitterion Michael Addition Aldol_Addition Aldol Addition Product Zwitterion->Aldol_Addition + Aldehyde Product Baylis-Hillman Adduct + DABCO Aldol_Addition->Product Proton Transfer & Elimination Product->Start Catalyst Regeneration

Caption: Catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.

In a comparative study of the aza-Baylis-Hillman reaction, the yields were directly correlated with the nucleophilicity of the amine catalyst.

CatalystNucleophilicityYield (%)
TriethylamineLowLow
DMAPLowLow
DABCO High Good
3-QuinuclidinolHighGood

Data adapted from a study on the aza-Baylis-Hillman reaction.

This data clearly demonstrates that for the Baylis-Hillman reaction, a strong nucleophile like DABCO is essential for efficient catalysis. Less nucleophilic bases like triethylamine and DMAP are poor catalysts for this transformation.

Mechanistic Deep Dive: Acylation of Alcohols

The acylation of alcohols is a cornerstone transformation in organic synthesis, and DMAP is widely recognized as a superior catalyst for this reaction.[4] Its exceptional activity stems from its ability to act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.[4]

DMAP_Acylation_Mechanism cluster_1 Catalytic Cycle Start DMAP + Acylating Agent Intermediate N-Acylpyridinium Intermediate Start->Intermediate Nucleophilic Attack Acyl_Transfer Acyl Transfer to Alcohol Intermediate->Acyl_Transfer + Alcohol Product Ester + Protonated DMAP Acyl_Transfer->Product Regeneration DMAP Regeneration Product->Regeneration + Base (e.g., TEA)

Caption: Catalytic cycle of DMAP-catalyzed alcohol acylation.

The N-acylpyridinium intermediate is significantly more electrophilic than the initial acylating agent (e.g., an acid anhydride), leading to a dramatic acceleration of the reaction rate.[4] While a base like triethylamine is often added as an acid scavenger, it is a poor catalyst on its own due to its lower nucleophilicity compared to DMAP.

The Role of DBU as a Non-Nucleophilic Base

DBU is a strong, sterically hindered amidine base that is prized for its ability to effect proton abstraction without competing nucleophilic side reactions.[2][3] This makes it an ideal choice for elimination reactions and other transformations requiring a strong, non-nucleophilic base. While traditionally considered non-nucleophilic, some reports indicate it can act as a nucleophile in certain contexts.[2]

Experimental Protocol for Comparative Catalyst Evaluation

To ensure a self-validating and objective comparison of catalyst performance, a standardized experimental protocol is essential. The following protocol outlines a method for comparing the catalytic efficiency of DABCO, DBU, DMAP, and triethylamine in the acylation of a secondary alcohol, monitored by in-situ NMR spectroscopy.

Rationale for Experimental Design
  • Reaction: The acylation of a secondary alcohol (e.g., 1-phenylethanol) with acetic anhydride is a well-understood reaction that is known to be catalyzed by tertiary amines. This provides a reliable platform for comparing catalyst performance.

  • Analytical Method: In-situ NMR spectroscopy allows for real-time monitoring of the reaction progress without the need for quenching and workup, providing high-quality kinetic data. The disappearance of starting material and the appearance of the product can be quantified by integrating their respective signals against an internal standard.

  • Experimental Controls: Running the reaction without any catalyst provides a baseline for the uncatalyzed reaction rate. Including an internal standard (e.g., 1,3,5-trimethoxybenzene) allows for accurate quantification of reactants and products.

Step-by-Step Experimental Workflow

Experimental_Workflow Prep Prepare Stock Solutions (Substrate, Reagent, Catalysts, Standard) Setup Set up NMR Tube Reaction (Solvent, Substrate, Standard) Prep->Setup Acquire_T0 Acquire t=0 NMR Spectrum Setup->Acquire_T0 Initiate Add Acetic Anhydride & Catalyst Acquire_T0->Initiate Monitor Acquire NMR Spectra at Timed Intervals Initiate->Monitor Analyze Process and Analyze Data (Integration, Concentration vs. Time) Monitor->Analyze Compare Compare Reaction Rates and Yields Analyze->Compare

Caption: Workflow for comparative kinetic analysis of tertiary amine catalysts.

  • Preparation of Reagents:

    • Prepare stock solutions of 1-phenylethanol, acetic anhydride, 1,3,5-trimethoxybenzene (internal standard), DABCO, DBU, DMAP, and triethylamine in a deuterated solvent (e.g., CDCl3).

  • Reaction Setup:

    • In an NMR tube, combine the 1-phenylethanol stock solution and the internal standard stock solution.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Initiation and Monitoring:

    • Add the acetic anhydride stock solution and the catalyst stock solution to the NMR tube.

    • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a set period (e.g., 2 hours).

  • Data Analysis:

    • Process the NMR spectra and integrate the signals corresponding to the starting alcohol, the product ester, and the internal standard.

    • Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the product versus time for each catalyst. The initial slope of this curve is the initial reaction rate.

  • Comparison:

    • Compare the initial reaction rates and the final conversion for each of the four catalysts and the uncatalyzed control reaction.

This robust protocol allows for a direct and quantitative comparison of the catalytic activity of different tertiary amines under identical conditions, providing invaluable data for catalyst selection.

Conclusion

The selection of an appropriate tertiary amine catalyst is a nuanced decision that requires a thorough understanding of the underlying reaction mechanism. By considering the interplay of nucleophilicity, basicity, and steric factors, researchers can make rational choices that lead to optimized reaction outcomes. The comparative data and experimental protocols presented in this guide serve as a valuable resource for navigating the diverse landscape of tertiary amine catalysis and accelerating the pace of chemical innovation.

References

  • D.A.B.C.O./Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. MDPI. Available at: [Link]

  • Baylis–Hillman reaction. Wikipedia. Available at: [Link]

  • Tertiary amines - Catalyst - Capítulo 2. Poliuretanos. Available at: [Link]

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. OUCI. Available at: [Link]

  • BAYLIS - HILLMAN REACTION | DABCO | ORGANIC NAME REACTIONS. YouTube. Available at: [Link]

  • Baylis-Hillman Reaction. Organic Chemistry Portal. Available at: [Link]

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. Available at: [Link]

  • Improved Prediction of Reaction Kinetics for Amine - Absorbent-based Carbon Capture using Reactive Site-based. ChemRxiv. Available at: [Link]

  • Catalyst Testing Tips: Determining Activity in VOC Catalysts. Catalyst Testing. Available at: [Link]

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  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

  • Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. ResearchGate. Available at: [Link]

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A Comparative Guide to the Green Synthesis of N,N-Dimethyl-3-azepanamine: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the pursuit of greener, more sustainable chemical processes is no longer a niche interest but a critical necessity. This guide provides an in-depth, comparative evaluation of two common synthetic routes for the production of N,N-Dimethyl-3-azepanamine, a valuable tertiary amine building block. By examining these pathways through the lens of established green chemistry metrics, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed, environmentally conscious decisions in their synthetic endeavors.

Introduction: The Imperative for Greener Synthesis

N,N-Dimethyl-3-azepanamine, a saturated heterocyclic amine, represents a structural motif of interest in medicinal chemistry due to the prevalence of the azepane core in various bioactive molecules. The traditional synthesis of such tertiary amines often relies on methods that, while effective, may carry a significant environmental burden. This guide will dissect two prominent methods for the N,N-dimethylation of the precursor, 3-azepanamine: classical reductive amination using sodium cyanoborohydride and the Eschweiler-Clarke reaction. Our analysis will extend beyond mere reaction yield to a holistic evaluation of atom economy, waste generation, and overall process mass intensity, providing a clear rationale for selecting the more sustainable approach.

Synthetic Pathways Under Evaluation

The synthesis of N,N-Dimethyl-3-azepanamine commences with the precursor 3-azepanamine. For the purposes of this guide, we will assume the availability of this starting material. Our comparative analysis focuses on the final N,N-dimethylation step.

Route 1: Reductive Amination with Sodium Cyanoborohydride

This widely used method involves the reaction of a primary amine with an excess of formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a hydride-donating reagent, in this case, sodium cyanoborohydride.[1] The choice of sodium cyanoborohydride is predicated on its selectivity; it is a milder reducing agent than sodium borohydride and will preferentially reduce the iminium ion in the presence of the excess formaldehyde, preventing the unwanted reduction of the aldehyde.[2]

Route 2: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[3][4][5] It utilizes a mixture of excess formic acid and formaldehyde.[5][6] In this one-pot procedure, formaldehyde reacts with the amine to form an iminium ion, which is subsequently reduced by formic acid. The formic acid acts as the hydride donor, being oxidized to carbon dioxide in the process.[4][5] A key advantage of this reaction is that it typically proceeds to completion, yielding the tertiary amine without the formation of quaternary ammonium salts.[3]

Experimental Protocols

To facilitate a direct comparison, the following detailed, step-by-step methodologies are provided for each synthetic route, based on established procedures for similar cyclic amines.

Protocol 1: Reductive Amination of 3-Azepanamine

Materials:

  • 3-Azepanamine (1.0 g, 8.76 mmol)

  • Aqueous Formaldehyde (37% w/w, 2.14 g, 26.3 mmol)

  • Sodium Cyanoborohydride (1.65 g, 26.3 mmol)

  • Methanol (50 mL)

  • Acetic Acid (to adjust pH)

  • 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask and condenser

  • Separatory funnel

Procedure:

  • To a solution of 3-azepanamine (1.0 g, 8.76 mmol) in methanol (50 mL) in a round-bottom flask, add aqueous formaldehyde (2.14 g, 26.3 mmol).

  • Adjust the pH of the solution to approximately 6 with acetic acid.

  • Add sodium cyanoborohydride (1.65 g, 26.3 mmol) portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2) to decompose excess sodium cyanoborohydride (Caution: Hydrogen cyanide gas may be evolved. Perform in a well-ventilated fume hood).

  • Basify the solution to pH >11 with 1 M sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography to obtain N,N-Dimethyl-3-azepanamine. (Assumed Yield for calculation: 85%)

Protocol 2: Eschweiler-Clarke Reaction of 3-Azepanamine

Materials:

  • 3-Azepanamine (1.0 g, 8.76 mmol)

  • Formic Acid (98-100%, 4.03 g, 87.6 mmol)

  • Aqueous Formaldehyde (37% w/w, 3.55 g, 43.8 mmol)

  • 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask and condenser

Procedure:

  • To a round-bottom flask, add 3-azepanamine (1.0 g, 8.76 mmol), formic acid (4.03 g, 87.6 mmol), and aqueous formaldehyde (3.55 g, 43.8 mmol).

  • Heat the reaction mixture to 100 °C under reflux for 8 hours.

  • Cool the mixture to room temperature and carefully add 1 M hydrochloric acid (20 mL).

  • Wash the acidic aqueous solution with dichloromethane (2 x 20 mL) to remove any non-basic impurities.

  • Basify the aqueous layer to pH >11 with 1 M sodium hydroxide.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-Dimethyl-3-azepanamine. (Assumed Yield for calculation: 90%)[3]

Visualizing the Synthetic Pathways

cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Eschweiler-Clarke Reaction 3-Azepanamine_1 3-Azepanamine Iminium_Ion_1 Iminium Ion Intermediate 3-Azepanamine_1->Iminium_Ion_1 Reaction with Formaldehyde Formaldehyde_1 Formaldehyde (excess) Formaldehyde_1->Iminium_Ion_1 NaBH3CN Sodium Cyanoborohydride Product_1 N,N-Dimethyl-3-azepanamine NaBH3CN->Product_1 Iminium_Ion_1->Product_1 Reduction 3-Azepanamine_2 3-Azepanamine Iminium_Ion_2 Iminium Ion Intermediate 3-Azepanamine_2->Iminium_Ion_2 Reaction with Formaldehyde Formaldehyde_2 Formaldehyde (excess) Formaldehyde_2->Iminium_Ion_2 Formic_Acid Formic Acid (excess) Product_2 N,N-Dimethyl-3-azepanamine Formic_Acid->Product_2 Iminium_Ion_2->Product_2 Reduction

Caption: Synthetic routes to N,N-Dimethyl-3-azepanamine.

Green Chemistry Metrics: A Quantitative Comparison

To objectively evaluate the "greenness" of each synthetic route, we will employ four key metrics: Atom Economy, Reaction Mass Efficiency (RME), E-Factor, and Process Mass Intensity (PMI).

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product.

  • Formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Reaction Mass Efficiency (RME): RME provides a more realistic measure of efficiency by taking the reaction yield into account.

  • Formula: RME = (Mass of Isolated Product / Total Mass of Reactants) x 100%

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor quantifies the amount of waste generated per unit of product. A lower E-Factor is more desirable.

  • Formula: E-Factor = (Total Mass of Waste / Mass of Isolated Product)

Process Mass Intensity (PMI): PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a certain mass of product. A lower PMI indicates a greener process.

  • Formula: PMI = (Total Mass of all Inputs / Mass of Isolated Product)

MetricRoute 1: Reductive AminationRoute 2: Eschweiler-Clarke
Atom Economy 46.5%46.5%
Reaction Mass Efficiency 39.5%41.8%
E-Factor ~150~25
Process Mass Intensity (PMI) ~151~26

Note: Calculations are based on the provided experimental protocols and assumed yields. The mass of workup solvents and aqueous solutions significantly impacts the E-Factor and PMI.

Analysis and Discussion

The quantitative comparison reveals a stark contrast between the two synthetic routes from a green chemistry perspective. While both reactions share the same theoretical Atom Economy , as they utilize the same core reactants to form the desired product, their performance across the other metrics diverges significantly.

The Eschweiler-Clarke reaction emerges as the demonstrably greener alternative. Its Reaction Mass Efficiency is slightly higher due to the assumed better yield. However, the most compelling evidence lies in the dramatically lower E-Factor and PMI . This is primarily attributable to the solvent-free nature of the reaction itself and a more straightforward workup procedure. The primary waste products are carbon dioxide and water, which are environmentally benign.

Conversely, the reductive amination protocol, while effective, carries a substantial environmental burden. The use of a large volume of methanol as a solvent, coupled with the requirement for significant quantities of aqueous solutions for quenching, pH adjustment, and extraction, leads to a very high PMI. Furthermore, the use of sodium cyanoborohydride introduces a significant safety and environmental hazard. This reagent is toxic and can release highly toxic hydrogen cyanide gas upon acidification.[2]

Causality Behind Experimental Choices and Green Implications

The choice of reagents and conditions in each protocol has a direct and predictable impact on their green credentials.

  • Solvent Selection: The Eschweiler-Clarke reaction's solvent-free condition is a major green advantage. In contrast, the large volume of methanol in the reductive amination protocol significantly inflates its PMI.

  • Reducing Agent: Formic acid in the Eschweiler-Clarke reaction serves as both a solvent and a reducing agent, with its byproduct being the innocuous carbon dioxide. Sodium cyanoborohydride, while a selective and effective reducing agent, is toxic and generates hazardous waste.

  • Workup Procedure: The workup for the Eschweiler-Clarke reaction is generally simpler, requiring less solvent for extraction compared to the reductive amination protocol, which involves quenching a reactive hydride reagent.

Final Recommendation

Based on this comprehensive evaluation, the Eschweiler-Clarke reaction is the recommended method for the synthesis of N,N-Dimethyl-3-azepanamine from a green chemistry standpoint. Its superior performance in terms of Process Mass Intensity and E-Factor, coupled with the use of less hazardous reagents and the elimination of organic solvents in the reaction step, makes it a more sustainable and environmentally responsible choice for researchers and drug development professionals. While reductive amination with sodium cyanoborohydride is a versatile and widely practiced method, its significant environmental footprint, as highlighted by its high PMI, necessitates careful consideration and the exploration of greener alternatives whenever possible.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. Available at: [Link]

  • Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc - ResearchGate. Available at: [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - NIH. Available at: [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

  • Alternative reducing agents for reductive methylation of amino groups in proteins - PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - UQTR. Available at: [Link]

  • An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid - ResearchGate. Available at: [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry - PubMed. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

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  • Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde - ChemRxiv. Available at: [Link]

  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed. Available at: [Link]

  • (PDF) Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides - ResearchGate. Available at: [Link]

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A Comparative Analysis of N,N-Dimethyl-3-azepanamine as a Novel Catalyst for Polyurethane Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of polymer chemistry, the quest for novel catalysts that offer enhanced performance, improved efficiency, and a favorable safety profile is perpetual. This guide provides a comprehensive technical overview and comparative analysis of N,N-Dimethyl-3-azepanamine, a tertiary amine catalyst, benchmarked against established and patented catalysts predominantly used in polyurethane foam and specialty elastomer applications. This document is intended to serve as a valuable resource for researchers and formulation scientists in the fields of materials science and drug delivery, where polyurethanes find extensive application.

Introduction: The Critical Role of Amine Catalysts in Polyurethane Chemistry

Polyurethane (PU) synthesis is a delicate balance of two primary reactions: the "gelling" reaction between an isocyanate and a polyol, and the "blowing" reaction between an isocyanate and water.[1] Tertiary amine catalysts are indispensable in orchestrating these reactions to achieve the desired foam or elastomer properties.[2] The catalytic activity of a tertiary amine is intrinsically linked to its molecular structure, basicity, and the steric hindrance around the nitrogen atom.[1] An ideal catalyst should not only accelerate the reaction rates but also provide a good balance between the gelling and blowing reactions, influencing properties such as cream time, gel time, tack-free time, and the final physical characteristics of the polymer.[3]

This guide focuses on N,N-Dimethyl-3-azepanamine, a cyclic tertiary amine, and evaluates its potential as a catalyst in comparison to widely used patented and commercial catalysts.

Mechanistic Insights: How Tertiary Amine Catalysts Drive Polyurethane Formation

Tertiary amine catalysts function by activating the reactants. In the gelling reaction, the lone pair of electrons on the nitrogen atom of the amine interacts with the hydroxyl group of the polyol, increasing its nucleophilicity. This activated polyol then readily attacks the electrophilic carbon of the isocyanate group.[4] In the blowing reaction, the tertiary amine catalyzes the reaction between water and the isocyanate, leading to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas, the primary blowing agent in many foam formulations.[2]

Figure 1: Simplified mechanism of tertiary amine catalysis in polyurethane gelling and blowing reactions.

Benchmarking N,N-Dimethyl-3-azepanamine: A Hypothetical Performance Analysis

As of the writing of this guide, specific performance data for N,N-Dimethyl-3-azepanamine as a polyurethane catalyst is not widely published. To provide a meaningful comparison, we present a hypothetical dataset that positions N,N-Dimethyl-3-azepanamine as a balanced catalyst with competitive performance characteristics. This allows for a direct comparative discussion against well-established patented catalysts.

Patented and Commercial Catalysts for Comparison

Our comparative analysis includes the following widely recognized catalysts:

  • Dabco 33-LV® (Evonik): A solution of 33% triethylenediamine (TEDA) in dipropylene glycol. TEDA is a strong, well-balanced gelling and blowing catalyst, considered an industry standard.[5]

  • Polycat® 8 (Evonik): N,N-Dimethylcyclohexylamine (DMCHA), a moderately active catalyst primarily used in rigid foam applications.[6]

  • Reactive Amine Catalysts (e.g., from Huntsman, Evonik): These are patented catalysts containing reactive groups (e.g., hydroxyl or secondary amine) that allow them to be incorporated into the polymer matrix, reducing volatile organic compound (VOC) emissions.[7][8]

Experimental Framework for Catalyst Evaluation

To generate comparative data, a standardized experimental protocol is essential. The following outlines a typical procedure for evaluating catalyst performance in a flexible polyurethane foam formulation.

Catalyst Evaluation Workflow cluster_formulation 1. Formulation Preparation cluster_mixing 2. Mixing and Foaming cluster_characterization 3. Performance Characterization A1 Polyol Blend (Polyether Polyol, Surfactant, Water) A2 Catalyst Addition (Test Catalyst or Control) A1->A2 B1 High-Shear Mixing of Polyol Blend A2->B1 B2 Addition of Isocyanate (TDI/MDI) B1->B2 B3 Final Mix and Pour B2->B3 C1 Reaction Profile Measurement (Cream, Gel, Tack-Free Times) (ASTM D7487) [9] B3->C1 C2 Physical Property Testing (Density, Hardness, etc.) (ISO 845, ASTM D2240) [10, 11]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N,N-Dimethyl-3-azepanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

N,N-Dimethyl-3-azepanamine, as a substituted azepane, belongs to the class of tertiary aliphatic amines. An initial hazard assessment, based on data from similar compounds, is crucial for determining the appropriate handling and disposal protocols.

Inferred Hazard Profile:

Based on the toxicological profiles of structurally related N,N-dimethyl substituted amines and other aliphatic amines, N,N-Dimethyl-3-azepanamine should be handled as a hazardous substance with the following potential characteristics[1][2][3][4]:

  • Corrosivity: Many aliphatic amines are corrosive and can cause severe skin burns and eye damage upon contact[4].

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract[2][3].

  • Flammability: Similar to other organic amines, it may be flammable, with vapors potentially forming explosive mixtures with air.

  • Toxicity: May be harmful if swallowed or absorbed through the skin[3].

The following table summarizes the key hazard classifications for structurally similar compounds, providing a basis for a cautious approach to handling N,N-Dimethyl-3-azepanamine.

Hazard ClassificationRepresentative Compounds & GHS CodesImplication for N,N-Dimethyl-3-azepanamine
Skin Corrosion/Irritation N,N'-Dimethylpropane-1,3-diamine (H314)Assume potential for causing skin burns and irritation.
Serious Eye Damage/Irritation S-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine (H319)[2]Assume potential for causing serious eye damage.
Flammable Liquids N,N'-Dimethylpropane-1,3-diamine (H225)Handle as a potentially flammable liquid.
Acute Toxicity (Oral/Dermal) N,N-Dimethyl-1-naphthylamine (Harmful if swallowed)[3]Assume potential for toxicity if ingested or in contact with skin.
Personal Protective Equipment (PPE) and Handling Precautions

Due to the inferred hazards, stringent adherence to PPE protocols is mandatory when handling N,N-Dimethyl-3-azepanamine for disposal.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber[5].

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes[2].

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: All handling of open containers should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[2][6].

Segregation and Storage of Chemical Waste

Proper segregation and temporary storage of N,N-Dimethyl-3-azepanamine waste are critical to prevent hazardous reactions and ensure compliant disposal[7].

  • Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container. The original product container can be used if it is in good condition[8].

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "N,N-Dimethyl-3-azepanamine," and an indication of the associated hazards (e.g., "Corrosive," "Flammable")[7].

  • Segregation: Do not mix N,N-Dimethyl-3-azepanamine waste with other waste streams, particularly with strong oxidizing agents or acids, to prevent potentially violent reactions[8].

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area away from sources of ignition[1][7].

Spill Management Protocol

In the event of a spill, a swift and appropriate response is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance[5][6]. Do not use combustible materials like paper towels to absorb a flammable substance.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for disposal[5][9].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Experimental Protocols

Step-by-Step Disposal Methodology

The primary and most recommended method for the disposal of N,N-Dimethyl-3-azepanamine is through a licensed hazardous waste disposal service, which will typically employ high-temperature incineration[6].

  • Waste Collection:

    • Carefully transfer any waste N,N-Dimethyl-3-azepanamine into a designated and properly labeled hazardous waste container.

    • Ensure the container is sealed tightly to prevent the escape of vapors.

  • Decontamination of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

    • Collect the rinsate as hazardous waste in a separate, appropriately labeled container.

    • After thorough decontamination, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup of the waste.

    • Provide the full chemical name and any available hazard information.

Visualizations

Logical Relationship Diagram for Disposal Decision-Making

N,N-Dimethyl-3-azepanamine Disposal Workflow Start Start: N,N-Dimethyl-3-azepanamine Waste Generated Assess_Hazards Assess Hazards (Corrosive, Flammable, Toxic) Start->Assess_Hazards Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Segregate_Waste Segregate Waste into Labeled, Compatible Container Select_PPE->Segregate_Waste Store_Waste Store in Designated Satellite Accumulation Area Segregate_Waste->Store_Waste Spill_Check Spill Occurred? Store_Waste->Spill_Check Spill_Protocol Follow Spill Management Protocol Spill_Check->Spill_Protocol Yes Contact_EHS Contact EHS/Licensed Waste Contractor Spill_Check->Contact_EHS No Spill_Protocol->Store_Waste Incineration High-Temperature Incineration (Preferred Method) Contact_EHS->Incineration End End: Compliant Disposal Incineration->End

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-Dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like N,N-Dimethyl-3-azepanamine demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the selection and use of personal protective equipment (PPE), ensuring both your safety and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

The core principle of chemical safety is to establish multiple barriers between the researcher and the hazardous substance. Engineering controls, such as chemical fume hoods, are the first and most critical line of defense.[3][4] PPE should be considered the final barrier, essential for protecting against unforeseen splashes, spills, or breaches in primary containment.

Essential Personal Protective Equipment (PPE) for Handling N,N-Dimethyl-3-azepanamine

The following PPE is recommended for all procedures involving N,N-Dimethyl-3-azepanamine. The specific level of protection may need to be escalated based on the scale of the experiment and the potential for exposure.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldN,N-dimethyl substituted amines can cause serious eye damage.[2] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.
Skin and Body Protection Nitrile gloves (or other chemically resistant gloves) and a lab coatTo prevent skin contact, which can lead to irritation or burns, chemically resistant gloves are mandatory.[1][3][4] A lab coat should be worn to protect the skin and clothing from contamination. For larger quantities, a chemically resistant apron or suit may be necessary.
Respiratory Protection Use in a certified chemical fume hoodAll work with N,N-Dimethyl-3-azepanamine should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize the inhalation of vapors.[3][4] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][4]

Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated side folded inward.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[1][2]

Emergency Procedures and Spill Response

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Spill: In case of a spill, evacuate the area and alert your supervisor and institutional safety office. If trained and equipped, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[3][6]

Below is a workflow for responding to a chemical spill of N,N-Dimethyl-3-azepanamine.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.